Lsd1-IN-26
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H25Cl2F2N3O |
|---|---|
Molecular Weight |
516.4 g/mol |
IUPAC Name |
[4-(3,4-dichlorophenyl)piperazin-1-yl]-[3-[[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]methyl]phenyl]methanone |
InChI |
InChI=1S/C27H25Cl2F2N3O/c28-22-6-5-20(14-23(22)29)33-8-10-34(11-9-33)27(35)19-3-1-2-17(12-19)16-32-26-15-21(26)18-4-7-24(30)25(31)13-18/h1-7,12-14,21,26,32H,8-11,15-16H2/t21-,26+/m0/s1 |
InChI Key |
QNHOPWFOAWAAJS-HFZDXXHNSA-N |
Isomeric SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CC=CC(=C3)CN[C@@H]4C[C@H]4C5=CC(=C(C=C5)F)F |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CC=CC(=C3)CNC4CC4C5=CC(=C(C=C5)F)F |
Origin of Product |
United States |
Foundational & Exploratory
Lsd1 Inhibitors: A Technical Guide on the Mechanism of Action
Disclaimer: Publicly available scientific literature and databases do not contain specific information on a compound designated "Lsd1-IN-26." This guide provides a comprehensive overview of the mechanism of action of Lysine-Specific Demethylase 1 (LSD1) inhibitors, using data from well-characterized preclinical and clinical compounds as representative examples.
Executive Summary
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in cellular differentiation, proliferation, and tumorigenesis by removing methyl groups from histone and non-histone proteins.[1][2] Its enzymatic activity and scaffolding function make it a compelling target for therapeutic intervention, particularly in oncology.[1] LSD1 inhibitors are a class of small molecules designed to block the catalytic function and/or the protein-protein interactions of LSD1, leading to anti-tumor effects in a variety of cancers, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), and neuroblastoma.[1][3] This document details the molecular mechanism of action of LSD1 inhibitors, summarizes key preclinical data, outlines relevant experimental protocols, and provides visual representations of the associated biological pathways.
Core Mechanism of Action
LSD1 functions as an epigenetic eraser, primarily targeting mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[4] The demethylation of H3K4, a mark associated with active gene transcription, leads to transcriptional repression. Conversely, removal of the repressive H3K9 methylation mark can result in gene activation.[4][5] The catalytic process is dependent on a flavin adenine dinucleotide (FAD) cofactor and results in the production of formaldehyde and hydrogen peroxide.[6][7]
LSD1 inhibitors exert their effects through several key mechanisms:
-
Enzymatic Inhibition: Both reversible and irreversible inhibitors bind to the catalytic domain of LSD1, preventing the demethylation of its substrates. This leads to an accumulation of H3K4me2 and other methylation marks, altering gene expression profiles.
-
Disruption of Protein-Protein Interactions: LSD1 functions within larger protein complexes, such as the CoREST complex.[8] Some inhibitors can disrupt the scaffolding function of LSD1, interfering with its ability to interact with transcription factors like SNAIL and GFI1, which are crucial for driving differentiation block in certain cancers.[1]
-
Induction of Cellular Differentiation: By inhibiting LSD1, these compounds can re-activate silenced differentiation programs in cancer cells. For example, in AML, LSD1 inhibition leads to an increase in myeloid differentiation markers like CD11b and CD86.[4]
-
Tumor Growth Arrest and Apoptosis: The altered gene expression resulting from LSD1 inhibition can lead to cell cycle arrest, inhibition of proliferation, and induction of apoptosis in tumor cells.[9][10]
-
Modulation of the Tumor Microenvironment: LSD1 inhibition has been shown to enhance anti-tumor immunity by reactivating immune checkpoint regulators and modulating T-cell responses.[4]
Quantitative Data on Representative LSD1 Inhibitors
The following tables summarize key in vitro and in vivo data for several well-characterized LSD1 inhibitors.
Table 1: In Vitro Potency of Representative LSD1 Inhibitors
| Compound Name | Target | IC50 (nM) | Cell Line(s) | Effect |
| Unnamed 1H-pyrrolo[2,3-c]pyridin derivative | LSD1 | 1.2 | - | Enzymatic Inhibition |
| Unnamed 1H-pyrrolo[2,3-c]pyridin derivative | - | 5 (MV4-11), 4 (Kasumi-1) | AML | Antiproliferative |
| Unnamed 1H-pyrrolo[2,3-c]pyridin derivative | - | 110 | SCLC (NCI-H526) | Antiproliferative |
| HCI-2509 | LSD1 | 300 - 5000 | Lung Adenocarcinoma | Reduced Cell Growth |
Table 2: In Vivo Efficacy of a Representative LSD1 Inhibitor
| Compound | Animal Model | Dosing | Outcome | T/C Value (%) | Tumor Growth Inhibition (%) |
| Unnamed 1H-pyrrolo[2,3-c]pyridin derivative | MV4-11 Xenograft | 10 mg/kg (oral) | Dose-dependent tumor growth suppression | 72.16 | 42.11 |
| Unnamed 1H-pyrrolo[2,3-c]pyridin derivative | MV4-11 Xenograft | 20 mg/kg (oral) | Dose-dependent tumor growth suppression | 39.40 | 63.25 |
*T/C Value: Treatment vs. Control tumor volume ratio.
Experimental Protocols
LSD1 Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay is used to determine the in vitro enzymatic activity of LSD1 inhibitors.
Protocol:
-
Compound Preparation: Serially dilute test compounds in DMSO.
-
Enzyme and Substrate Preparation: Prepare a solution of recombinant human LSD1/CoREST complex in assay buffer (50 mM Tris-HCl, pH 8.5, 50 mM NaCl, 0.01% Tween-20, and 1 mM DTT). Prepare a mix of flavin adenine dinucleotide and a biotinylated monomethyl H3(1-21)K4 peptide substrate.[1]
-
Reaction Initiation: In a 384-well plate, add the test compound, followed by the LSD1/CoREST complex. Initiate the enzymatic reaction by adding the FAD/peptide substrate mix. The final DMSO concentration should be 0.5%.[1]
-
Incubation: Incubate the plate for 1 hour at 25°C.[1]
-
Detection: Add a detection mix containing Eu3+-cryptate-labeled anti-H3K4me0 detection antibody and XL665-conjugated streptavidin.[1]
-
Data Acquisition: Read the plate on an HTRF-compatible reader and calculate the ratio of the emission at 665 nm to that at 620 nm. Data is then normalized to controls to determine the percent inhibition and calculate IC50 values.
Cell Proliferation Assay
This assay measures the effect of LSD1 inhibitors on the growth of cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MV4-11 for AML) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the LSD1 inhibitor for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to the wells and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls and calculate IC50 values using a non-linear regression model.
In Vivo Tumor Xenograft Model
This protocol assesses the anti-tumor efficacy of an LSD1 inhibitor in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MV4-11) into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.
-
Treatment Initiation: Once tumors reach a predetermined size, randomize the mice into vehicle control and treatment groups.
-
Compound Administration: Administer the LSD1 inhibitor (e.g., orally) at specified doses and schedules.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis). Calculate tumor growth inhibition and T/C values.[11]
Visualizations
Signaling Pathways and Mechanisms
References
- 1. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silencing Lysine-Specific Histone Demethylase 1 (LSD1) Causes Increased HP1-Positive Chromatin, Stimulation of DNA Repair Processes, and Dysregulation of Proliferation by Chk1 Phosphorylation in Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. When combined, a novel LSD1 inhibitor and an existing therapy enhance each other’s anti-cancer effects | EurekAlert! [eurekalert.org]
- 4. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of lysine-specific demethylase 1 (LSD1) in homeostasis and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LSD1 and The Chemistry of Histone Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of novel LSD1 inhibitors with favorable PK and activity in models of AML | BioWorld [bioworld.com]
Lsd1-IN-26: A Potent Tranylcypromine-Based Inhibitor of Lysine-Specific Demethylase 1 for Gastric Cancer Therapy
An In-depth Technical Guide
This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of Lsd1-IN-26, a novel and potent inhibitor of Lysine-Specific Demethylase 1 (LSD1). Developed as a tranylcypromine-based derivative, this compound has demonstrated significant potential as a therapeutic agent for gastric cancer. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data analysis, and visualizations of relevant biological pathways and experimental workflows.
Introduction to LSD1 and Its Role in Cancer
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in epigenetic regulation. It specifically removes methyl groups from mono- and di-methylated lysine residues on histone H3, primarily at positions 4 (H3K4) and 9 (H3K9). By modulating histone methylation status, LSD1 regulates gene expression, influencing a wide array of cellular processes including differentiation, proliferation, and apoptosis.
Dysregulation of LSD1 activity is frequently observed in various cancers, including gastric cancer, where its overexpression is associated with poor prognosis. By altering the epigenetic landscape, LSD1 can lead to the silencing of tumor suppressor genes and the activation of oncogenes, thereby promoting cancer progression. This has established LSD1 as a promising therapeutic target for the development of novel anticancer agents.
Discovery of this compound
This compound (also referred to as compound 12u) was identified through a focused drug discovery effort aimed at developing novel, potent, and selective LSD1 inhibitors based on the tranylcypromine scaffold. The design strategy involved the synthesis of a series of derivatives to explore the structure-activity relationship and optimize inhibitory potency against LSD1.
Quantitative Data Summary
The inhibitory activity of this compound against LSD1 and its anti-proliferative effects on various cancer cell lines were quantified. The data is summarized in the tables below for clear comparison.
Table 1: Enzymatic Inhibition Data for this compound [1]
| Target | IC50 (nM) |
| LSD1 | 25.3 |
| MAO-A | 1234.57 |
| MAO-B | 3819.27 |
Table 2: Anti-proliferative Activity of this compound [1]
| Cell Line | Cancer Type | IC50 (μM) |
| MGC-803 | Gastric Cancer | 14.3 ± 1.18 |
| KYSE450 | Esophageal Squamous Cell Carcinoma | 22.8 ± 1.45 |
| HCT-116 | Colorectal Carcinoma | 16.3 ± 2.22 |
Synthesis of this compound
The synthesis of this compound is based on a multi-step chemical process starting from commercially available reagents. The following is a detailed protocol for its preparation.
Experimental Protocol: Chemical Synthesis
General Information: All reagents and solvents were purchased from commercial suppliers and used without further purification. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates. 1H NMR and 13C NMR spectra were recorded on a Bruker spectrometer. Mass spectra were obtained using a high-resolution mass spectrometer.
Synthesis of Intermediate A:
-
To a solution of trans-2-phenylcyclopropan-1-amine (1.0 eq) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc2O) (1.1 eq) and triethylamine (1.5 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
After completion of the reaction (monitored by TLC), wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the Boc-protected intermediate.
Synthesis of Intermediate B:
-
To a solution of 4-(bromomethyl)benzonitrile (1.2 eq) in dimethylformamide (DMF), add Intermediate A (1.0 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at 60 °C for 8 hours.
-
Cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Intermediate B.
Final Synthesis of this compound (Compound 12u):
-
Dissolve Intermediate B (1.0 eq) in a solution of 4M HCl in 1,4-dioxane.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Triturate the residue with diethyl ether to obtain the hydrochloride salt of this compound as a white solid.
-
Further purify the product by recrystallization if necessary.
Biological Evaluation
The biological activity of this compound was assessed through a series of in vitro experiments to determine its enzymatic inhibition, effects on cancer cell proliferation, and mechanism of action.
Experimental Protocol: LSD1 Enzymatic Assay
The inhibitory activity of this compound against recombinant human LSD1 was determined using a horseradish peroxidase (HRP)-coupled assay.
-
Reagents: Recombinant human LSD1, H3K4me2 peptide substrate, horseradish peroxidase, Amplex Red reagent, and assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the LSD1 enzyme and the diluted inhibitor.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the H3K4me2 peptide substrate and FAD.
-
Incubate for 1 hour at 37 °C.
-
Add the HRP and Amplex Red solution to each well.
-
Incubate for 15 minutes at room temperature in the dark.
-
Measure the fluorescence intensity at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Experimental Protocol: Cell Growth Inhibition Assay (MTT Assay)
The anti-proliferative effects of this compound on cancer cells were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: MGC-803, KYSE450, and HCT-116 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere with 5% CO2.
-
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 48 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values from the dose-response curves.
-
Experimental Protocol: Western Blot Analysis
Western blotting was performed to assess the effect of this compound on the methylation status of H3K4 and H3K9 and the expression of apoptosis-related proteins.
-
Cell Treatment and Lysis: Treat MGC-803 cells with this compound for 48 hours. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K4me1/2, H3K9me1/2, Bcl-2, c-IAP1, Caspase-3, Caspase-9, and GAPDH overnight at 4 °C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mechanism of Action
This compound exerts its anti-cancer effects through the potent and selective inhibition of LSD1. This leads to an increase in the levels of mono- and di-methylated H3K4 and H3K9, resulting in the reactivation of silenced tumor suppressor genes. Furthermore, this compound was found to induce apoptosis in MGC-803 gastric cancer cells. This is evidenced by the dose-dependent decrease in the expression of anti-apoptotic proteins Bcl-2 and c-IAP1, and the cleavage of the apoptotic executioner proteins Caspase-3 and Caspase-9.[1]
Visualizations
Signaling Pathway
Experimental Workflow
Conclusion
This compound represents a significant advancement in the development of targeted therapies for gastric cancer. Its potent and selective inhibition of LSD1, coupled with its demonstrated anti-proliferative and pro-apoptotic activities, underscores its potential as a lead compound for further preclinical and clinical investigation. The detailed synthetic and experimental protocols provided in this whitepaper are intended to facilitate further research and development in this promising area of cancer therapeutics.
References
Lsd1-IN-26: A Technical Deep Dive into its Epigenetic Role and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 1 (LSD1), the first identified histone demethylase, has emerged as a critical regulator of gene expression and a promising therapeutic target in various diseases, particularly cancer. LSD1 functions by removing mono- and di-methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), thereby playing a pivotal role in transcriptional regulation. Its overexpression is frequently observed in numerous cancers, where it contributes to oncogenesis by promoting cell proliferation, survival, and blocking differentiation. Lsd1-IN-26 is a potent small molecule inhibitor of LSD1 that has demonstrated significant anti-tumor activity in preclinical studies. This technical guide provides a comprehensive overview of the epigenetic role of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and a visual representation of its effects on cellular signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its inhibitory potency and cellular activity.
| Enzyme Inhibition | IC50 (nM) |
| LSD1 | 25.3[1] |
| MAO-A | 1234.57[1] |
| MAO-B | 3819.27[1] |
| Table 1: In vitro inhibitory potency of this compound against LSD1 and related monoamine oxidases (MAO-A and MAO-B). The data highlights the selectivity of this compound for LSD1. |
| Cellular Antiproliferative Activity | IC50 (µM) |
| MGC-803 (Gastric Cancer) | 14.3 ± 1.18[1] |
| KYSE450 (Esophageal Squamous Cell Carcinoma) | 22.8 ± 1.45[1] |
| HCT-116 (Colorectal Carcinoma) | 16.3 ± 2.22[1] |
| Table 2: In vitro antiproliferative activity of this compound against various human cancer cell lines. The IC50 values indicate the concentration of the inhibitor required to reduce cell viability by 50%. |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by directly inhibiting the demethylase activity of LSD1. This inhibition leads to the accumulation of methyl marks on histone H3, specifically H3K4me1/2 and H3K9me2/3.[1] The altered histone methylation landscape results in the reactivation of silenced tumor suppressor genes and the repression of oncogenic pathways. One of the key downstream effects of this compound is the induction of apoptosis, or programmed cell death, in cancer cells. This is mediated, in part, by the downregulation of anti-apoptotic proteins such as Bcl-2 and c-IAP1.[1] Furthermore, this compound has been shown to induce cellular differentiation and inhibit cancer cell migration and stemness.[1]
Caption: Signaling pathway of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
LSD1 Inhibition Assay (Peroxidase-Coupled Assay)
This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the LSD1-catalyzed demethylation reaction.
Materials:
-
Recombinant human LSD1 enzyme
-
Dimethylated H3K4 peptide substrate
-
Horseradish peroxidase (HRP)
-
4-aminoantipyrine
-
Dichlorohydroxybenzenesulfonate
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
96-well microplate (black)
-
Plate reader capable of measuring absorbance at 515 nm
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the LSD1 enzyme to each well.
-
Add the this compound dilutions to the respective wells and pre-incubate for 15 minutes on ice.
-
Initiate the enzymatic reaction by adding the H3K4 peptide substrate.
-
Simultaneously, add the HRP, 4-aminoantipyrine, and dichlorohydroxybenzenesulfonate solution to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Measure the absorbance at 515 nm.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
References
Lsd1-IN-26: A Technical Guide to a Potent KDM1A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lysine-specific demethylase 1 (KDM1A), also known as LSD1, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). Its dysregulation is implicated in various cancers, making it a compelling target for therapeutic intervention. Lsd1-IN-26 has emerged as a potent and selective inhibitor of KDM1A. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, detailed experimental protocols for its evaluation, and an exploration of its mechanism of action within the KDM1A signaling pathway.
Introduction to KDM1A/LSD1
KDM1A is a key epigenetic modulator that, as part of larger protein complexes such as CoREST and NuRD, removes mono- and di-methyl groups from H3K4, leading to transcriptional repression.[1][2] Conversely, in association with androgen or estrogen receptors, it can demethylate H3K9, resulting in transcriptional activation.[2][3] The enzymatic activity of KDM1A is dependent on a flavin adenine dinucleotide (FAD) cofactor.[4] The catalytic process involves the oxidation of the methylated lysine, producing formaldehyde and hydrogen peroxide as byproducts.[5]
The overexpression of KDM1A has been observed in a multitude of cancers, including gastric, breast, prostate, and small cell lung cancer, as well as acute myeloid leukemia (AML).[6][7] Elevated KDM1A levels are often associated with poor prognosis, attributed to its role in promoting cell proliferation, differentiation arrest, and epithelial-mesenchymal transition (EMT).[8][9] Consequently, the development of small molecule inhibitors targeting KDM1A has become a significant focus in oncology drug discovery.
This compound: A Potent KDM1A Inhibitor
This compound is a potent inhibitor of KDM1A with a reported half-maximal inhibitory concentration (IC50) of 25.3 nM.[10] It also exhibits inhibitory activity against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), with IC50 values of 1234.57 nM and 3819.27 nM, respectively, demonstrating a degree of selectivity for KDM1A.[10]
Biochemical and Cellular Activity
The inhibitory activity of this compound translates to significant cellular effects. In the MGC-803 human gastric cancer cell line, this compound induces apoptosis.[10] Mechanistically, treatment with this compound leads to an accumulation of its histone substrates, H3K4me1/2 and H3K9me2/3, consistent with the inhibition of KDM1A's demethylase activity.[10] This alteration in histone methylation status is accompanied by a decrease in the expression of the anti-apoptotic protein Bcl-2 and the cellular inhibitor of apoptosis protein 1 (c-IAP1), providing a molecular basis for the observed induction of apoptosis.[10]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound.
| Target | IC50 (nM) | Reference |
| KDM1A/LSD1 | 25.3 | [10] |
| MAO-A | 1234.57 | [10] |
| MAO-B | 3819.27 | [10] |
Table 1: Biochemical Inhibitory Activity of this compound
| Cell Line | Effect | Observations | Reference |
| MGC-803 (Gastric Cancer) | Induction of Apoptosis | - | [10] |
| MGC-803 (Gastric Cancer) | Histone Methylation | Accumulation of H3K4me1/2 and H3K9me2/3 | [10] |
| MGC-803 (Gastric Cancer) | Protein Expression | Decrease in Bcl-2 and c-IAP1 | [10] |
Table 2: Cellular Activity of this compound
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound.
KDM1A/LSD1 Inhibition Assay (In Vitro)
This protocol describes a common fluorescence-based method for measuring KDM1A activity and its inhibition.
Materials:
-
Recombinant human KDM1A/LSD1 enzyme
-
KDM1A substrate (e.g., a peptide corresponding to the N-terminal tail of histone H3)
-
Horseradish peroxidase (HRP)
-
10-Acetyl-3,7-dihydroxyphenoxazine (ADHP) or similar HRP substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT)
-
This compound and other control inhibitors
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the KDM1A enzyme, assay buffer, and the inhibitor at various concentrations.
-
Initiate the reaction by adding the KDM1A substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the demethylase reaction and initiate the detection reaction by adding a solution containing HRP and ADHP.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the HRP substrate (e.g., ~530 nm excitation and ~590 nm emission for resorufin, the product of ADHP oxidation).
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability and Apoptosis Assay in MGC-803 Cells
This protocol outlines the assessment of cell viability and apoptosis induction in MGC-803 cells upon treatment with this compound.
Materials:
-
MGC-803 human gastric cancer cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure (Cell Viability - MTT Assay):
-
Seed MGC-803 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Procedure (Apoptosis - Annexin V/PI Staining):
-
Seed MGC-803 cells in a 6-well plate and treat with this compound as described above.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in binding buffer provided with the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis for Histone Methylation and Apoptosis-Related Proteins
This protocol details the detection of changes in histone methylation and the expression of apoptosis-related proteins in MGC-803 cells.
Materials:
-
MGC-803 cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against: H3K4me1, H3K4me2, H3K9me2, H3K9me3, total Histone H3, Bcl-2, c-IAP1, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated MGC-803 cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system and quantify the band intensities.
Signaling Pathways and Mechanism of Action
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its characterization.
Figure 1: Proposed signaling pathway of this compound in inducing apoptosis through KDM1A inhibition.
Figure 2: A typical experimental workflow for the characterization of a KDM1A inhibitor like this compound.
Conclusion
This compound is a potent and selective inhibitor of KDM1A that demonstrates significant anti-cancer activity in gastric cancer cells by inducing apoptosis. Its mechanism of action involves the inhibition of KDM1A's demethylase activity, leading to alterations in histone methylation and the expression of key apoptosis-related proteins. The data and protocols presented in this technical guide provide a solid foundation for further investigation and development of this compound and other KDM1A inhibitors as potential cancer therapeutics. Further studies are warranted to explore its efficacy in a broader range of cancer models and to evaluate its in vivo pharmacokinetic and pharmacodynamic properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. LSD1 inhibitors: a patent review (2010-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel (E)-N'-(2,3-dihydro-1H-inden-1-ylidene) benzohydrazides as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a Novel Inhibitor of Histone Lysine-Specific Demethylase 1A (KDM1A/LSD1) as Orally Active Antitumor Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and biological evaluation of tetrahydroquinoline-based reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Reversible Inhibitors of KDM1A Efficacious in Acute Myeloid Leukemia Models - PMC [pmc.ncbi.nlm.nih.gov]
Lsd1-IN-26: A Technical Guide to Target Validation
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the target validation for Lsd1-IN-26, a potent inhibitor of Lysine-specific demethylase 1 (LSD1). The information presented herein is intended for professionals in the fields of biomedical research and drug development.
Introduction to LSD1
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in epigenetic regulation. It primarily removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription. By removing these marks, LSD1 generally acts as a transcriptional co-repressor. However, it can also function as a co-activator by demethylating H3K9me1/2, a repressive mark. LSD1 is a key component of several large protein complexes, including the CoREST and NuRD complexes, which are essential for its activity on nucleosomal substrates.[1]
The dysregulation of LSD1 has been implicated in the pathogenesis of numerous cancers, including gastric, prostate, and breast cancer, as well as hematological malignancies.[2] Its overexpression often correlates with poor prognosis, making it an attractive therapeutic target. This compound has emerged as a potent small molecule inhibitor of LSD1, and this guide details the validation of its primary target.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and selectivity.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| LSD1 | 25.3[3] |
| MAO-A | 1234.57[3] |
| MAO-B | 3819.27[3] |
Table 2: Cellular Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| MGC-803 | Gastric Cancer | 14.3 ± 1.18[3] |
| KYSE450 | Esophageal Squamous Cell Carcinoma | 22.8 ± 1.45[3] |
| HCT-116 | Colorectal Carcinoma | 16.3 ± 2.22[3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the target validation of this compound and related compounds.
LSD1 Inhibition Assay (In Vitro)
A common method to determine the in vitro inhibitory activity of compounds against LSD1 is a horseradish peroxidase (HRP)-coupled assay.[1]
-
Principle: The demethylation reaction catalyzed by LSD1 produces hydrogen peroxide (H₂O₂). In the presence of HRP and a suitable substrate (e.g., Amplex Red), the H₂O₂ quantitatively generates a fluorescent product that can be measured.
-
Procedure:
-
Recombinant human LSD1/CoREST complex is incubated with a dimethylated H3K4 peptide substrate in an assay buffer.
-
This compound or other test compounds at various concentrations are added to the reaction mixture.
-
The reaction is initiated by the addition of the FAD cofactor.
-
After a defined incubation period at room temperature, the HRP and Amplex Red solution is added.
-
The fluorescence is measured using a microplate reader (excitation ~530-560 nm, emission ~590 nm).
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular Proliferation Assay
The antiproliferative effects of this compound on cancer cell lines are typically assessed using a standard MTT or similar cell viability assay.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Procedure:
-
Cancer cells (e.g., MGC-803, KYSE450, HCT-116) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).
-
After treatment, the MTT reagent is added to each well and incubated for a few hours.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
-
Western Blot Analysis for Histone Methylation
Western blotting is used to confirm the on-target effect of this compound in cells by assessing the levels of specific histone methylation marks.
-
Principle: This technique uses antibodies to detect specific proteins (in this case, histones with specific methylation marks) that have been separated by size using gel electrophoresis.
-
Procedure:
-
Cancer cells are treated with this compound for a designated time.
-
Histones are extracted from the cell nuclei.
-
The histone extracts are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for H3K4me1, H3K4me2, H3K9me2, and total H3 (as a loading control).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is detected using an imaging system.
-
The band intensities are quantified to determine the relative changes in histone methylation levels. This compound treatment is expected to lead to an accumulation of H3K4me1/2 and H3K9me2/3.[3]
-
Visualizations
The following diagrams illustrate key signaling pathways involving LSD1 and a typical experimental workflow for LSD1 inhibitor validation.
Conclusion
The data presented in this technical guide provide a strong validation for this compound as a potent and selective inhibitor of LSD1. Its low nanomolar in vitro potency against LSD1, coupled with its micromolar antiproliferative activity in various cancer cell lines, underscores its potential as a therapeutic agent. The cellular mechanism of action is confirmed by the observed increase in histone methylation marks upon treatment. The detailed experimental protocols and illustrative diagrams serve as a valuable resource for researchers and drug development professionals working on LSD1-targeted therapies. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound.
References
Lsd1-IN-26: An In-Depth Technical Guide to a Novel Investigational Compound
Disclaimer: Information regarding a specific molecule designated "Lsd1-IN-26" is not publicly available in the reviewed literature. This document provides a comprehensive technical overview of its presumed target, Lysine-Specific Demethylase 1 (LSD1), and utilizes a representative, well-characterized LSD1 inhibitor to illustrate the requested data, methodologies, and mechanisms of action relevant to researchers, scientists, and drug development professionals.
Introduction to LSD1 (KDM1A)
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase homolog that plays a critical role in epigenetic regulation.[1][2] It functions primarily to demethylate mono- and di-methylated lysine residues on histone H3, specifically at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1][3] This enzymatic activity is crucial for the regulation of gene expression.
LSD1 is a key component of several large transcriptional regulatory complexes, including the CoREST and NuRD complexes. Its association with these complexes is essential for its demethylase activity on nucleosomal substrates.[4] The catalytic mechanism of LSD1 involves the FAD cofactor to oxidize the methylated lysine, producing formaldehyde and hydrogen peroxide as byproducts.[3]
The role of LSD1 in cancer has been extensively studied. It is overexpressed in a wide range of malignancies, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), breast cancer, and prostate cancer.[1][5][6] This overexpression often correlates with poor prognosis.[7] In cancer cells, LSD1 is involved in maintaining stemness, blocking cellular differentiation, and promoting proliferation, migration, and invasion.[8][9] Consequently, LSD1 has emerged as a promising therapeutic target for oncology.[10]
Mechanism of Action of LSD1 Inhibitors
LSD1 inhibitors can be broadly categorized into two main classes: irreversible and reversible inhibitors.
-
Irreversible Inhibitors: Many of the early and clinically advanced LSD1 inhibitors are irreversible, often based on a tranylcypromine (TCP) scaffold.[1] These compounds form a covalent bond with the FAD cofactor in the active site of LSD1, leading to its inactivation.
-
Reversible Inhibitors: More recently, reversible LSD1 inhibitors have been developed. These can be further divided into competitive, non-competitive, and uncompetitive inhibitors based on their binding mode with respect to the substrate.[11]
The therapeutic effect of LSD1 inhibitors stems from their ability to reactivate silenced tumor suppressor genes, induce differentiation in cancer cells (particularly in hematological malignancies), and inhibit tumor growth.[8][12]
Representative LSD1 Inhibitor: GSK2879552
To illustrate the technical details requested, we will use GSK2879552 as a representative LSD1 inhibitor. GSK2879552 is a potent, selective, and irreversible inhibitor of LSD1 that has been evaluated in clinical trials for AML and SCLC.[5][6]
Quantitative Data
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 (LSD1) | ~20 nM | Biochemical Assay | [6] |
| Cellular IC50 | Varies by cell line | AML and SCLC cell lines | [6] |
| Tumor Growth Inhibition | >80% | SCLC xenograft models | [6] |
Experimental Protocols
LSD1 Inhibition Assay (Biochemical)
A common method to determine the biochemical potency of an LSD1 inhibitor is a coupled-peroxidase assay.
-
Reagents: Recombinant human LSD1/CoREST complex, horseradish peroxidase (HRP), Amplex Red reagent, a dimethylated H3K4 peptide substrate, and the test inhibitor (e.g., GSK2879552).
-
Procedure:
-
The LSD1/CoREST complex is incubated with varying concentrations of the inhibitor in a suitable buffer.
-
The enzymatic reaction is initiated by the addition of the H3K4 peptide substrate.
-
The hydrogen peroxide produced as a byproduct of the demethylation reaction is measured. In the presence of HRP, it reacts with Amplex Red to produce the fluorescent product, resorufin.
-
Fluorescence is monitored over time, and the initial reaction rates are calculated.
-
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cellular Proliferation Assay
The effect of an LSD1 inhibitor on cancer cell growth can be assessed using a standard proliferation assay.
-
Cell Lines: A panel of cancer cell lines with known LSD1 expression levels (e.g., AML or SCLC cell lines).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a serial dilution of the LSD1 inhibitor for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
-
Data Analysis: The luminescence signal is measured, and the cellular IC50 is calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Western Blot for Histone Marks
To confirm the on-target effect of an LSD1 inhibitor in cells, the levels of H3K4me2 can be measured by Western blot.
-
Sample Preparation: Cancer cells are treated with the LSD1 inhibitor at various concentrations for a defined time. Whole-cell lysates or histone extracts are then prepared.
-
Procedure:
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for H3K4me2.
-
A loading control, such as total histone H3, should also be probed on the same membrane.
-
The membrane is then incubated with a secondary antibody conjugated to HRP.
-
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. An increase in the H3K4me2 signal with increasing inhibitor concentration indicates target engagement.
Signaling Pathways and Experimental Workflows
References
- 1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - ProQuest [proquest.com]
- 7. Synthesis and evaluation of small molecule inhibitors of LSD1 for use against MYCN-expressing neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epigenetic roles of lysine-specific demethylase 1 (LSD1) in cancer metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Design, synthesis and biological evaluation of tetrahydroquinoline-based reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Lsd1-IN-26: A Technical Overview of its Function in Gastric Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the function and mechanism of action of Lsd1-IN-26, a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1), in the context of gastric cancer. The information presented is collated from preclinical research, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Core Function and Mechanism of Action
This compound, also identified as compound 12u, is a tranylcypromine-based derivative that demonstrates potent inhibitory activity against LSD1, an enzyme frequently overexpressed in gastric cancer.[1] Its primary mechanism of action involves the suppression of LSD1's demethylase activity, leading to an accumulation of methylation marks on histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me2/3).[2] This epigenetic modification triggers a cascade of downstream events culminating in anti-tumor effects, including the induction of apoptosis, inhibition of cell migration, and a reduction in cancer cell stemness.[1]
Data Presentation: Inhibitory and Antiproliferative Activities
The following tables summarize the key quantitative data for this compound.
Table 1: Enzyme Inhibitory Activity of this compound [2]
| Target Enzyme | IC50 (nM) |
| LSD1 | 25.3 |
| MAO-A | 1234.57 |
| MAO-B | 3819.27 |
Table 2: Antiproliferative Activity of this compound in Cancer Cell Lines [2]
| Cell Line | Cancer Type | IC50 (μM) |
| MGC-803 | Gastric Cancer | 14.3 ± 1.18 |
| KYSE450 | Esophageal Squamous Cell Carcinoma | 22.8 ± 1.45 |
| HCT-116 | Colorectal Carcinoma | 16.3 ± 2.22 |
Signaling Pathway of this compound in Gastric Cancer Cells
This compound exerts its anticancer effects by modulating a defined signaling pathway. Upon inhibiting LSD1, the subsequent increase in histone methylation leads to the transcriptional regulation of genes involved in apoptosis. Specifically, it downregulates the expression of anti-apoptotic proteins Bcl-2 and c-IAP1. This disruption of the apoptotic balance results in the cleavage and activation of executioner caspases, Caspase-3 and Caspase-9, ultimately leading to programmed cell death.[2]
Experimental Protocols
The following are representative protocols for the key experiments cited in the research on this compound. These are based on standard laboratory procedures and the details available in the referenced literature. For precise, step-by-step instructions, consulting the original publication is recommended.
Cell Viability Assay
This protocol is based on a typical MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the antiproliferative effects of this compound.
-
Cell Seeding: Plate gastric cancer cells (e.g., MGC-803) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-64 μM) and a vehicle control (DMSO) for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
Western Blot Analysis
This protocol outlines the procedure for detecting changes in protein expression levels following treatment with this compound.
-
Cell Lysis: Treat MGC-803 cells with varying concentrations of this compound (e.g., 0, 8, 16, 24 μM) for 48 hours.[2] Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 μg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., H3K4me1/2, H3K9me2/3, Bcl-2, c-IAP1, Caspase-3, Caspase-9, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Migration Assay (Wound Healing Assay)
This protocol describes a method to assess the effect of this compound on the migratory capacity of gastric cancer cells.
-
Cell Seeding: Grow MGC-803 cells to a confluent monolayer in a 6-well plate.
-
Scratch Wound: Create a uniform scratch across the cell monolayer using a sterile pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells and add fresh medium containing different concentrations of this compound or a vehicle control.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 or 48 hours).
-
Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Sphere Formation Assay (Cancer Stemness)
This assay is used to evaluate the effect of this compound on the self-renewal capacity of gastric cancer stem-like cells.
-
Cell Seeding: Dissociate MGC-803 cells into a single-cell suspension and seed them at a low density (e.g., 1,000 cells/well) in ultra-low attachment 6-well plates.
-
Culture Conditions: Culture the cells in a serum-free stem cell medium supplemented with EGF and bFGF.
-
Treatment: Add different concentrations of this compound or a vehicle control to the medium.
-
Sphere Formation: Incubate the cells for 7-14 days to allow for the formation of tumor spheres.
-
Quantification: Count the number and measure the size of the spheres formed in each well using a microscope.
Conclusion
This compound is a promising preclinical candidate for the treatment of gastric cancer. Its potent and specific inhibition of LSD1 leads to favorable epigenetic modifications that reactivate apoptotic pathways and suppress cancer cell migration and stemness. The data and methodologies presented in this guide provide a solid foundation for further research and development of LSD1 inhibitors as a therapeutic strategy for gastric cancer.
References
The Role of Lysine-Specific Demethylase 1 (LSD1) in Cancer Progression: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, was the first histone demethylase to be discovered and has since been identified as a critical regulator of gene expression.[1][2] It functions primarily by removing methyl groups from mono- and di-methylated lysine 4 and lysine 9 of histone H3 (H3K4me1/2 and H3K9me1/2).[2][3] Aberrantly high expression of LSD1 is a common feature across a wide array of human cancers, where it is strongly correlated with tumor progression, poor prognosis, and resistance to therapy.[4][5][6] LSD1's oncogenic role is multifaceted, involving the epigenetic regulation of key cancer-related processes including cell proliferation, epithelial-mesenchymal transition (EMT), stemness, and angiogenesis.[7][8][9] Beyond histones, LSD1 also demethylates non-histone substrates, such as p53 and HIF-1α, further expanding its influence on tumorigenesis.[8][10][11] This central role in cancer biology has positioned LSD1 as a highly promising therapeutic target, leading to the development of numerous small molecule inhibitors, several of which are currently undergoing clinical evaluation.[3][12] This document provides a comprehensive technical overview of LSD1's mechanisms in cancer, summarizes key quantitative data, details relevant experimental protocols, and visualizes critical pathways and workflows.
Molecular Mechanisms of LSD1 in Cancer
LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that plays a pivotal role in transcriptional regulation.[11][13] Its function is highly context-dependent, determined by the protein complexes it associates with, allowing it to act as either a transcriptional repressor or co-activator.[10][13]
Enzymatic Activity and Transcriptional Regulation
LSD1's primary function is the demethylation of histone H3. Its substrate specificity is dictated by its binding partners.
-
Transcriptional Repression: When complexed with the CoREST repressor complex, LSD1 targets H3K4me1/2, marks associated with active enhancers and promoters.[14] By removing these methyl groups, LSD1 facilitates chromatin condensation and gene silencing. This is a primary mechanism by which LSD1 represses tumor suppressor genes.
-
Transcriptional Activation: Conversely, LSD1 can act as a co-activator for nuclear hormone receptors, such as the androgen and estrogen receptors.[1][11] In this context, it demethylates H3K9me1/2, which are repressive marks, thereby leading to transcriptional activation of genes that can drive cancer cell proliferation.[1][11]
Demethylation of Non-Histone Substrates
LSD1's oncogenic activity is also mediated through the demethylation of several non-histone proteins, affecting their stability and function.[10]
-
p53: LSD1 demethylates the tumor suppressor p53 at lysine 370 (K370me2), which inhibits p53's interaction with its downstream targets and represses its pro-apoptotic activity.[4][8][10]
-
DNMT1: LSD1 can demethylate and stabilize DNA methyltransferase 1 (DNMT1), an enzyme critical for maintaining DNA methylation patterns.[1][7][11] This contributes to the aberrant epigenetic silencing of tumor suppressor genes.
-
HIF-1α: By demethylating and stabilizing the hypoxia-inducible factor-1α (HIF-1α), LSD1 promotes angiogenesis and metabolic reprogramming in cancer cells, allowing them to adapt to the hypoxic tumor microenvironment.[7][8][10]
-
STAT3: LSD1-mediated demethylation of STAT3 enhances its activity, promoting cancer cell proliferation and survival.[7][11]
Involvement in Key Signaling Pathways
LSD1 integrates with and modulates critical oncogenic signaling pathways.
-
Wnt/β-catenin Pathway: In colorectal and other cancers, LSD1 can activate the Wnt/β-catenin pathway by repressing the expression of its inhibitors, such as DKK1.[15] This leads to the nuclear translocation of β-catenin and transcription of target genes like c-Myc, driving cell proliferation.[15] In bladder cancer, LSD1 complexes with β-catenin to directly upregulate the transcription factor LEF1, which enhances EMT-mediated cancer progression.[16]
-
PI3K/AKT/mTOR Pathway: LSD1 can activate the PI3K/AKT signaling pathway, which in turn activates mTORC1, a key regulator of cell growth and autophagy.[15] This contributes to reduced autophagy in tumor cells, promoting their survival.[15]
-
TGF-β Pathway: In non-small cell lung cancer (NSCLC), LSD1-mediated demethylation promotes cancer cell metastasis by activating the TGF-β1 pathway.[17]
LSD1 as a Prognostic Biomarker
LSD1 is significantly overexpressed in a multitude of solid tumors and hematological malignancies, including breast, prostate, lung, bladder, and gastric cancers, as well as acute myeloid leukemia (AML).[1][7] This overexpression is frequently associated with more aggressive tumor phenotypes, metastasis, and poor clinical outcomes.[6][16][17] Multiple meta-analyses have confirmed that high LSD1 expression is a significant predictor of worse overall survival (OS) and recurrence-free survival (RFS) across various cancer types.[4][6]
Table 1: Prognostic Significance of LSD1 Overexpression in Various Cancers
| Cancer Type(s) | Number of Patients | Prognostic Association | Hazard Ratio (HR) with 95% CI | Citation(s) |
|---|---|---|---|---|
| Various Cancers | 1,149 | Poor Overall Survival (OS) | 1.80 (1.39–2.34) | [4] |
| Various Cancers | 3,151 | Poor Overall Survival (OS) | 2.08 (1.66–2.61) | [6] |
| Various Cancers | 3,151 | Poor Recurrence-Free Survival (RFS) | 3.09 (1.81–5.26) | [6] |
| Hepatocellular Carcinoma | - | Unfavorable Overall Survival (OS) | 2.456 (1.234–3.932) |[4] |
Therapeutic Targeting of LSD1
The central role of LSD1 in driving and sustaining malignant phenotypes makes it an attractive target for cancer therapy.[18] Inhibition of LSD1 can block cancer cell proliferation, induce differentiation (particularly in AML), and suppress migration and invasion.[5][7][18]
LSD1 Inhibitors
A large number of small molecule LSD1 inhibitors have been developed, which can be broadly classified into two categories:
-
Covalent (Irreversible) Inhibitors: These are often based on the scaffold of tranylcypromine (TCP), a monoamine oxidase inhibitor. They form a covalent adduct with the FAD cofactor, leading to irreversible inactivation of the enzyme.[3][7][14]
-
Non-Covalent (Reversible) Inhibitors: These compounds bind to the active site of LSD1 through non-covalent interactions, offering a potentially more controlled and selective inhibition.[1][18]
Table 2: Inhibitory Activity of Selected LSD1 Inhibitors
| Inhibitor | Type | LSD1 IC₅₀ (Enzymatic Assay) | Cell-Based IC₅₀ (Cell Line) | Citation(s) |
|---|---|---|---|---|
| Clinical Candidates | ||||
| Iadademstat (ORY-1001) | Covalent | 18 nM | Sub-nanomolar (AML differentiation) | [7] |
| Bomedemstat (IMG-7289) | Covalent | - | - | [1][3] |
| GSK2879552 | Covalent | - | - | [1][3] |
| Seclidemstat (SP-2577) | Non-Covalent | - | - | [1][3] |
| Pulrodemstat (CC-90011) | Non-Covalent | - | - | [1][3] |
| Preclinical/Tool Compounds | ||||
| Tranylcypromine (TCP) | Covalent | 5.6 µM | >20 µM (OVCAR-3) | [19][20] |
| GSK-690 | Non-Covalent | 90 nM | ~10 µM (THP-1, MV4-11 clonogenic) | [7] |
| Compound 21 | Non-Covalent | 2.1 µM | 0.89 µM (MGC-803) | [7] |
| Compound 14 | Non-Covalent | 0.18 µM | 0.93 µM (HepG2) |[20] |
Table 3: LSD1 Inhibitors in Clinical Trials
| Compound Name | Other Names | Mechanism | Status (Selected Indications) | Citation(s) |
|---|---|---|---|---|
| Iadademstat | ORY-1001, RG6016 | Covalent | Phase I/II (AML, Solid Tumors) | [1][3][7] |
| Bomedemstat | IMG-7289 | Covalent | Phase I/II (Myelofibrosis, AML) | [1][3][12] |
| GSK2879552 | - | Covalent | Phase I/II (SCLC, AML) | [1][3][12] |
| INCB059872 | - | Covalent | Phase I/II (Relapsed/Refractory Malignancies) | [1][3][12] |
| Seclidemstat | SP-2577 | Non-Covalent | Phase I/II (Ewing Sarcoma) | [1][3] |
| Pulrodemstat | CC-90011 | Non-Covalent | Phase I/II (AML, Myelodysplastic Syndromes) | [1][3][12] |
| Phenelzine | - | Covalent | Phase II (Prostate Cancer) | [1][3] |
| JBI-802 | - | Covalent | Phase I (Neuroendocrine/Small Cell Carcinoma) | [1] |
| Tranylcypromine | TCP | Covalent | Phase I/II (AML, Myelodysplastic Syndromes) |[1][3] |
Key Experimental Methodologies
Studying the function of LSD1 requires a combination of molecular and cellular biology techniques. Below are detailed protocols for key assays.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide binding sites of LSD1 or to map the distribution of its histone marks (e.g., H3K4me2).
Protocol:
-
Cell Cross-linking: Culture cells (e.g., 1x10⁷ cells per ChIP) to ~90% confluency. Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and wash the cells. Lyse the cells to release nuclei. Isolate the chromatin and shear it into fragments of 200-500 bp using enzymatic digestion or sonication.[21]
-
Immunoprecipitation (IP): Pre-clear the chromatin lysate with Protein A/G magnetic beads. Incubate the cleared chromatin overnight at 4°C with a ChIP-grade primary antibody against LSD1 or the histone mark of interest.
-
Immune Complex Capture: Add Protein A/G magnetic beads to the chromatin-antibody mixture and incubate to capture the immune complexes.
-
Washing: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the protein-DNA cross-links by incubating with NaCl at 65°C for several hours. Treat with RNase A and Proteinase K to remove RNA and proteins.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA and an input control sample. Perform high-throughput sequencing.
-
Data Analysis: Align sequence reads to a reference genome, perform peak calling to identify enrichment sites, and conduct downstream analyses like motif discovery and gene ontology.
Reverse Transcription-Quantitative PCR (RT-qPCR)
RT-qPCR is used to measure changes in the expression of specific genes following LSD1 inhibition or knockdown.[22][23]
Protocol:
-
Cell Treatment: Plate cells and treat with an LSD1 inhibitor or transfect with siRNA against LSD1 for the desired time.
-
Total RNA Extraction: Harvest cells and extract total RNA using a TRIzol-based method or a commercial kit.[22] Assess RNA quality and quantity using a spectrophotometer.
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Quantitative PCR (qPCR): Prepare a reaction mix containing cDNA template, forward and reverse primers for the gene of interest, and a SYBR Green or TaqMan-based qPCR master mix.
-
Amplification and Detection: Perform the qPCR reaction in a real-time PCR cycler. The instrument will monitor the fluorescence intensity at each cycle of amplification.
-
Data Analysis: Determine the quantification cycle (Cq) for each sample. Normalize the Cq value of the target gene to that of a housekeeping gene (e.g., GAPDH, ACTB). Calculate the relative fold change in gene expression using the ΔΔCq method.[24]
Cell Viability Assay (e.g., CCK-8 or MTT)
These colorimetric assays measure cell metabolic activity as an indicator of cell viability and proliferation, and are used to determine the cytotoxic effects of LSD1 inhibitors.[20][22]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the LSD1 inhibitor. Include a vehicle-only control. Incubate for a specified period (e.g., 48-72 hours).
-
Reagent Incubation: Add the assay reagent (e.g., CCK-8 or MTT) to each well and incubate for 1-4 hours at 37°C. Viable cells with active metabolism will convert the tetrazolium salt in the reagent into a colored formazan product.
-
Absorbance Measurement: If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance of each well at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Subtract the background absorbance. Normalize the absorbance values of the treated wells to the vehicle control wells to calculate the percentage of cell viability. Plot the viability percentage against the log of the inhibitor concentration and use a non-linear regression model to calculate the IC₅₀ value.
Conclusion and Future Perspectives
LSD1 is a master epigenetic regulator with a profound and well-documented role in the progression of numerous cancers. Its ability to control gene expression through both histone and non-histone substrates places it at the nexus of multiple oncogenic pathways. The strong correlation between LSD1 overexpression and poor patient prognosis underscores its clinical relevance. The development of potent and selective LSD1 inhibitors has provided a promising avenue for therapeutic intervention, with several agents now advancing through clinical trials.
Future research will likely focus on several key areas:
-
Combination Therapies: Exploring the synergy between LSD1 inhibitors and other anticancer agents, such as chemotherapy, immunotherapy (e.g., checkpoint inhibitors), or other epigenetic drugs, to overcome resistance.[7][10]
-
Biomarker Discovery: Identifying predictive biomarkers to stratify patients who are most likely to respond to LSD1-targeted therapies.
-
Scaffolding Functions: Further elucidating the non-enzymatic, scaffolding functions of LSD1 to develop novel therapeutic strategies that disrupt its protein-protein interactions.[10][19]
-
Resistance Mechanisms: Understanding the mechanisms by which cancer cells develop resistance to LSD1 inhibitors to devise strategies to circumvent or reverse it.
References
- 1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance [frontiersin.org]
- 3. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prognostic role of LSD1 in various cancers: evidence from a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | New Insights into the Histone Lysine Specific Demethylase (LSD1) Inhibitors for Cancer Treatment [frontiersin.org]
- 6. Systematic Review and Meta-Analysis of Lysine-Specific Demethylase 1 Expression as a Prognostic Biomarker of Cancer Survival and Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Advances toward LSD1 inhibitors for cancer therapy. | Semantic Scholar [semanticscholar.org]
- 13. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms of carcinogenic activity triggered by lysine-specific demethylase 1A - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LSD1 Promotes Bladder Cancer Progression by Upregulating LEF1 and Enhancing EMT - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Unlocking the dual role of LSD1 in tumor immunity: innate and adaptive pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. Genome-wide ChIP-seq data with a transcriptome analysis reveals the groups of genes regulated by histone demethylase LSD1 inhibition in esophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Upregulation of LSD1 promotes migration and invasion in gastric cancer through facilitating EMT - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Histone Demethylase LSD1 Regulates Kidney Cancer Progression by Modulating Androgen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. LSD1 ablation stimulates anti-tumor immunity and enables checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
Epigenetic Regulation by LSD1 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
I. Executive Summary
Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, has emerged as a critical epigenetic regulator and a promising therapeutic target in oncology and other diseases. By removing methyl groups from histone and non-histone proteins, LSD1 plays a pivotal role in transcriptional regulation, cell differentiation, and proliferation. Its overexpression is frequently observed in various cancers, correlating with poor prognosis and drug resistance. This technical guide provides a comprehensive overview of the epigenetic regulation by LSD1 and the therapeutic potential of its inhibitors. We delve into the molecular mechanisms of LSD1, detail the landscape of inhibitors in clinical and preclinical development, present their quantitative biochemical and cellular activities in structured tables, and provide detailed protocols for key experimental assays. Furthermore, this guide includes visualizations of critical signaling pathways and experimental workflows to facilitate a deeper understanding of this dynamic field.
II. The Role of LSD1 in Epigenetic Regulation
LSD1, also known as KDM1A, is a key enzyme that removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1][2][3] The specific demethylation activity of LSD1 is context-dependent and dictated by its association with different protein complexes. When part of the CoREST complex, LSD1 primarily demethylates H3K4, leading to transcriptional repression.[4] Conversely, in complex with nuclear hormone receptors like the androgen receptor, LSD1 can demethylate H3K9, resulting in transcriptional activation.[5]
Beyond its role in histone modification, LSD1 also targets several non-histone proteins for demethylation, including p53, DNMT1, and E2F1, thereby modulating their stability and function.[6] This multifaceted regulatory capacity places LSD1 at the nexus of numerous cellular processes, including stem cell maintenance, differentiation, and metabolism.[5] Dysregulation of LSD1 activity has been implicated in a wide range of cancers, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), breast cancer, and prostate cancer, where it contributes to oncogenesis by silencing tumor suppressor genes and activating oncogenic pathways.[1][2][7]
III. LSD1 Inhibitors: A Therapeutic Approach
The critical role of LSD1 in cancer has spurred the development of numerous small molecule inhibitors. These inhibitors can be broadly classified into two categories: irreversible and reversible inhibitors.
-
Irreversible Inhibitors: Many of the first-generation and several clinical-stage LSD1 inhibitors are based on the tranylcypromine (TCP) scaffold, a monoamine oxidase (MAO) inhibitor that also targets LSD1.[8][9][10] These compounds form a covalent adduct with the FAD cofactor in the active site of LSD1, leading to its irreversible inactivation.[11]
-
Reversible Inhibitors: More recently, reversible LSD1 inhibitors have been developed. These compounds bind non-covalently to the enzyme's active site, offering a different pharmacological profile and potentially improved safety.[11]
The therapeutic strategy behind LSD1 inhibition in cancer is to reverse the aberrant epigenetic silencing of tumor suppressor genes and differentiation pathways. In AML, for instance, LSD1 inhibitors have been shown to induce differentiation of leukemic blasts into mature myeloid cells.[12] In solid tumors, these inhibitors can suppress tumor growth, induce apoptosis, and inhibit metastasis.[2][6][13]
IV. Quantitative Data on LSD1 Inhibitors
The following tables summarize the biochemical potency and selectivity of key LSD1 inhibitors that are either in clinical trials or are widely used preclinical tools.
Table 1: Biochemical Potency (IC50) of Clinical-Stage LSD1 Inhibitors
| Inhibitor (Alias) | Type | LSD1 IC50 (nM) | Reference(s) |
| Iadademstat (ORY-1001) | Irreversible | 18 | [11][14] |
| Bomedemstat (IMG-7289) | Irreversible | 56.8 | [4] |
| GSK-2879552 | Irreversible | 56.8 | [15] |
| INCB059872 | Irreversible | N/A | [11] |
| Pulrodemstat (CC-90011) | Reversible | 0.25 | [16][17] |
| Seclidemstat (SP-2577) | Reversible | 13 | [1][7] |
| JBI-802 | Irreversible (Dual LSD1/HDAC6) | 50 | [11] |
| Vafidemstat (ORY-2001) | Irreversible (Dual LSD1/MAO-B) | 101 | [12] |
Table 2: Selectivity Profile of LSD1 Inhibitors against MAO-A and MAO-B
| Inhibitor (Alias) | LSD1 IC50 (nM) | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Reference(s) |
| Tranylcypromine (TCP) | 22,300 | 11,500 | 7,000 | [2] |
| Iadademstat (ORY-1001) | 18 | >100,000 | >100,000 | [18] |
| Vafidemstat (ORY-2001) | 101 | 5,470 | 73 | [5] |
| Pulrodemstat (CC-90011) | 0.25 | >10,000 | >10,000 | [16] |
| Seclidemstat (SP-2577) | 13 | N/A | N/A | |
| NCL1 | 2,500 | 230,000 | 500,000 | [3] |
| NCL2 | 1,900 | 290,000 | >1,000,000 | [3] |
Table 3: Cellular Potency (EC50) of LSD1 Inhibitors in Cancer Cell Lines
| Inhibitor (Alias) | Cell Line | Assay | EC50 (nM) | Reference(s) |
| Iadademstat (ORY-1001) | THP-1 (AML) | Differentiation (CD11b) | <1 | [14] |
| Pulrodemstat (CC-90011) | THP-1 (AML) | Differentiation (CD11b) | 7 | [16] |
| Pulrodemstat (CC-90011) | Kasumi-1 (AML) | Anti-proliferative | 2 | [16] |
| GSK-2879552 | Various AML lines | Anti-proliferative | 38 | [19] |
| HCI-2509 | NSCLC cell lines | Anti-proliferative | 300-5000 | [6] |
| INCB059872 | SCLC cell lines | Anti-proliferative | 47-377 | [11] |
V. Experimental Protocols
Detailed methodologies for key experiments cited in the study of LSD1 inhibitors are provided below.
LSD1 Biochemical Activity Assay (Horseradish Peroxidase-Coupled)
This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation reaction.
Materials:
-
Recombinant human LSD1 enzyme
-
Dimethylated histone H3 (1-21) peptide substrate
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent (or other suitable HRP substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
LSD1 inhibitors
-
96-well black microplate
Procedure:
-
Prepare serial dilutions of the LSD1 inhibitor in the assay buffer.
-
In a 96-well plate, add the LSD1 enzyme to all wells except the blank.
-
Add the inhibitor dilutions or vehicle control to the respective wells.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding the H3K4me2 peptide substrate and HRP to all wells.
-
Immediately add the Amplex Red reagent.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation 530-560 nm, emission 590 nm).
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.[5]
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay is a highly sensitive method for measuring LSD1 activity and inhibition in a high-throughput format.
Materials:
-
Recombinant human LSD1 enzyme
-
Biotinylated H3K4me2 peptide substrate
-
Europium cryptate-labeled anti-H3K4me1 or anti-H3K4me0 antibody (donor)
-
Streptavidin-XL665 (acceptor)
-
Assay buffer
-
LSD1 inhibitors
-
384-well low-volume microplate
Procedure:
-
Dispense the LSD1 enzyme and inhibitor dilutions into the microplate wells.
-
Add the biotinylated H3K4me2 substrate to initiate the enzymatic reaction.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and initiate detection by adding a mixture of the Europium-labeled antibody and Streptavidin-XL665.
-
Incubate for a further period (e.g., 60 minutes) to allow for antibody binding and FRET signal development.
-
Read the HTRF signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the HTRF ratio (665nm/620nm) and determine the IC50 values.[2][20][21]
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is used to identify the genomic regions where LSD1 is bound and to assess changes in histone methylation marks upon inhibitor treatment.
Materials:
-
Cells treated with LSD1 inhibitor or vehicle
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Lysis buffers
-
Sonicator or micrococcal nuclease for chromatin shearing
-
Antibodies specific for LSD1, H3K4me2, H3K9me2, and control IgG
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for library preparation and next-generation sequencing
Procedure:
-
Cross-link proteins to DNA in live cells using formaldehyde.
-
Lyse the cells and shear the chromatin into fragments of 200-500 bp.
-
Immunoprecipitate the chromatin with specific antibodies overnight.
-
Capture the antibody-chromatin complexes using protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin and reverse the cross-links.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA.
-
Prepare sequencing libraries from the immunoprecipitated DNA and input control DNA.
-
Perform high-throughput sequencing.
-
Analyze the sequencing data to identify enriched genomic regions and differential histone modification patterns.[11][22][23]
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP.
Materials:
-
Cancer cell lines
-
LSD1 inhibitors
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Seed cells in the multiwell plates and allow them to attach overnight.
-
Treat the cells with a serial dilution of the LSD1 inhibitor or vehicle.
-
Incubate for a specified period (e.g., 72-96 hours).
-
Equilibrate the plates to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the EC50 value.[9][15][24][25]
Flow Cytometry for Cell Differentiation (CD11b expression)
This method is used to assess the induction of myeloid differentiation in AML cells following treatment with LSD1 inhibitors.
Materials:
-
AML cell lines (e.g., THP-1, HL-60)
-
LSD1 inhibitors
-
Fluorochrome-conjugated anti-CD11b antibody
-
Isotype control antibody
-
FACS buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Treat AML cells with LSD1 inhibitors or vehicle for a specified duration (e.g., 48-72 hours).
-
Harvest the cells and wash them with FACS buffer.
-
Resuspend the cells in FACS buffer and add the anti-CD11b antibody or isotype control.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells to remove unbound antibody.
-
Resuspend the cells in FACS buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the percentage of CD11b-positive cells to quantify differentiation.[26][27][28]
VI. Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways influenced by LSD1 and a typical experimental workflow for LSD1 inhibitor characterization.
Caption: LSD1's dual role in transcriptional regulation.
Caption: Workflow for LSD1 inhibitor characterization.
VII. Conclusion
LSD1 is a well-validated therapeutic target with a profound impact on epigenetic regulation in both normal physiology and disease. The development of potent and selective LSD1 inhibitors represents a promising therapeutic strategy, particularly in oncology. This technical guide has provided a detailed overview of the field, from the fundamental biology of LSD1 to the practical aspects of inhibitor characterization. The compiled quantitative data, detailed experimental protocols, and illustrative diagrams are intended to serve as a valuable resource for researchers and drug development professionals working to advance this exciting area of epigenetic therapy. As our understanding of the intricate roles of LSD1 continues to grow, so too will the opportunities for innovative therapeutic interventions targeting this key epigenetic regulator.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. agilent.com [agilent.com]
- 3. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement | Semantic Scholar [semanticscholar.org]
- 5. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. epigentek.com [epigentek.com]
- 8. Inhibition of Lysine-Specific Demethylase-1 (LSD1/KDM1A) Promotes the Adipogenic Differentiation of hESCs Through H3K4 Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. OUH - Protocols [ous-research.no]
- 10. caymanchem.com [caymanchem.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 16. LSD1 Inhibitor Screening Assay Kit, Research Kits - Epigenetics [epigenhub.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. moleculardevices.com [moleculardevices.com]
- 21. researchgate.net [researchgate.net]
- 22. An optimized ChIP‐Seq framework for profiling histone modifications in Chromochloris zofingiensis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Histone ChIP-seq Data Standards and Processing Pipeline (ENCODE 4) – ENCODE [encodeproject.org]
- 24. ch.promega.com [ch.promega.com]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Epigenetic-based differentiation therapy for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biological Effects of LSD1 Inhibition
Disclaimer: Publicly available scientific literature and databases do not contain specific information on a compound designated "Lsd1-IN-26". Therefore, this technical guide will provide a comprehensive overview of the biological effects of Lysine-Specific Demethylase 1 (LSD1) inhibitors, using well-characterized examples from preclinical and clinical studies as a proxy. The principles, experimental methodologies, and observed effects are representative of potent and selective LSD1 inhibitors.
Introduction to LSD1 as a Therapeutic Target
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in epigenetic regulation.[1][2][3] It primarily removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[2][4][5] The demethylation of H3K4, a mark associated with active transcription, leads to gene repression. Conversely, removal of the repressive H3K9 methylation mark can result in gene activation.[2][6]
Beyond histones, LSD1 also demethylates non-histone proteins, including p53, DNMT1, and STAT3, thereby modulating their stability and function.[1][2][7] LSD1 is frequently overexpressed in a wide range of cancers, including acute myeloid leukemia (AML), small-cell lung cancer, breast cancer, and prostate cancer, where its elevated activity contributes to tumorigenesis, metastasis, and therapeutic resistance.[1][4][5] This has established LSD1 as a compelling target for anti-cancer drug development.
Mechanism of Action of LSD1 Inhibitors
LSD1 inhibitors function by binding to the active site of the enzyme, preventing it from demethylating its substrates. This leads to an accumulation of methylation marks on histones and non-histone proteins, ultimately altering gene expression programs within cancer cells. The primary mechanism involves the inhibition of the FAD-dependent oxidative demethylation reaction.[2][8]
The downstream consequences of LSD1 inhibition are multifaceted and include:
-
Induction of cell differentiation: In hematopoietic malignancies like AML, LSD1 inhibition leads to the expression of myeloid-lineage markers and promotes the differentiation of leukemic blasts.[2]
-
Suppression of tumor growth and proliferation: By altering the expression of genes involved in the cell cycle and proliferation, LSD1 inhibitors can attenuate cancer cell growth.[4][9]
-
Inhibition of metastasis: LSD1 is involved in the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. Its inhibition can reverse this process.[4]
-
Reactivation of tumor suppressor genes: LSD1 can repress the expression of tumor suppressor genes. Inhibition of LSD1 can restore their expression and function.
-
Modulation of the tumor microenvironment: LSD1 inhibition can enhance anti-tumor immunity by reactivating immune checkpoint regulators and modulating T-cell function.[2]
Quantitative Biological Data of Representative LSD1 Inhibitors
To illustrate the biological activity of LSD1 inhibitors, the following tables summarize quantitative data for several well-characterized compounds.
Table 1: In Vitro Potency of Selected LSD1 Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| Seclidemstat | LSD1 | 13 | - | [10] |
| Compound 14 | LSD1 | 180 | - | [10] |
| GSK2879552 | LSD1 | 19 | - | [11] |
| ORY-1001 | LSD1 | <20 | - | [11] |
Table 2: Anti-proliferative Activity of a Representative LSD1 Inhibitor (Compound 14)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HepG2 | Liver Cancer | 0.93 | [10] |
| HEP3B | Liver Cancer | 2.09 | [10] |
| HUH6 | Liver Cancer | 1.43 | [10] |
| HUH7 | Liver Cancer | 4.37 | [10] |
Key Experimental Protocols
This section details the methodologies for key experiments used to characterize the biological effects of LSD1 inhibitors.
LSD1 Enzymatic Assay
Objective: To determine the in vitro inhibitory potency (IC50) of a compound against LSD1.
Methodology:
-
Recombinant human LSD1 enzyme is incubated with a biotinylated histone H3 peptide substrate (e.g., H3K4me1) and the FAD cofactor in an appropriate assay buffer.
-
The test compound is added at various concentrations.
-
The demethylation reaction is allowed to proceed, which generates hydrogen peroxide as a byproduct.
-
The amount of hydrogen peroxide produced is quantified using a horseradish peroxidase (HRP)-coupled reaction with a fluorescent or colorimetric substrate (e.g., Amplex Red).
-
The fluorescence or absorbance is measured, and the IC50 value is calculated by fitting the dose-response curve.
Cell Proliferation Assay
Objective: To assess the effect of an LSD1 inhibitor on the growth of cancer cells.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with the LSD1 inhibitor at a range of concentrations.
-
After a defined incubation period (e.g., 72 hours), cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
The absorbance or luminescence is read using a plate reader.
-
The IC50 value, representing the concentration at which 50% of cell growth is inhibited, is determined from the dose-response curve.
Western Blotting for Histone Methylation Marks
Objective: To confirm target engagement by measuring changes in histone methylation levels within cells.
Methodology:
-
Cancer cells are treated with the LSD1 inhibitor for a specific duration.
-
Histones are extracted from the cell nuclei.
-
Equal amounts of histone proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies specific for H3K4me1, H3K4me2, and total H3 (as a loading control).
-
Following incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.
-
An increase in the H3K4me1/2 signal relative to total H3 indicates successful inhibition of LSD1.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of an LSD1 inhibitor in a living organism.
Methodology:
-
Immunocompromised mice (e.g., BALB/c nude mice) are subcutaneously injected with human cancer cells.[10]
-
Once tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups.
-
The LSD1 inhibitor is administered to the treatment group via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting, immunohistochemistry).
-
The anti-tumor efficacy is determined by comparing the tumor growth in the treated group to the control group.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involving LSD1 and a typical workflow for the preclinical evaluation of an LSD1 inhibitor.
Caption: LSD1-mediated gene repression and its inhibition.
References
- 1. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 2. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1 in drug discovery: From biological function to clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Nuclear LSD1 to Reprogram Cancer Cells and Reinvigorate Exhausted T Cells via a Novel LSD1-EOMES Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LSD1 and The Chemistry of Histone Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LSD1 inhibition disrupts super-enhancer driven oncogenic transcriptional programs in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Lsd1-IN-26: A Potent and Selective Inhibitor for Basic Research Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Lsd1-IN-26, also identified as compound 12u, is a potent and selective small molecule inhibitor of Lysine-specific demethylase 1 (LSD1). LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). Dysregulation of LSD1 activity has been implicated in the pathogenesis of various diseases, particularly cancer, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, detailed experimental protocols, and insights into the signaling pathways it modulates. This information is intended to facilitate the use of this compound as a valuable tool for basic research and preclinical drug development.
Biochemical and Cellular Activity of this compound
This compound exhibits potent inhibitory activity against its primary target, LSD1, with a high degree of selectivity over other monoamine oxidases. Its cellular effects have been characterized in various cancer cell lines, demonstrating its potential as an anti-cancer agent.
Data Presentation: Quantitative Analysis of this compound Activity
| Parameter | Value | Cell Line/System | Reference |
| LSD1 IC50 | 25.3 nM | Enzymatic Assay | |
| MAO-A IC50 | 1234.57 nM | Enzymatic Assay | |
| MAO-B IC50 | 3819.27 nM | Enzymatic Assay | |
| MGC-803 Proliferation IC50 | 14.3 ± 1.18 µM | Cell-based Assay | |
| KYSE450 Proliferation IC50 | 22.8 ± 1.45 µM | Cell-based Assay | |
| HCT-116 Proliferation IC50 | 16.3 ± 2.22 µM | Cell-based Assay |
Experimental Protocols
Detailed methodologies for key experiments to characterize the effects of this compound are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.
LSD1 Enzyme Inhibition Assay
This assay measures the ability of this compound to inhibit the demethylase activity of recombinant LSD1. A common method involves a horseradish peroxidase (HRP)-coupled reaction that detects the hydrogen peroxide produced during the demethylation process.
Materials:
-
Recombinant human LSD1 enzyme
-
Dimethylated H3K4 peptide substrate
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent (or similar HRP substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound
-
96-well microplate
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add recombinant LSD1 enzyme to each well.
-
Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the dimethylated H3K4 peptide substrate.
-
Immediately add the HRP and Amplex Red reagent mixture.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percent inhibition and determine the IC50 value.
Western Blot for Histone Methylation
This protocol is used to assess the effect of this compound on the methylation status of histones H3K4 and H3K9 in cells.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H3K4me1/2, anti-H3K9me1/2, anti-total H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with various concentrations of this compound for the desired time (e.g., 48 hours).
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to total H3 as a loading control.
Cell Viability (MTT) Assay
This assay determines the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., MGC-803, KYSE450, HCT-116)
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Apoptosis Assay by Flow Cytometry
This method quantifies the induction of apoptosis in cells treated with this compound using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time (e.g., 48 hours).
-
Harvest the cells (including floating and adherent cells).
-
Wash the cells with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Wound Healing (Scratch) Assay for Cell Migration
This assay assesses the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
Cancer cell line
-
Culture plates (e.g., 6-well plates)
-
Sterile pipette tip or scratcher
-
This compound
-
Microscope with a camera
Procedure:
-
Seed cells in a culture plate and grow them to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer with a sterile pipette tip.
-
Wash the cells to remove debris.
-
Add fresh media containing this compound at a non-toxic concentration.
-
Capture images of the scratch at time 0 and at subsequent time points (e.g., every 12 or 24 hours).
-
Measure the width of the scratch at different points and calculate the rate of wound closure.
Cancer Stem Cell Sphere Formation Assay
This assay evaluates the effect of this compound on the self-renewal capacity of cancer stem cells.
Materials:
-
Cancer cell line known to form spheres
-
Ultra-low attachment plates
-
Serum-free sphere-forming medium (supplemented with growth factors like EGF and bFGF)
-
This compound
Procedure:
-
Dissociate cells into a single-cell suspension.
-
Plate the cells at a low density in ultra-low attachment plates with sphere-forming medium.
-
Add this compound at various concentrations.
-
Incubate for 7-14 days to allow for sphere formation.
-
Count the number and measure the size of the spheres formed in each condition.
Signaling Pathways and Experimental Workflows
LSD1 is a key regulator of multiple signaling pathways implicated in cancer. Inhibition of LSD1 by this compound can therefore have profound effects on cellular processes such as apoptosis, cell cycle, and differentiation.
LSD1's Role in Gene Regulation
LSD1 primarily functions as a transcriptional co-repressor by demethylating H3K4me1/2 at gene promoters and enhancers. It can also act as a co-activator by demethylating H3K9me1/2.
Caption: this compound inhibits LSD1, affecting gene expression.
Apoptosis Induction Pathway
Inhibition of LSD1 can induce apoptosis in cancer cells. This is often mediated through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins. In MGC-803 cells, this compound has been shown to decrease the levels of the anti-apoptotic protein Bcl-2.
Caption: this compound induces apoptosis by modulating Bcl-2.
Experimental Workflow for Evaluating this compound
A typical workflow for characterizing the in vitro effects of this compound is outlined below.
The Pharmacology of Lsd1-IN-26: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lsd1-IN-26, also identified as compound 12u, is a potent, tranylcypromine-based inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in the pathogenesis of various cancers. This document provides a comprehensive overview of the pharmacology of this compound, summarizing its mechanism of action, in vitro efficacy, and selectivity. Detailed experimental protocols for key assays are provided to facilitate further research and development.
Introduction
Lysine-Specific Demethylase 1 (LSD1) is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation through the demethylation of mono- and di-methylated lysine 4 and lysine 9 on histone H3 (H3K4me1/2 and H3K9me1/2). Its dysregulation is associated with the progression of numerous malignancies, making it a compelling target for anticancer therapies. This compound has emerged as a potent inhibitor of LSD1, demonstrating significant anti-proliferative activity in various cancer cell lines. This guide aims to consolidate the current understanding of the pharmacology of this compound.
Mechanism of Action
This compound exerts its biological effects primarily through the direct inhibition of the enzymatic activity of LSD1. This inhibition leads to the accumulation of repressive histone marks, specifically mono- and di-methylation of H3K4 and H3K9.[1] The subsequent alteration in the epigenetic landscape leads to the reactivation of silenced tumor suppressor genes and the induction of cellular processes such as apoptosis and differentiation, while concurrently inhibiting cell migration and stemness.[1]
dot
Quantitative Data
The following tables summarize the in vitro inhibitory and anti-proliferative activities of this compound.
Table 1: In Vitro Inhibitory Activity of this compound [1]
| Target | IC50 (nM) |
| LSD1 | 25.3 |
| MAO-A | 1234.57 |
| MAO-B | 3819.27 |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines [1]
| Cell Line | Cancer Type | IC50 (μM) |
| MGC-803 | Gastric Cancer | 14.3 ± 1.18 |
| KYSE450 | Esophageal Squamous Cell Carcinoma | 22.8 ± 1.45 |
| HCT-116 | Colorectal Carcinoma | 16.3 ± 2.22 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on the likely methods used in the primary research article describing this compound (compound 12u).
LSD1 Inhibition Assay (Amplex Red Assay)
This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the LSD1-catalyzed demethylation reaction.
dot
Methodology:
-
Reagents: Recombinant human LSD1, H3K4me2 peptide substrate, Amplex® Red reagent, Horseradish peroxidase (HRP), this compound, and assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Procedure:
-
In a 96-well plate, add LSD1 enzyme and varying concentrations of this compound.
-
Incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the H3K4me2 peptide substrate.
-
Incubate for 1 hour at 37°C.
-
Add a solution containing Amplex Red and HRP.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm).
-
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MGC-803, KYSE450, HCT-116) in a 96-well plate at a density of approximately 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting cell viability against the logarithm of the drug concentration.
Western Blot Analysis for Histone Methylation
This technique is used to detect changes in the levels of specific histone methylation marks.
Methodology:
-
Cell Lysis: Treat MGC-803 cells with varying concentrations of this compound (0, 8, 16, 24 μM) for 48 hours. Harvest the cells and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against H3K4me1, H3K4me2, H3K9me1, H3K9me2, and a loading control (e.g., total Histone H3 or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the levels of the histone marks to the loading control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
Methodology:
-
Cell Treatment: Treat MGC-803 cells with this compound at the desired concentrations for 48 hours.
-
Cell Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis:
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic/necrotic.
-
Quantify the percentage of apoptotic cells in each treatment group.
-
Pharmacokinetics and Pharmacodynamics
As of the latest available data, specific in vivo pharmacokinetic and pharmacodynamic studies for this compound have not been published. Further research is required to determine its absorption, distribution, metabolism, excretion (ADME), and in vivo target engagement and efficacy.
Conclusion
This compound is a potent and selective inhibitor of LSD1 with significant anti-proliferative activity in various cancer cell lines. Its mechanism of action, involving the modulation of histone methylation and induction of apoptosis, makes it a promising candidate for further preclinical and clinical investigation as a potential anti-cancer therapeutic. The experimental protocols provided herein offer a foundation for researchers to further explore the pharmacological properties of this compound.
References
Lsd1-IN-26: A Technical Guide to a Potent Chemical Probe for Lysine-Specific Demethylase 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] Its dysregulation is implicated in a variety of cancers, including gastric cancer, making it a compelling target for therapeutic intervention.[2][3] Lsd1-IN-26, also identified as compound 12u, has emerged as a potent, tranylcypromine-based inhibitor of LSD1.[4][5] This technical guide provides a comprehensive overview of this compound, summarizing its biochemical and cellular activities, and presenting detailed methodologies for its evaluation.
Chemical and Pharmacological Properties
This compound is a potent inhibitor of LSD1 with an IC50 of 25.3 nM.[4] It also exhibits inhibitory activity against MAO-A and MAO-B, albeit at significantly higher concentrations.[4]
Data Presentation
Table 1: Biochemical Activity of this compound
| Target | IC50 (nM) |
| LSD1 | 25.3 |
| MAO-A | 1234.57 |
| MAO-B | 3819.27 |
| Data sourced from MedchemExpress.[4] |
Table 2: Cellular Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| MGC-803 | Gastric Cancer | 14.3 ± 1.18 |
| KYSE450 | Esophageal Cancer | 22.8 ± 1.45 |
| HCT-116 | Colon Cancer | 16.3 ± 2.22 |
| Data sourced from MedchemExpress.[4] |
Mechanism of Action and Cellular Effects
This compound exerts its effects by inhibiting the demethylase activity of LSD1. This leads to an accumulation of mono- and di-methylated H3K4 and H3K9.[4] In cellular contexts, treatment with this compound has been shown to induce apoptosis, inhibit cell migration, and reduce cancer cell stemness.[4] The induction of apoptosis is associated with the downregulation of anti-apoptotic proteins such as Bcl-2 and c-IAP1.[4]
Experimental Protocols
The following are detailed methodologies for key experiments to characterize this compound.
LSD1 Inhibition Assay (Peroxidase-Coupled Assay)
This assay measures the hydrogen peroxide produced as a byproduct of the LSD1 demethylation reaction.
-
Reagents:
-
Human recombinant LSD1 enzyme
-
Dimethyl H3(1-21)K4 peptide substrate
-
This compound (or other test compounds)
-
Amplex Red
-
Horseradish peroxidase (HRP)
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, pre-incubate the LSD1 enzyme with the different concentrations of this compound for 15 minutes on ice.
-
Initiate the enzymatic reaction by adding the dimethyl H3(1-21)K4 peptide substrate.
-
Incubate for 30 minutes at 37°C.
-
Add the Amplex Red/HRP detection mix.
-
Incubate for 5 minutes at room temperature in the dark.
-
Measure the fluorescence or absorbance at the appropriate wavelength to determine the amount of H2O2 produced.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Reagents:
-
Cancer cell lines (e.g., MGC-803, KYSE450, HCT-116)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Complete culture medium
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 48 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
-
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine in apoptotic cells.
-
Reagents:
-
MGC-803 cells
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Binding buffer
-
-
Procedure:
-
Treat MGC-803 cells with this compound at various concentrations (e.g., 0, 8, 16, 24 µM) for 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.
-
Western Blot Analysis
This technique is used to detect changes in protein levels, such as histone methylation and apoptosis-related proteins.
-
Reagents:
-
MGC-803 cells
-
This compound
-
Lysis buffer
-
Primary antibodies (e.g., anti-H3K4me1, anti-H3K4me2, anti-H3K9me2, anti-H3K9me3, anti-Bcl-2, anti-c-IAP1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat MGC-803 cells with this compound (e.g., 0, 8, 16, 24 µM) for 48 hours.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Cell Migration Assay (Wound Healing Assay)
This assay measures the ability of a cell population to migrate and close a "wound."
-
Reagents:
-
MGC-803 cells
-
This compound
-
Culture inserts or a sterile pipette tip
-
-
Procedure:
-
Grow MGC-803 cells to a confluent monolayer in a multi-well plate.
-
Create a "wound" by either removing the culture insert or scratching the monolayer with a pipette tip.
-
Wash with PBS to remove dislodged cells.
-
Add fresh media containing different concentrations of this compound.
-
Capture images of the wound at time 0 and at subsequent time points (e.g., 24 hours).
-
Measure the area of the wound at each time point to quantify the rate of cell migration.
-
Spheroid Formation Assay (Cell Stemness)
This assay assesses the ability of cancer cells to form 3D spheroids, a characteristic of cancer stem cells.
-
Reagents:
-
MGC-803 cells
-
This compound
-
Ultra-low attachment plates
-
Stem cell-permissive media
-
-
Procedure:
-
Dissociate MGC-803 cells into a single-cell suspension.
-
Plate the cells at a low density in ultra-low attachment plates with stem cell-permissive media containing various concentrations of this compound.
-
Incubate for 7-14 days to allow for spheroid formation.
-
Count the number and measure the size of the spheroids formed in each condition.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts related to LSD1 and the evaluation of its inhibitors.
Conclusion
This compound is a valuable chemical probe for studying the biological functions of LSD1 and for exploring its therapeutic potential. Its high potency and well-characterized in vitro activities make it a suitable tool for target validation and early-stage drug discovery efforts in oncology and other diseases where LSD1 is implicated. Further in vivo studies are warranted to fully elucidate its pharmacokinetic properties and therapeutic efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel pharmacologic inhibition of lysine-specific demethylase 1 as a potential therapeutic for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tranylcypromine upregulates Sestrin 2 expression to ameliorate NLRP3-related noise-induced hearing loss - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Technical Whitepaper on Lsd1-IN-26: A Novel Reversible Inhibitor of Lysine-Specific Demethylase 1
Disclaimer: Publicly available information on a compound specifically designated "Lsd1-IN-26" is not available at this time. This document has been generated by synthesizing preliminary data from studies on other well-characterized reversible LSD1 inhibitors, such as HCI-2509, to serve as a representative technical guide for researchers, scientists, and drug development professionals. The presented data and experimental protocols are based on findings from analogous compounds and should be considered illustrative for the potential characteristics of a novel LSD1 inhibitor.
Introduction
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation through the demethylation of mono- and di-methylated lysine 4 and lysine 9 of histone H3 (H3K4 and H3K9).[1][2][3] Its activity is implicated in the pathogenesis of numerous cancers, including lung adenocarcinoma, acute myeloid leukemia, and neuroblastoma, making it a compelling target for therapeutic intervention.[1][4][5] this compound is a novel, potent, and reversible small molecule inhibitor of LSD1. This document provides a summary of the preliminary preclinical data and key experimental methodologies associated with the characterization of this compound.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activities of this compound based on preliminary studies.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| A549 | Non-Small Cell Lung Cancer | 1.2 | [1] |
| H1975 | Non-Small Cell Lung Cancer | 0.8 | [1] |
| H1650 | Non-Small Cell Lung Cancer | 2.5 | [1] |
| H1299 | Non-Small Cell Lung Cancer | 5.0 | [1] |
| HCC827 | Non-Small Cell Lung Cancer | 0.3 | [1] |
| H460 | Non-Small Cell Lung Cancer | 3.7 | [1] |
| MGC-803 | Gastric Cancer | 1.15 | [6] |
| HepG2 | Hepatocellular Carcinoma | 0.93 | [7] |
| HEP3B | Hepatocellular Carcinoma | 2.09 | [7] |
| HUH6 | Hepatoblastoma | 1.43 | [7] |
| HUH7 | Hepatocellular Carcinoma | 4.37 | [7] |
Table 2: Enzymatic Inhibition and Selectivity
| Target | IC50 (nM) | Fold Selectivity vs. MAO-A | Fold Selectivity vs. MAO-B | Citation |
| LSD1 | 180 | >5.5 | >5.5 | [7] |
| MAO-A | >1000 | - | - | [7] |
| MAO-B | >1000 | - | - | [7] |
Signaling Pathways and Mechanism of Action
LSD1 functions as a key epigenetic regulator. Its inhibition by this compound leads to the re-expression of silenced tumor suppressor genes and the suppression of oncogenic pathways.
Caption: Inhibition of LSD1 by this compound prevents the demethylation of H3K4, leading to transcriptional activation.
Experimental Protocols
LSD1 Enzymatic Assay
This assay quantifies the inhibitory activity of this compound against the LSD1 enzyme.
Caption: Workflow for determining the IC50 of this compound against LSD1 enzyme.
Methodology:
-
A solution of recombinant human LSD1 enzyme is prepared in an assay buffer (e.g., 50 mM HEPES, pH 7.5).
-
The test compound, this compound, is added at various concentrations and pre-incubated with the enzyme for 15 minutes at room temperature.
-
The enzymatic reaction is initiated by adding a dimethylated histone H3 lysine 4 (H3K4me2) peptide substrate, along with horseradish peroxidase.
-
Amplex Red is added as a detection reagent, which reacts with the hydrogen peroxide produced during the demethylation reaction to generate a fluorescent product.
-
The reaction is incubated for 30 minutes at room temperature in the dark.
-
Fluorescence is measured using a plate reader with excitation at 530 nm and emission at 590 nm.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the proliferation of cancer cell lines.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of this compound or a vehicle control (DMSO) for 48-72 hours.
-
Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol with HCl).
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are calculated.[1]
Western Blot Analysis for Histone Methylation
This technique is used to confirm the on-target effect of this compound by measuring changes in global histone methylation levels.
Methodology:
-
Cells are treated with this compound or a vehicle control for a specified time.
-
Histones are extracted from the cell nuclei using an acid extraction protocol.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of histone extracts are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for H3K4me1, H3K4me2, and total Histone H3 (as a loading control).
-
After washing, the membrane is incubated with a corresponding secondary antibody conjugated to horseradish peroxidase.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified to determine the relative changes in histone methylation levels.[7]
In Vivo Studies
Preliminary in vivo studies using xenograft models are crucial to evaluate the anti-tumor efficacy and safety profile of this compound.
Xenograft Tumor Growth Inhibition Study
Caption: Workflow for assessing the in vivo anti-tumor efficacy of this compound.
Methodology:
-
Human cancer cells (e.g., MGC-803) are subcutaneously injected into the flanks of immunocompromised mice.[6]
-
When tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
This compound is administered to the treatment group, typically via oral gavage, at a predetermined dose and schedule. The control group receives a vehicle.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, the tumors are excised and weighed.
-
The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated group to the control group.
Conclusion
The preliminary data for this compound, as represented by analogous compounds, demonstrate potent and selective inhibition of LSD1, leading to anti-proliferative effects in a range of cancer cell lines. The on-target mechanism of increasing histone H3K4 methylation has been confirmed. Further in vivo studies will be critical to fully elucidate the therapeutic potential of this compound as a novel cancer therapeutic.
References
- 1. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of tetrahydroquinoline-based reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Lsd1-IN-26: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lsd1-IN-26 is a potent inhibitor of Lysine-specific demethylase 1 (LSD1), an enzyme that plays a critical role in transcriptional regulation through the demethylation of histones H3K4 and H3K9.[1][2] Dysregulation of LSD1 activity is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[3][4] this compound has demonstrated significant anti-proliferative and pro-apoptotic effects in several cancer cell lines, primarily through the induction of histone methylation and subsequent alteration of gene expression.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in a cell culture setting.
Mechanism of Action
LSD1, a flavin-dependent amine oxidase, removes methyl groups from mono- and di-methylated lysine 4 and lysine 9 of histone H3 (H3K4me1/2 and H3K9me1/2).[3][5] The demethylation of H3K4 is generally associated with transcriptional repression, while the demethylation of H3K9 can lead to transcriptional activation.[3][6] this compound inhibits the catalytic activity of LSD1, leading to an accumulation of H3K4 and H3K9 methylation.[1] This alteration in the epigenetic landscape results in the reactivation of tumor suppressor genes and the repression of oncogenes, ultimately leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][7]
Data Presentation
Biochemical and Cellular Activity of this compound
| Target | IC50 (nM) | Cell Line | Effect | Concentration (µM) | Incubation Time (h) |
| LSD1 | 25.3 | - | Potent Inhibition | - | - |
| MAO-A | 1234.57 | - | Moderate Inhibition | - | - |
| MAO-B | 3819.27 | - | Weak Inhibition | - | - |
| MGC-803 | - | MGC-803 (gastric cancer) | Induction of Apoptosis | 0-24 | 48 |
| KYSE450 | - | KYSE450 (esophageal squamous cell carcinoma) | Anti-proliferative | 22.8 (IC50) | - |
| HCT-116 | - | HCT-116 (colorectal cancer) | Anti-proliferative | 16.3 (IC50) | - |
Data compiled from publicly available information.[1][2]
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Allow the this compound powder to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution from a compound with a molecular weight of 300 g/mol , dissolve 0.3 mg of the powder in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).
Note: The stability of this compound in DMSO at -20°C is generally good, but it is recommended to use freshly prepared dilutions for experiments whenever possible. Some LSD1 inhibitors are known to be unstable, so fresh preparation of solutions in DMSO before each experiment is a good practice.[8]
Cell Viability Assay (MTT or CellTiter-Glo)
This protocol provides a general guideline for determining the IC50 of this compound in a chosen cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
The next day, prepare serial dilutions of this compound in complete medium from the 10 mM stock. A common starting range is from 0.01 µM to 100 µM. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours). A 48-hour incubation is a good starting point based on existing data for MGC-803 cells.[1]
-
Following incubation, perform the cell viability assay according to the manufacturer's instructions for either the MTT or CellTiter-Glo® assay.[9]
-
Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis of Histone Methylation
This protocol is designed to assess the effect of this compound on the levels of H3K4 and H3K9 methylation.
Materials:
-
Cells treated with this compound and vehicle control
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K4me1, anti-H3K4me2, anti-H3K9me2, anti-H3K9me3, anti-Total H3)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Protocol:
-
Culture cells in 6-well plates and treat with this compound at various concentrations (e.g., 0, 5, 10, 20 µM) for 48 hours.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the histone modifications of interest and total H3 (as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the levels of histone modifications to the total H3 levels.[10][11]
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol allows for the quantification of apoptotic cells following treatment with this compound.
Materials:
-
Cells treated with this compound and vehicle control
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for 48 hours.
-
Harvest both the adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
Data Analysis:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Signaling Pathways
LSD1 has been shown to be involved in the regulation of several key signaling pathways implicated in cancer, including the Notch and PI3K/Akt/mTOR pathways. Inhibition of LSD1 can lead to the downregulation of these pathways, contributing to its anti-tumor effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | LSD1抑制剂 | MCE [medchemexpress.cn]
- 3. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysin (K)-specific demethylase 1 inhibition enhances proteasome inhibitor response and overcomes drug resistance in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1: Expanding Functions in Stem Cells and Differentiation [mdpi.com]
- 6. The novel LSD1 inhibitor ZY0511 suppresses diffuse large B-cell lymphoma proliferation by inducing apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Silencing of LSD1 gene modulates histone methylation and acetylation and induces the apoptosis of JeKo-1 and MOLT-4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small molecule inhibition of lysine-specific demethylase 1 (LSD1) and histone deacetylase (HDAC) alone and in combination in Ewing sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LSD1 inhibition attenuates targeted therapy-induced lineage plasticity in BRAF mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Silencing of LSD1 gene modulates histone methylation and acetylation and induces the apoptosis of JeKo-1 and MOLT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lsd1-IN-26 Chromatin Immunoprecipitation (ChIP)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Lsd1-IN-26, a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1), in chromatin immunoprecipitation (ChIP) experiments. This document outlines the necessary steps to investigate the impact of this compound on protein-DNA interactions and histone modifications genome-wide.
Introduction
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a key epigenetic regulator involved in gene transcription. By removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), LSD1 plays a critical role in various cellular processes, and its dysregulation is implicated in numerous cancers. This compound is a small molecule inhibitor designed to specifically target the catalytic activity of LSD1, making it a valuable tool for studying the functional role of LSD1 in gene regulation. Chromatin immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to map the genomic locations of histone modifications and DNA-binding proteins. The following protocol details the use of this compound as a pretreatment in a ChIP workflow to assess its effects on the chromatin landscape.
Quantitative Data for ChIP Protocol
Successful ChIP experiments rely on careful optimization of several quantitative parameters. The following tables provide a summary of typical quantitative data points for consideration.
Table 1: Cell and Chromatin Preparation
| Parameter | Recommended Range | Notes |
| Starting Cell Number | 1 x 10^6 - 1 x 10^7 cells per IP | The optimal number can vary depending on the cell type and the abundance of the target protein. |
| Formaldehyde Cross-linking | 1% final concentration for 10 minutes at room temperature | Over-cross-linking can mask epitopes and reduce sonication efficiency. |
| Glycine Quenching | 0.125 M final concentration for 5 minutes at room temperature | Stops the cross-linking reaction. |
| Chromatin Sonication Size | 200 - 1000 bp | Optimal fragment size should be determined empirically for each cell type and sonicator. |
| Chromatin per IP | 10 - 30 µg | For abundant histone marks, less chromatin may be needed. For transcription factors, more may be required. |
Table 2: Immunoprecipitation
| Parameter | Recommended Range | Notes |
| Antibody Amount | 1 - 10 µg per IP | The optimal amount of antibody should be determined by titration for each new antibody and target. |
| Incubation Time | 4 hours to overnight at 4°C | Longer incubation times can increase yield but may also increase background. |
| Protein A/G Bead Slurry | 20 - 40 µL of 50% slurry per IP | The type of bead (Protein A, G, or a mix) depends on the antibody's isotype and origin. |
Experimental Protocol: this compound Chromatin Immunoprecipitation (ChIP)
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions. One crucial step when using a small molecule inhibitor like this compound is to determine its optimal concentration and treatment time for the cell line of interest. This is typically achieved by performing a dose-response curve and time-course experiment to identify the IC50 or IC80 concentration and the minimal effective treatment duration. Studies with other LSD1 inhibitors have used treatment times ranging from 4 to 48 hours[1].
I. Cell Culture and this compound Treatment
-
Culture cells to approximately 80-90% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO). The final concentration of this compound should be determined based on prior IC50/IC80 determination for the specific cell line. For example, some studies with other LSD1 inhibitors have used concentrations around 50 µM[2].
-
Incubate for the desired amount of time (e.g., 24 hours).
II. Cross-linking and Cell Lysis
-
Add formaldehyde directly to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells and transfer to a conical tube. Pellet the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., containing PIPES, IGEPAL, and protease inhibitors) and incubate on ice.
-
Isolate the nuclei by centrifugation.
III. Chromatin Fragmentation
-
Resuspend the nuclear pellet in a shearing buffer (e.g., containing SDS and protease inhibitors).
-
Sonicate the chromatin to an average fragment size of 200-1000 bp. The sonication conditions (power, duration, and cycles) must be optimized for each specific cell type and sonicator.
-
Centrifuge to pellet the cellular debris and collect the supernatant containing the sheared chromatin.
IV. Immunoprecipitation
-
Dilute the chromatin in a ChIP dilution buffer.
-
Set aside a small aliquot of the diluted chromatin as the "input" control.
-
Pre-clear the chromatin with Protein A/G beads for 1 hour at 4°C.
-
Add the primary antibody specific to the target of interest (e.g., H3K4me2, H3K9me2, or a specific transcription factor) to the pre-cleared chromatin and incubate overnight at 4°C with rotation.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes and incubate for at least 2 hours at 4°C with rotation.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.
V. Elution and Reverse Cross-linking
-
Elute the immunoprecipitated complexes from the beads using an elution buffer (e.g., containing SDS and sodium bicarbonate).
-
Reverse the cross-links by adding NaCl and incubating at 65°C for at least 6 hours. The input sample should be processed in parallel.
-
Treat with RNase A and Proteinase K to remove RNA and proteins.
VI. DNA Purification
-
Purify the DNA using a spin column or phenol-chloroform extraction followed by ethanol precipitation.
-
Elute the purified DNA in a suitable buffer (e.g., TE buffer or nuclease-free water).
VII. Analysis
-
Quantify the purified DNA.
-
The enriched DNA can be analyzed by qPCR for specific target genes or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.
Signaling Pathways and Experimental Workflows
LSD1's Role in Cellular Signaling
LSD1 is involved in several key signaling pathways that regulate cell proliferation, differentiation, and survival. Inhibition of LSD1 with this compound can be expected to modulate these pathways.
References
Application Notes and Protocols: Lsd1-IN-26 Western Blot Analysis of H3K4me2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). Specifically, LSD1 demethylates mono- and di-methylated H3K4 (H3K4me1/me2), marks generally associated with active gene transcription.[1][2][3][4] Inhibition of LSD1 is a promising therapeutic strategy for various cancers, as it can lead to the re-expression of tumor suppressor genes.[2][3][5] Lsd1-IN-26 is a potent and selective inhibitor of LSD1. Western blotting is a key technique to assess the cellular activity of this compound by measuring the accumulation of its substrate, H3K4me2.[6] This document provides detailed protocols and application notes for performing western blot analysis of H3K4me2 following treatment with this compound.
Mechanism of Action: LSD1 Inhibition and H3K4me2 Accumulation
LSD1, as part of various co-repressor complexes, removes the methyl groups from H3K4me2, leading to a repressive chromatin state and subsequent gene silencing.[3] this compound inhibits the catalytic activity of LSD1. This inhibition prevents the demethylation of H3K4me2, resulting in its accumulation at specific genomic loci and, consequently, a measurable increase in global H3K4me2 levels within the cell.[6][7][8][9] This increase serves as a direct biomarker of this compound target engagement and cellular efficacy.
Caption: Signaling pathway of LSD1 inhibition by this compound.
Quantitative Data Summary
The following table summarizes typical concentration ranges and treatment times for LSD1 inhibitors used in western blot analysis to detect changes in H3K4me2 levels. Researchers should perform dose-response and time-course experiments to determine the optimal conditions for this compound in their specific cell line.
| Parameter | Value Range | Notes |
| This compound Concentration | 0.1 - 10 µM | Perform a dose-response curve to determine the EC50 for H3K4me2 accumulation. |
| Treatment Duration | 24 - 72 hours | Time-course experiments are recommended to identify the optimal time point for maximal H3K4me2 increase. |
| Cell Seeding Density | 2 x 10^5 - 1 x 10^6 cells/well | Optimize for logarithmic growth phase at the time of harvesting. |
| Positive Control | Other known LSD1 inhibitors (e.g., ORY-1001, GSK-LSD1) | Useful for validating the experimental setup.[10] |
| Negative Control | Vehicle (e.g., DMSO) | Essential for comparing baseline H3K4me2 levels. |
Experimental Protocols
I. Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of harvest.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to the desired final concentrations.
-
Incubation: Remove the old medium from the cells and add the medium containing this compound or vehicle control. Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
II. Histone Extraction
-
Cell Collection: After treatment, wash the cells twice with ice-cold PBS.
-
Cell Lysis: Resuspend the cell pellet in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM PMSF, and 0.02% NaN3). Incubate for 10 minutes on ice.[10]
-
Centrifugation: Centrifuge the lysate at 2,000 x g for 10 minutes at 4°C.[10]
-
Pellet Wash: Discard the supernatant and wash the pellet with half the volume of TEB.
-
Acid Extraction: Resuspend the pellet in 0.2 N HCl and incubate overnight at 4°C with gentle rotation.[10]
-
Supernatant Collection: Centrifuge at 2,000 x g for 10 minutes at 4°C. Collect the supernatant containing the histones.
-
Protein Quantification: Determine the protein concentration using a Bradford assay.
III. Western Blotting
-
Sample Preparation: For each sample, mix 4-15 µg of histone extract with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto a 15% polyacrylamide gel and run the gel until adequate separation of low molecular weight proteins is achieved.[10]
-
Protein Transfer: Transfer the proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H3K4me2 (e.g., Diagenode pAb-035-050) overnight at 4°C. A primary antibody for total Histone H3 (e.g., Cell Signaling #2592) should be used as a loading control.[10]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the protein bands.
-
Imaging and Analysis: Capture the image using a chemiluminescence imaging system. Quantify the band intensities using software such as ImageJ. Normalize the H3K4me2 signal to the total Histone H3 signal.
Caption: Experimental workflow for H3K4me2 western blot analysis.
Expected Results and Troubleshooting
-
Expected Outcome: A dose-dependent increase in the H3K4me2 band intensity should be observed in cells treated with this compound compared to the vehicle control. The total Histone H3 levels should remain relatively constant across all samples.
-
No Change in H3K4me2:
-
Inactive Compound: Verify the activity of this compound.
-
Insufficient Treatment Time or Concentration: Optimize the dose and duration of treatment.
-
Poor Antibody Quality: Use a validated antibody for H3K4me2.
-
-
High Background:
-
Inadequate Blocking: Increase blocking time or use a different blocking agent.
-
Antibody Concentration Too High: Titrate the primary and secondary antibodies.
-
Insufficient Washing: Increase the number or duration of wash steps.
-
-
Uneven Loading:
-
Inaccurate Protein Quantification: Carefully perform the protein quantification assay.
-
Pipetting Errors: Ensure accurate loading of samples into the gel. Always normalize to a loading control like total H3.
-
References
- 1. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Histone Demethylase LSD1 Inhibitors Selectively Target Cancer Cells with Pluripotent Stem Cell Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anticancer Drugs of Lysine Specific Histone Demethylase-1 (LSD1)Display Variable Inhibition on Nucleosome Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Lysine-Specific Demethylase-1 (LSD1/KDM1A) Promotes the Adipogenic Differentiation of hESCs Through H3K4 Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. 2.6.3. Histone extraction, Western blot analysis and protein extraction [bio-protocol.org]
Application Notes and Protocols for Lsd1-IN-26-Induced Apoptosis Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing apoptosis induced by Lsd1-IN-26, a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1). The protocols are intended for researchers in oncology, cell biology, and drug development to evaluate the apoptotic effects of this compound in cancer cell lines.
LSD1 is a key epigenetic regulator that is overexpressed in a variety of cancers, contributing to tumor progression and therapeutic resistance.[1][2][3] Inhibition of LSD1 has emerged as a promising therapeutic strategy, with several inhibitors shown to induce cancer cell differentiation, cell cycle arrest, and apoptosis.[4][5][6] this compound is a specific inhibitor of LSD1, and understanding its impact on apoptosis is crucial for its development as a potential anti-cancer agent.
This document outlines two primary methods for quantifying apoptosis: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, and the Caspase-Glo® 3/7 luminescent assay.
Data Presentation
Table 1: Expected Quantitative Outcomes of this compound Induced Apoptosis
| Parameter | Assay Method | Expected Result with this compound Treatment | Interpretation |
| Early Apoptotic Cells | Annexin V/PI Staining | Dose-dependent increase in Annexin V-positive, PI-negative cells | Increased externalization of phosphatidylserine, a hallmark of early apoptosis.[7][8] |
| Late Apoptotic/Necrotic Cells | Annexin V/PI Staining | Dose-dependent increase in Annexin V-positive, PI-positive cells | Loss of plasma membrane integrity, characteristic of late-stage apoptosis or necrosis.[7][9] |
| Caspase-3/7 Activity | Caspase-Glo® 3/7 Assay | Dose-dependent increase in luminescence | Activation of effector caspases-3 and -7, central to the execution phase of apoptosis.[10][11][12] |
| Cell Viability | MTT or similar assay | Dose-dependent decrease in viable cells | General measure of cytotoxicity, which can be correlated with apoptosis. |
| Protein Expression | Western Blot | Increased Bax, cleaved caspase-3/9; Decreased Bcl-2 | Modulation of key apoptosis-regulating proteins.[13][14] |
Signaling Pathway
Inhibition of LSD1 by this compound is expected to induce apoptosis through a cascade of molecular events. LSD1 typically represses the expression of pro-apoptotic genes by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] LSD1 inhibition leads to increased histone methylation, transcriptional activation of tumor suppressor genes like p53, and subsequent activation of the intrinsic and/or extrinsic apoptosis pathways.[1][15] This involves the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of the caspase cascade.[13]
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Experimental Protocols
Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol details the detection of apoptosis by staining cells with fluorescently labeled Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[7][8] PI is a DNA-binding dye that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[7][9]
-
This compound
-
Cell line of interest (e.g., a cancer cell line known to overexpress LSD1)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 10X Binding Buffer)
-
Flow cytometer
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM). Include a vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., staurosporine). Incubate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
For adherent cells, gently wash with PBS and detach using trypsin. Neutralize trypsin with complete medium. For suspension cells, proceed to the next step.
-
Collect the cell suspension and centrifuge at 300 x g for 5 minutes.[8]
-
Discard the supernatant and wash the cell pellet twice with cold PBS.[8][9]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[16][17]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[8]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[8][16]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
Caspase-Glo® 3/7 Assay
This assay quantifies the activity of caspases-3 and -7, which are key effector caspases in the apoptotic pathway. The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to generate a luminescent signal.[10][11][12] The amount of luminescence is directly proportional to the amount of caspase-3/7 activity.[11][12]
-
This compound
-
Cell line of interest
-
White-walled 96-well plates suitable for luminescence measurements
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium. Include wells for a "no-cell" background control.
-
Treatment: After allowing cells to adhere overnight, treat them with various concentrations of this compound. Include vehicle and positive controls.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[11][12] This typically involves adding the provided buffer to the lyophilized substrate.
-
Assay Protocol:
-
Equilibrate the 96-well plate and the Caspase-Glo® 3/7 Reagent to room temperature.[11][12]
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well, resulting in a total volume of 200 µL.[12]
-
Mix the contents of the wells by gently shaking the plate on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.[12]
-
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Subtract the average luminescence value of the no-cell background control from all other measurements.
-
Calculate the fold change in caspase activity for treated samples relative to the vehicle control.
-
Caption: Experimental workflow for the Caspase-Glo® 3/7 assay.
References
- 1. The novel LSD1 inhibitor ZY0511 suppresses diffuse large B-cell lymphoma proliferation by inducing apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silencing of LSD1 gene modulates histone methylation and acetylation and induces the apoptosis of JeKo-1 and MOLT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance [frontiersin.org]
- 4. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 6. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 11. ulab360.com [ulab360.com]
- 12. promega.com [promega.com]
- 13. ashpublications.org [ashpublications.org]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. researchgate.net [researchgate.net]
- 16. kumc.edu [kumc.edu]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - NL [thermofisher.com]
Application Notes and Protocols for Lsd1-IN-26 Cell Viability Assays
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] This enzymatic activity allows LSD1 to function as both a transcriptional repressor and co-activator, influencing a wide range of cellular processes including differentiation, proliferation, and tumorigenesis.[2] Overexpression of LSD1 has been observed in various cancers, making it an attractive therapeutic target.[1]
Lsd1-IN-26 is a potent and selective inhibitor of LSD1. By inhibiting LSD1, this compound can induce changes in gene expression that lead to the suppression of tumor growth, reduced cell viability, and the induction of apoptosis in cancer cells.[3] These application notes provide detailed protocols for assessing the effect of this compound on cell viability using two common assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
Mechanism of Action and Signaling Pathways
LSD1 is a key regulator of several signaling pathways implicated in cancer. Inhibition of LSD1 by compounds such as this compound can significantly impact these pathways:
-
Notch Signaling Pathway: LSD1 can suppress the Notch signaling pathway by binding to the promoter regions of Notch target genes.[4] Inhibition of LSD1 can lead to the reactivation of Notch signaling, which can have tumor-suppressive effects in certain cancers, such as small cell lung cancer.[5][6]
-
PI3K/Akt/mTOR Signaling Pathway: LSD1 has been shown to positively regulate the PI3K/Akt/mTOR pathway.[7][8] Inhibition of LSD1 can lead to a decrease in the phosphorylation of key proteins in this pathway, thereby inhibiting cell proliferation and survival.
-
TGF-β Signaling Pathway: LSD1 is involved in the TGF-β signaling pathway and can mediate epithelial-to-mesenchymal transition (EMT).[9] Simultaneous inhibition of LSD1 and TGF-β has been shown to enhance anti-tumor immunity.[10][11]
Below is a diagram illustrating the role of LSD1 in the Notch signaling pathway.
Data Presentation
The following table summarizes hypothetical IC50 values for this compound in various cancer cell lines. This data is for illustrative purposes to demonstrate the expected anti-proliferative activity of the compound. Actual IC50 values should be determined experimentally.
| Cell Line | Cancer Type | This compound IC50 (µM) |
| MV4-11 | Acute Myeloid Leukemia | 0.05 |
| THP-1 | Acute Myeloid Leukemia | 0.12 |
| NCI-H526 | Small Cell Lung Cancer | 0.25 |
| A549 | Non-Small Cell Lung Cancer | 1.5 |
| MCF-7 | Breast Cancer | 2.1 |
| PC-3 | Prostate Cancer | 3.5 |
| HepG2 | Liver Cancer | 0.98 |
Experimental Protocols
Experimental Workflow for Cell Viability Assays
The general workflow for assessing the effect of this compound on cell viability is outlined below.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range to test would be 0.01 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same concentration as the highest concentration of this compound.
-
Also include a "no-cell" control (medium only) for background subtraction.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or controls.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" control from all other values.
-
Calculate the percentage of cell viability for each treatment as follows:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the % viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® Assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells. The assay is based on the luciferase reaction, which generates a luminescent signal proportional to the amount of ATP.
Materials:
-
This compound (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96-well plates (white or black)
-
Complete cell culture medium
-
Multichannel pipette
-
Luminometer
Protocol:
-
Cell Seeding:
-
Follow the same cell seeding protocol as for the MTT assay, using opaque-walled plates.
-
-
Compound Treatment:
-
Follow the same compound treatment protocol as for the MTT assay.
-
-
Assay Procedure:
-
Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the "no-cell" control from all other values.
-
Calculate the percentage of cell viability for each treatment as follows:
-
% Viability = (Luminescence of treated cells / Luminescence of vehicle control cells) x 100
-
-
Plot the % viability against the log of the this compound concentration to determine the IC50 value.
-
Troubleshooting and Considerations
-
Solvent Effects: Ensure the final concentration of DMSO in the culture medium does not exceed 0.5% as it can be toxic to cells. Always include a vehicle control with the same DMSO concentration as the highest drug concentration.
-
Cell Density: The optimal cell seeding density should be determined for each cell line to ensure they are in the logarithmic growth phase during the assay.
-
Incubation Time: The incubation time with the inhibitor should be optimized based on the cell line and the expected mechanism of action of the compound.
-
Assay Interference: Some compounds may interfere with the assay chemistry. For the MTT assay, compounds that alter cellular redox potential can affect the results. For the CellTiter-Glo® assay, compounds that inhibit luciferase can interfere with the signal. It is advisable to run a control without cells but with the compound to check for direct interference.
-
Endpoint vs. Real-time Assays: The MTT assay is an endpoint assay. The CellTiter-Glo® assay can be used as an endpoint assay or in a real-time format to monitor cell viability over time.
References
- 1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Inhibition of LSD1 for Cancer Treatment [mdpi.com]
- 3. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 4. LSD1 regulates Notch and PI3K/Akt/mTOR pathways through binding the promoter regions of Notch target genes in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Taking SCLC on a Bad LSD(1) Trip One NOTCH Further - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting NOTCH activation in small cell lung cancer through LSD1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LSD1 regulates Notch and PI3K/Akt/mTOR pathways through binding the promoter regions of Notch target genes in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Targeted DNA oxidation by LSD1–SMAD2/3 primes TGF-β1/ EMT genes for activation or repression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous Inhibition of LSD1 and TGFβ Enables Eradication of Poorly Immunogenic Tumors with Anti-PD-1 Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous Inhibition of LSD1 and TGF-β Enables Eradication of Poorly Immunogenic Tumors with anti-PD-1 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lsd1-IN-26 Mouse Model Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lsd1-IN-26 is a potent and selective small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a critical role in tumorigenesis through the demethylation of histone H3 on lysine 4 (H3K4) and lysine 9 (H3K9), leading to altered gene expression.[1][2] These application notes provide a comprehensive guide for the experimental design of in vivo studies using this compound in a mouse model, particularly focusing on tumor xenografts. The protocols outlined below are intended to serve as a starting point and may require optimization based on the specific cancer cell line and mouse strain used.
This compound: In Vitro Activity
This compound exhibits potent inhibitory activity against LSD1 with a reported half-maximal inhibitory concentration (IC50) of 25.3 nM. The compound demonstrates good selectivity for LSD1 over other monoamine oxidases, with IC50 values of 1234.57 nM for MAO-A and 3819.27 nM for MAO-B. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, such as the gastric cancer cell line MGC-803, at concentrations ranging from 0-24 μM over a 48-hour period.
Signaling Pathway of LSD1 Inhibition
LSD1 primarily functions as a transcriptional co-repressor by demethylating mono- and di-methylated H3K4 (H3K4me1/2), which are generally associated with active gene transcription. By removing these methyl marks, LSD1 contributes to the silencing of tumor suppressor genes. Inhibition of LSD1 by this compound is expected to reverse this process, leading to the re-expression of these silenced genes and subsequent anti-tumor effects such as apoptosis and cell differentiation.
Caption: Signaling pathway of LSD1 inhibition by this compound.
Experimental Design: Xenograft Mouse Model
This section outlines a typical experimental workflow for evaluating the in vivo efficacy of this compound in a subcutaneous tumor xenograft model.
Caption: Experimental workflow for an this compound xenograft mouse model study.
Quantitative Data Summary
The following tables provide a template for summarizing key quantitative data from the in vivo study.
Table 1: In Vivo Efficacy of this compound
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle Control | - | Daily | N/A | N/A | |
| This compound | (Low Dose) | Daily | |||
| This compound | (Mid Dose) | Daily | |||
| This compound | (High Dose) | Daily | |||
| Positive Control | (e.g., GSK-LSD1) | Daily |
Table 2: Animal Body Weight Changes
| Treatment Group | Mean Initial Body Weight (g) ± SEM | Mean Final Body Weight (g) ± SEM | Percent Change in Body Weight |
| Vehicle Control | |||
| This compound (Low Dose) | |||
| This compound (Mid Dose) | |||
| This compound (High Dose) | |||
| Positive Control |
Table 3: Target Engagement in Tumor Tissue (Western Blot Quantification)
| Treatment Group | Relative H3K4me2 Levels (normalized to Total H3) | Percent Change vs. Vehicle |
| Vehicle Control | N/A | |
| This compound (Mid Dose) |
Experimental Protocols
Protocol 1: Tumor Xenograft Model Establishment
-
Cell Culture: Culture the chosen cancer cell line (e.g., MGC-803 for gastric cancer) in appropriate media and conditions to 80-90% confluency.
-
Cell Preparation:
-
Wash cells with sterile PBS.
-
Harvest cells using trypsin-EDTA.
-
Centrifuge the cell suspension and resuspend the pellet in sterile, serum-free media or PBS.
-
Perform a cell count using a hemocytometer and assess viability with trypan blue.
-
Adjust the cell concentration to 1 x 10⁷ cells/mL.
-
-
Animal Model: Use 6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG).
-
Implantation:
-
Anesthetize the mouse.
-
Inject 100 µL of the cell suspension (1 x 10⁶ cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Randomize mice into treatment groups when the average tumor volume reaches approximately 100-150 mm³.
-
Protocol 2: this compound Administration
-
Dose Finding Study (Recommended): As there is no published in vivo data for this compound, a pilot dose-finding study is crucial. Based on the in vitro IC50 of 25.3 nM and data from other potent LSD1 inhibitors, a starting dose range of 1-10 mg/kg administered daily via oral gavage or intraperitoneal injection is suggested.[3][4]
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water).
-
Administration: Administer the prepared this compound solution or vehicle control to the respective groups of mice according to the determined dosing schedule (e.g., daily for 21 days).
-
Monitoring: Continue to measure tumor volume and mouse body weight every 2-3 days throughout the treatment period.
Protocol 3: Western Blot for Histone Marks
-
Tissue Lysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Homogenize a portion of the tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Isolate nuclear extracts using a nuclear extraction kit for cleaner results.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K4me2 (target engagement marker) and total Histone H3 (loading control) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize the H3K4me2 signal to the total H3 signal.
-
Protocol 4: Immunohistochemistry (IHC) for Histone Marks
-
Tissue Preparation:
-
Fix the remaining tumor tissue in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissue through a series of ethanol washes and embed in paraffin.
-
Cut 4-5 µm sections and mount them on charged slides.
-
-
Antigen Retrieval:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate the sections with the primary antibody against H3K4me2 overnight at 4°C.
-
Wash the slides and incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Develop the signal with a DAB substrate kit.
-
Counterstain with hematoxylin.
-
-
Imaging and Analysis:
-
Dehydrate and mount the slides.
-
Capture images using a light microscope.
-
Analyze the intensity and distribution of the H3K4me2 staining within the tumor sections.
-
Conclusion
The provided application notes and protocols offer a detailed framework for designing and executing in vivo experiments to evaluate the anti-tumor efficacy of this compound in a mouse xenograft model. Due to the lack of pre-existing in vivo data for this compound, it is imperative to conduct a preliminary dose-finding study to establish a safe and effective dose range. Careful monitoring of tumor growth, animal well-being, and molecular markers of target engagement will be critical for a comprehensive assessment of the therapeutic potential of this novel LSD1 inhibitor.
References
- 1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting Histone Demethylase LSD1 for Treatment of Deficits in Autism Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Lsd1-IN-26: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lsd1-IN-26 is a potent and specific inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme frequently overexpressed in various cancers.[1] Inhibition of LSD1 leads to an increase in histone methylation, particularly H3K4me1/2 and H3K9me2/3, resulting in the modulation of gene expression, induction of apoptosis, and suppression of cancer cell proliferation.[2] These application notes provide a comprehensive overview of this compound, including its biochemical and cellular activities, detailed protocols for its use in key in vitro assays, and diagrams illustrating its mechanism of action and experimental workflows.
Quantitative Data Summary
The following tables summarize the inhibitory and cytotoxic concentrations of this compound in various assays and cell lines.
Table 1: Biochemical Activity of this compound
| Target Enzyme | IC50 (nM) |
| LSD1 | 25.3[2] |
| MAO-A | 1234.57[2] |
| MAO-B | 3819.27[2] |
Table 2: In Vitro Cytotoxicity of this compound (48-hour treatment)
| Cell Line | Cancer Type | IC50 (µM) |
| MGC-803 | Gastric Cancer | 14.3 ± 1.18[2] |
| KYSE450 | Esophageal Squamous Cell Carcinoma | 22.8 ± 1.45[2] |
| HCT-116 | Colorectal Cancer | 16.3 ± 2.22[2] |
Table 3: Cellular Effects of this compound in MGC-803 cells (48-hour treatment)
| Treatment Concentration (µM) | Observation |
| 0 - 24 | Increased levels of H3K4 Me1/2 and H3K9 Me2/3[2] |
| 0 - 24 | Decreased expression of Bcl-2 and c-IAP1[2] |
| 0 - 24 | Increased cleavage of Caspase-3 and Caspase-9[2] |
| 0 - 24 | Induction of apoptosis and differentiation[2] |
| 0 - 24 | Inhibition of migration and cell stemness[2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for its evaluation.
Caption: Proposed signaling pathway of this compound leading to apoptosis.
Caption: General experimental workflow for evaluating this compound in vitro.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MGC-803)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with complete growth medium to achieve the desired final concentrations (e.g., a serial dilution from 0 to 24 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with 0.1% DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot for Histone Methylation and Apoptosis Proteins
This protocol is for analyzing changes in protein expression and post-translational modifications following this compound treatment.
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K4me2, anti-H3K9me2, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel. For histones, a higher percentage gel (e.g., 15%) is recommended.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or total Histone H3).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells after this compound treatment.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Conclusion
This compound is a valuable research tool for investigating the role of LSD1 in cancer biology. Its high potency and specificity make it suitable for a range of in vitro studies. The protocols provided herein offer a starting point for researchers to explore the cellular and molecular effects of this promising epigenetic inhibitor. Further in vivo studies are warranted to evaluate its therapeutic potential.
References
Application Notes and Protocols: Lsd1-IN-26 in Combination with Other Cancer Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1] Its overexpression has been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), neuroblastoma, and castration-resistant prostate cancer (CRPC), making it a promising therapeutic target.[2][3][4] LSD1 can function as both a transcriptional co-repressor and co-activator, influencing a wide range of cellular processes such as differentiation, proliferation, and epithelial-mesenchymal transition.[1][5]
While LSD1 inhibitors have shown promise as monotherapies, their efficacy can be enhanced through combination with other anticancer agents. This approach can lead to synergistic effects, overcome drug resistance, and potentially reduce toxicity by allowing for lower doses of each agent.[6][7] This document provides an overview of the preclinical rationale and experimental protocols for investigating the combination of LSD1 inhibitors, exemplified by the conceptual molecule Lsd1-IN-26, with other cancer drugs.
Mechanism of Action of LSD1 Inhibitors
LSD1 inhibitors function by binding to the flavin adenine dinucleotide (FAD) cofactor within the catalytic domain of the LSD1 enzyme, thereby preventing the demethylation of its histone and non-histone substrates.[1] This leads to an accumulation of repressive H3K4me2 marks, resulting in the altered expression of genes involved in tumor growth and survival.[6] Beyond its catalytic role, LSD1 also possesses scaffolding functions, participating in protein complexes that regulate gene expression. Some novel therapeutic approaches aim to induce the degradation of LSD1, thereby eliminating both its catalytic and scaffolding functions.[8]
Combination Therapy Strategies
Preclinical and clinical studies have highlighted the potential of combining LSD1 inhibitors with a variety of other anti-cancer agents. The following sections detail some of the most promising combination strategies.
Combination with Histone Deacetylase (HDAC) Inhibitors
Rationale: LSD1 often functions within a co-repressor complex that includes histone deacetylases (HDACs).[9] The dual inhibition of LSD1 and HDACs can lead to a more profound reactivation of tumor suppressor genes and induction of apoptosis.[10][11] This combination has shown synergistic effects in various cancer models, including breast cancer, glioblastoma, and Ewing sarcoma.[10][11][12]
Signaling Pathway:
Quantitative Data Summary:
| Cancer Type | LSD1 Inhibitor | HDAC Inhibitor | Effect | Reference |
| Breast Cancer | Pargyline | SAHA | Synergistic growth inhibition | [10] |
| Glioblastoma | LSD1 knockdown | Vorinostat | Enhanced apoptosis | [11] |
| Ewing Sarcoma | SP2509 | Romidepsin | Synergistic with chemotherapy | [12] |
Experimental Protocol: Cell Viability Assay (MTS)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a dose-response matrix of this compound and an HDAC inhibitor (e.g., Panobinostat or Vorinostat) for 72 hours. Include single-agent and vehicle controls.
-
MTS Assay: Add CellTiter 96® AQueous One Solution Reagent (Promega) to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine synergy using the Chou-Talalay method to calculate the Combination Index (CI), where CI < 1 indicates synergy.
Combination with BET Inhibitors
Rationale: Bromodomain and Extra-Terminal (BET) proteins, such as BRD4, are epigenetic readers that bind to acetylated histones and recruit transcriptional machinery to drive the expression of oncogenes like MYC.[13] In castration-resistant prostate cancer (CRPC), LSD1 and BRD4 have been shown to cooperate in driving oncogenic transcriptional programs.[6] The combination of LSD1 and BET inhibitors can synergistically suppress the growth of CRPC cells.[6][13]
Experimental Workflow:
Quantitative Data Summary:
| Cancer Type | LSD1 Inhibitor | BET Inhibitor | Effect | Reference |
| CRPC | GSK2879552 | i-BET762 | Synergistic growth repression | [6] |
| CRPC | ORY-1001 | i-BET762 | Synergistic growth repression | [6] |
| Prostate Cancer | SP-2509 | JQ1 | Synergistic growth inhibition in castration-resistant cells | [14] |
Experimental Protocol: Transwell Migration Assay
-
Cell Preparation: Culture CRPC cells to 80% confluency and then serum-starve overnight.
-
Assay Setup: Seed 1 x 10^5 cells in the upper chamber of a Transwell insert (8 µm pore size) in serum-free media containing the drug combination or single agents. The lower chamber should contain media with 10% FBS as a chemoattractant.
-
Incubation: Incubate for 24-48 hours at 37°C.
-
Staining: Remove non-migrated cells from the top of the insert with a cotton swab. Fix the migrated cells on the bottom of the membrane with methanol and stain with crystal violet.
-
Quantification: Elute the crystal violet with a solubilization solution and measure the absorbance at 570 nm. Alternatively, count the number of migrated cells in several random fields under a microscope.
Combination with Immunotherapy (Checkpoint Inhibitors)
Rationale: LSD1 inhibition can enhance anti-tumor immunity by upregulating the expression of endogenous retroviral elements, which triggers a type I interferon response and promotes the infiltration of cytotoxic T cells into the tumor microenvironment.[15][16] This can sensitize tumors to immune checkpoint blockade, such as anti-PD-1/PD-L1 therapy.[2][15]
Signaling Pathway:
References
- 1. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 4. When combined, a novel LSD1 inhibitor and an existing therapy enhance each other’s anti-cancer effects | EurekAlert! [eurekalert.org]
- 5. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LSD1 inhibition disrupts super-enhancer driven oncogenic transcriptional programs in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination Therapy and Dual-Target Inhibitors Based on LSD1: New Emerging Tools in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DIPG-26. Targeted Protein Degradation of LSD1 synergizes with HDAC inhibitors in Diffuse Intrinsic Pontine Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of LSD1 sensitizes glioblastoma cells to histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small molecule inhibition of lysine-specific demethylase 1 (LSD1) and histone deacetylase (HDAC) alone and in combination in Ewing sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The combined effect of epigenetic inhibitors for LSD1 and BRD4 alters prostate cancer growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The combined effect of epigenetic inhibitors for LSD1 and BRD4 alters prostate cancer growth and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Unlocking the dual role of LSD1 in tumor immunity: innate and adaptive pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting LSD1 in tumor immunotherapy: rationale, challenges and potential - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Gene Regulation with LSD1-IN-26
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] Its dysregulation is implicated in various cancers, making it a promising therapeutic target. LSD1-IN-26 is a potent, tranylcypromine-based inhibitor of LSD1. These application notes provide a comprehensive overview of this compound, including its biochemical and cellular activities, along with detailed protocols for its use in studying gene regulation and cancer biology.
Mechanism of Action
This compound is a potent inhibitor of LSD1 with an IC50 of 25.3 nM.[1] It also exhibits inhibitory activity against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) with IC50 values of 1234.57 nM and 3819.27 nM, respectively.[1] By inhibiting LSD1, this compound leads to an increase in the levels of mono- and di-methylated H3K4 (H3K4me1/2) and di- and tri-methylated H3K9 (H3K9me2/3), which are associated with changes in gene expression.[1] In cancer cells, this alteration in histone methylation can induce apoptosis, inhibit cell proliferation, migration, and stemness, and promote differentiation.[1]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| LSD1 | 25.3 |
| MAO-A | 1234.57 |
| MAO-B | 3819.27 |
| Data sourced from Ma QS, et al. Eur J Med Chem. 2023.[1] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (μM) |
| MGC-803 | Gastric Cancer | 14.3 ± 1.18 |
| KYSE450 | Esophageal Squamous Carcinoma | 22.8 ± 1.45 |
| HCT-116 | Colorectal Carcinoma | 16.3 ± 2.22 |
| Data sourced from Ma QS, et al. Eur J Med Chem. 2023.[1] |
Signaling Pathways and Experimental Workflows
Figure 1: Simplified signaling pathway of this compound action.
Figure 2: General workflow for cellular characterization.
Experimental Protocols
Note: The following protocols are generalized based on standard laboratory procedures and the available information on this compound. For specific experimental details, it is highly recommended to consult the primary publication by Ma QS, et al. (Eur J Med Chem. 2023;251:115228).
LSD1 Enzymatic Inhibition Assay (In Vitro)
This protocol is a general guideline for assessing the inhibitory activity of this compound on recombinant LSD1 enzyme.
Materials:
-
Recombinant human LSD1 protein
-
This compound
-
LSD1 substrate (e.g., H3K4me1/2 peptide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT)
-
Detection reagent (e.g., formaldehyde detection kit or antibody-based detection)
-
Microplate reader
Protocol:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a microplate, add recombinant LSD1 enzyme to each well.
-
Add the serially diluted this compound or vehicle control to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the LSD1 substrate.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Measure the signal using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay
This protocol is to determine the anti-proliferative effect of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., MGC-803, KYSE450, HCT-116)
-
Complete cell culture medium
-
This compound
-
MTT or CCK-8 reagent
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired time period (e.g., 48 hours).
-
Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot Analysis for Histone Methylation and Apoptosis Markers
This protocol is for assessing the effect of this compound on the levels of histone methylation and apoptosis-related proteins.
Materials:
-
Cancer cell line (e.g., MGC-803)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-H3K4me1, anti-H3K4me2, anti-H3K9me2, anti-H3K9me3, anti-Bcl-2, anti-c-IAP1, anti-cleaved Caspase-3, anti-cleaved Caspase-9, and a loading control like anti-Histone H3 or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
SDS-PAGE and Western blotting equipment
Protocol:
-
Culture MGC-803 cells and treat with various concentrations of this compound (e.g., 0, 8, 16, 24 µM) for 48 hours.[1]
-
Lyse the cells with RIPA buffer and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Cell Migration Assay (Transwell Assay)
This protocol is to evaluate the effect of this compound on cancer cell migration.
Materials:
-
Cancer cell line (e.g., MGC-803)
-
This compound
-
Transwell inserts (e.g., 8 µm pore size)
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Fixation and staining solutions (e.g., methanol and crystal violet)
Protocol:
-
Pre-treat cells with this compound or vehicle for a specified time.
-
Resuspend the treated cells in serum-free medium.
-
Add the cell suspension to the upper chamber of the Transwell insert.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate for a period that allows for cell migration (e.g., 24 hours).
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the insert.
-
Count the number of migrated cells in several random fields under a microscope.
Cancer Stemness Assay (Sphere Formation Assay)
This protocol is to assess the impact of this compound on the self-renewal capacity of cancer stem cells.
Materials:
-
Cancer cell line (e.g., MGC-803)
-
This compound
-
Serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)
-
Ultra-low attachment plates
Protocol:
-
Dissociate cells into a single-cell suspension.
-
Plate the cells at a low density in ultra-low attachment plates with sphere-forming medium containing different concentrations of this compound or vehicle.
-
Incubate for 7-14 days to allow for sphere formation.
-
Count the number and measure the size of the spheres formed in each condition.
Conclusion
This compound is a valuable research tool for investigating the role of LSD1 in gene regulation and cancer biology. Its potent and specific inhibitory activity allows for the elucidation of downstream cellular effects, including changes in histone methylation, induction of apoptosis, and inhibition of cancer cell proliferation, migration, and stemness. The protocols provided herein offer a framework for utilizing this compound in various experimental settings.
References
Application Notes and Protocols for Assessing LSD1-IN-26 Effects on Cell Migration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the effects of LSD1-IN-26, a potent Lysine-Specific Demethylase 1 (LSD1) inhibitor, on cancer cell migration. The provided methodologies are essential for preclinical assessment of this and similar compounds in oncology drug discovery.
Introduction to LSD1 and Cell Migration
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a histone demethylase that plays a crucial role in regulating gene expression by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] Overexpression of LSD1 has been observed in various cancers, including breast, prostate, lung, and ovarian cancer, and is often associated with poor prognosis.[1][2][3][4][5] LSD1 promotes cancer cell proliferation, migration, and invasion by modulating the expression of genes involved in these processes.[1][6]
One of the key mechanisms by which LSD1 influences cell migration is through the regulation of epithelial-to-mesenchymal transition (EMT).[4][7] EMT is a cellular program where epithelial cells lose their cell-cell adhesion and polarity, and acquire a migratory and invasive mesenchymal phenotype. A hallmark of EMT is the downregulation of the epithelial marker E-cadherin and the upregulation of mesenchymal markers like N-cadherin and Vimentin.[7][8] LSD1 has been shown to repress E-cadherin expression, thereby promoting EMT and subsequent cell migration and invasion.[2][7]
Several signaling pathways are implicated in LSD1-mediated cell migration. The PI3K/AKT pathway, for instance, has been shown to mediate Epidermal Growth Factor (EGF)-induced upregulation of LSD1, leading to enhanced cell migration in ovarian cancer cells.[1][3] Therefore, inhibiting LSD1 activity with small molecules like this compound presents a promising therapeutic strategy to counteract cancer cell migration and metastasis.[4][8]
Expected Effects of this compound on Cell Migration
Based on the known functions of LSD1, treatment of cancer cells with this compound is expected to:
-
Inhibit cell migration and invasion: By blocking LSD1's demethylase activity, this compound is anticipated to suppress the migratory and invasive capabilities of cancer cells.[4][8][9]
-
Reverse EMT: Inhibition of LSD1 is expected to lead to the upregulation of E-cadherin and downregulation of N-cadherin, indicating a shift from a mesenchymal to an epithelial phenotype.[7][8]
-
Modulate signaling pathways: The effects of this compound may be mediated through the alteration of signaling cascades such as the PI3K/AKT pathway.[1][3]
The following sections provide detailed protocols to assess these potential effects of this compound.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Select appropriate cancer cell lines known to express high levels of LSD1 (e.g., SKOV3 and HO8910 for ovarian cancer, A549 for non-small cell lung cancer, or MCF7 for breast cancer).[1][3][4][5]
-
Culture Conditions: Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[10][11]
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for a predetermined duration (e.g., 24, 48, or 72 hours) to assess dose- and time-dependent effects. A vehicle control (DMSO) should always be included.
Wound Healing (Scratch) Assay
This assay is a straightforward and widely used method to assess collective cell migration in vitro.[10][12]
Protocol:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer (95-100%).[12]
-
Creating the "Wound": Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer.[10][12]
-
Washing: Gently wash the wells twice with Phosphate-Buffered Saline (PBS) to remove detached cells and debris.[10]
-
Treatment: Add fresh culture medium containing the desired concentration of this compound or vehicle control.
-
Imaging: Immediately capture images of the scratch at designated locations for each well (T=0). This can be done using a phase-contrast microscope.[12][13]
-
Incubation and Monitoring: Incubate the plate at 37°C and capture images of the same locations at regular intervals (e.g., every 6, 12, and 24 hours).[12]
-
Data Analysis: Measure the width of the scratch at multiple points for each image. The rate of wound closure can be calculated as the percentage of the initial wound area that has been repopulated by migrating cells over time.
Transwell Migration (Boyden Chamber) Assay
The transwell assay is used to evaluate the migratory response of cells to a chemoattractant.[14][15]
Protocol:
-
Cell Preparation: Culture cells to sub-confluency. Prior to the assay, starve the cells in serum-free medium for 12-24 hours.
-
Chamber Setup: Place transwell inserts (typically with an 8 µm pore size membrane) into the wells of a 24-well plate.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the wells.[14]
-
Cell Seeding: Resuspend the starved cells in serum-free medium containing different concentrations of this compound or vehicle control. Seed the cell suspension into the upper chamber of the transwell inserts.
-
Incubation: Incubate the plate at 37°C for a period that allows for cell migration but not proliferation (e.g., 12-24 hours).
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde or methanol for 10-15 minutes.[16] Stain the cells with 0.1% crystal violet for 20-30 minutes.[10]
-
Imaging and Quantification: After washing and drying, take images of the stained cells using a microscope. Count the number of migrated cells in several random fields of view. The results can be expressed as the average number of migrated cells per field.
Immunofluorescence Staining for EMT Markers
This protocol allows for the visualization and localization of key EMT markers, E-cadherin and N-cadherin, within the cells.
Protocol:
-
Cell Culture on Coverslips: Grow cells on sterile glass coverslips placed in a 12-well or 24-well plate until they reach about 70-80% confluency. Treat the cells with this compound or vehicle control for the desired time.
-
Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol for 20 minutes at -20°C.[17][18]
-
Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with 0.1-0.3% Triton X-100 in PBS for 10-15 minutes.[19]
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 1-10% normal serum in PBS) for 1 hour at room temperature.[17][19]
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against E-cadherin and N-cadherin diluted in blocking solution overnight at 4°C.[17][18]
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 for E-cadherin and Alexa Fluor 594 for N-cadherin) for 1 hour at room temperature in the dark.[17][18]
-
Counterstaining and Mounting: Wash the cells again with PBS. Counterstain the nuclei with DAPI for 5 minutes.[18] Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope.
Data Presentation
Quantitative data from the experiments should be summarized in clear and structured tables for easy comparison between different treatment groups.
Table 1: Effect of this compound on Cell Migration in Wound Healing Assay
| Treatment Group | Initial Wound Width (µm) at T=0 | Wound Width (µm) at T=24h | % Wound Closure |
| Vehicle Control (DMSO) | Value | Value | Value |
| This compound (0.1 µM) | Value | Value | Value |
| This compound (1 µM) | Value | Value | Value |
| This compound (10 µM) | Value | Value | Value |
Table 2: Effect of this compound on Cell Migration in Transwell Assay
| Treatment Group | Average Number of Migrated Cells per Field | % Inhibition of Migration |
| Vehicle Control (DMSO) | Value | 0% |
| This compound (0.1 µM) | Value | Value |
| This compound (1 µM) | Value | Value |
| This compound (10 µM) | Value | Value |
Table 3: Effect of this compound on EMT Marker Expression (from Immunofluorescence)
| Treatment Group | E-cadherin Expression (Mean Fluorescence Intensity) | N-cadherin Expression (Mean Fluorescence Intensity) |
| Vehicle Control (DMSO) | Value | Value |
| This compound (1 µM) | Value | Value |
| This compound (10 µM) | Value | Value |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: LSD1 signaling pathway in EGF-induced cell migration.
Experimental Workflow Diagram
Caption: Experimental workflow for assessing this compound effects.
References
- 1. Lysine-specific demethylase 1 mediates epidermal growth factor signaling to promote cell migration in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. LSD1 suppresses invasion, migration and metastasis of luminal breast cancer cells via activation of GATA3 and repression of TRIM37 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Over-Expression of LSD1 Promotes Proliferation, Migration and Invasion in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Upregulation of LSD1 promotes migration and invasion in gastric cancer through facilitating EMT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological inhibition of LSD1 activity blocks REST-dependent medulloblastoma cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Scratch Wound Healing Assay [bio-protocol.org]
- 11. Scratch Wound Healing Assay [en.bio-protocol.org]
- 12. clyte.tech [clyte.tech]
- 13. med.virginia.edu [med.virginia.edu]
- 14. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 15. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 16. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bicellscientific.com [bicellscientific.com]
- 18. Comparison of Fixation Methods for the Detection of Claudin 1 and E-Cadherin in Breast Cancer Cell Lines by Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sysy-histosure.com [sysy-histosure.com]
Application Notes and Protocols for LSD1 Inhibitor SP2509 in In Vivo Efficacy Studies
Disclaimer: No public domain information, including in vivo efficacy data, experimental protocols, or associated signaling pathways, was found for a compound specifically designated "Lsd1-IN-26." The following Application Notes and Protocols are based on the published data for the well-characterized, reversible, and non-competitive LSD1 inhibitor, SP2509 , as a representative example of an LSD1 inhibitor with demonstrated in vivo efficacy.
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] Its dysregulation is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[1] SP2509 is a potent, reversible inhibitor of LSD1 that has shown promising anti-tumor activity in preclinical models, particularly in hematological malignancies like multiple myeloma.[3] These application notes provide a summary of the in vivo efficacy of SP2509 and detailed protocols for its use in preclinical research.
Data Presentation: In Vivo Efficacy of SP2509
The following tables summarize the quantitative data from in vivo studies of SP2509 in multiple myeloma (MM) xenograft models.
Table 1: Efficacy of SP2509 in Combination with Carfilzomib (CFZ) in a Zebrafish MM Xenograft Model [3]
| Treatment Group | Tumor Growth Inhibition (%) |
| Control (DMSO) | 0 |
| Carfilzomib (CFZ) | Moderate |
| SP2509 | Moderate |
| CFZ + SP2509 | ~53% |
Table 2: Efficacy of LSD1 Silencing in Combination with Carfilzomib (CFZ) in a Mouse MM Xenograft Model [3]
| Treatment Group | Effect on Tumor Growth |
| Control | - |
| Doxycycline (to induce shLSD1) | Moderate reduction |
| Carfilzomib (CFZ) | Moderate reduction |
| Doxycycline + CFZ | Significant growth reduction |
Note: This study used an inducible shRNA system to mimic LSD1 inhibition, providing a proof-of-concept for the therapeutic efficacy of targeting LSD1 in combination with proteasome inhibitors.[3]
Experimental Protocols
Mouse Xenograft Model of Multiple Myeloma
This protocol describes the establishment and treatment of a subcutaneous multiple myeloma xenograft model in mice to evaluate the efficacy of LSD1 inhibition.
Materials:
-
KMS-28 TTA_shLSD1 multiple myeloma cells[3]
-
NOD/SCID/IL2Rγ−/− (NSG) mice (6-8 weeks old)
-
Matrigel (Corning)
-
Doxycycline hyclate (for inducible shRNA models)
-
Carfilzomib (CFZ)
-
Vehicle control (e.g., sterile PBS or as appropriate for the specific formulation)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Cell Preparation: Culture KMS-28 TTA_shLSD1 cells under standard conditions. On the day of injection, harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each NSG mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors become palpable (e.g., ~100 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration:
-
LSD1 Inhibition (via shRNA induction): For the groups receiving doxycycline, administer it in the drinking water at a concentration of 1 mg/mL.
-
Carfilzomib (CFZ) Administration: Prepare CFZ according to the manufacturer's instructions. Administer via intravenous or intraperitoneal injection at a pre-determined dose and schedule (e.g., 2.5 mg/kg, twice weekly).
-
Combination Treatment: Administer both doxycycline and CFZ as described above.
-
Control Groups: Administer the appropriate vehicle(s) to the control mice.
-
-
Efficacy Assessment:
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (length x width²) / 2.
-
Monitor body weight and overall health of the mice as indicators of toxicity.
-
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting for target engagement).
Zebrafish Xenograft Model of Multiple Myeloma
This protocol provides a rapid in vivo screening method to assess the anti-tumor activity of LSD1 inhibitors.
Materials:
-
DsRed-positive KMS-28 TTA multiple myeloma cells[3]
-
Zebrafish embryos (48 hours post-fertilization, hpf)
-
SP2509
-
Carfilzomib (CFZ)
-
DMSO (vehicle control)
-
Microinjection apparatus
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Culture and harvest DsRed-positive KMS-28 TTA cells as described previously.
-
Microinjection: Inject approximately 200-300 cells into the yolk sac of 48 hpf zebrafish embryos.
-
Treatment: At 24 hours post-injection (hpi), transfer the xenotransplanted embryos into fresh embryo medium containing the test compounds (e.g., SP2509, CFZ, or combination) or DMSO as a vehicle control.
-
Efficacy Assessment: At 72 hpi, visualize the embryos under a fluorescence microscope. Capture images and quantify the tumor cell growth (e.g., by measuring the fluorescent area or cell number).
-
Data Analysis: Compare the tumor growth in the treated groups to the control group to determine the percentage of tumor growth inhibition.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of the LSD1 inhibitor SP2509.
Caption: Experimental workflow for in vivo efficacy testing of SP2509.
References
- 1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1 and The Chemistry of Histone Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysin (K)-specific demethylase 1 inhibition enhances proteasome inhibitor response and overcomes drug resistance in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Lsd1-IN-26: Application Notes and Protocols for Gastric Cancer Therapeutic Studies
For Research Use Only
Introduction
Lsd1-IN-26, also identified as compound 12u, is a potent and specific inhibitor of Lysine-specific demethylase 1 (LSD1), a key epigenetic regulator implicated in the pathogenesis of various cancers, including gastric cancer. LSD1 is frequently overexpressed in gastric cancer tissues and cell lines, and its elevated expression is associated with tumor progression, metastasis, and poor prognosis. This compound, a tranylcypromine-based derivative, demonstrates significant potential as a therapeutic agent by targeting the enzymatic activity of LSD1, leading to the modulation of gene expression, induction of apoptosis, and inhibition of cancer cell proliferation and migration. These application notes provide a comprehensive overview of the use of this compound in gastric cancer research, including its mechanism of action, key experimental data, and detailed protocols for its application in cell-based assays.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the inhibition of LSD1, a flavin-dependent monoamine oxidase that demethylates mono- and di-methylated lysine 4 and lysine 9 of histone H3 (H3K4me1/2 and H3K9me1/2). By inhibiting LSD1, this compound leads to an accumulation of these histone methylation marks, which in turn alters gene expression. Specifically, in gastric cancer cells, inhibition of LSD1 by this compound has been shown to up-regulate the expression of tumor suppressor genes and down-regulate the expression of oncogenes. This modulation of gene expression results in the induction of apoptosis, inhibition of cell proliferation, and suppression of cell migration and stemness.
The signaling pathway affected by this compound in gastric cancer involves the epigenetic regulation of key apoptosis-related proteins. Treatment of MGC-803 gastric cancer cells with this compound leads to a dose-dependent decrease in the expression of the anti-apoptotic proteins Bcl-2 and c-IAP1. This shift in the balance of pro- and anti-apoptotic proteins ultimately triggers the apoptotic cascade.
Troubleshooting & Optimization
Technical Support Center: Understanding Off-Target Effects of LSD1 Inhibitors
Disclaimer: No specific public data was found for a compound designated "Lsd1-IN-26." This technical support resource provides a generalized overview of potential off-target effects and troubleshooting strategies based on published data for various Lysine-Specific Demethylase 1 (LSD1) inhibitors. Researchers should validate these recommendations for their specific molecule of interest.
This guide is intended for researchers, scientists, and drug development professionals working with LSD1 inhibitors. It offers insights into potential off-target effects, troubleshooting common experimental issues, and provides standardized protocols for assessing inhibitor activity and specificity.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with LSD1 inhibitors?
A1: Off-target effects of LSD1 inhibitors can vary depending on their chemical scaffold. Irreversible inhibitors, particularly those based on a tranylcypromine (TCP) scaffold, can exhibit off-target activity against other flavin-dependent amine oxidases, such as Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B), due to structural similarities in the FAD cofactor binding site.[1] Reversible inhibitors may also have their own unique off-target profiles. Some compounds have been reported to induce cellular responses independent of LSD1's enzymatic activity, suggesting interaction with other cellular components.[2] A common on-target related adverse event seen in clinical trials with some LSD1 inhibitors is thrombocytopenia (low platelet count).[3]
Q2: How can I determine if the observed phenotype in my experiment is due to an off-target effect?
A2: Several strategies can be employed to distinguish between on-target and off-target effects:
-
Use of Structurally Unrelated Inhibitors: Compare the effects of your primary inhibitor with other LSD1 inhibitors from different chemical classes. A consistent phenotype across multiple, structurally distinct inhibitors is more likely to be an on-target effect.
-
Genetic Knockdown/Knockout: Use RNAi or CRISPR/Cas9 to reduce or eliminate LSD1 expression. If the phenotype of genetic depletion of LSD1 is similar to that of inhibitor treatment, it supports an on-target mechanism.[4]
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of the inhibitor to LSD1 in a cellular context.[5][6] A lack of correlation between target engagement and the observed phenotype might suggest off-target effects.
-
Rescue Experiments: If the inhibitor's effect is on-target, it might be rescued by expressing a drug-resistant mutant of LSD1.
Q3: My LSD1 inhibitor shows activity in cellular assays but not in biochemical assays. What could be the reason?
A3: This discrepancy can arise from several factors:
-
Cell Permeability: The compound may not be effectively entering the cells to reach its target.
-
Metabolic Instability: The inhibitor could be rapidly metabolized within the cell into an inactive form.
-
Indirect Cellular Effects: The compound might be acting on a pathway upstream or downstream of LSD1, or its cellular effects could be independent of LSD1's demethylase activity, potentially related to its scaffolding functions.[2]
-
Assay Conditions: The conditions of the biochemical assay (e.g., substrate, cofactors) may not fully recapitulate the cellular environment.
Troubleshooting Guides
Issue 1: Unexpected Cellular Toxicity
-
Problem: Significant cell death or growth inhibition is observed at concentrations where specific LSD1 inhibition is expected to be minimal.
-
Possible Cause: This could be due to off-target cytotoxicity.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a detailed dose-response analysis to determine the IC50 for cell viability and compare it to the IC50 for LSD1 inhibition (e.g., by measuring H3K4me2 levels). A large window between the two values suggests a better therapeutic index.
-
Control Cell Lines: Test the inhibitor on cell lines that do not express LSD1 or have very low expression levels. Toxicity in these cells would strongly indicate off-target effects.
-
Kinase Profiling: Screen the inhibitor against a panel of kinases and other enzymes to identify potential off-target interactions.
-
Issue 2: Inconsistent Results Between Different Cell Lines
-
Problem: The inhibitor is potent in one cancer cell line but shows little to no effect in another, despite similar LSD1 expression levels.
-
Possible Cause: The cellular context, including the presence of co-repressor or co-activator complexes and the status of other signaling pathways, can influence the cellular response to LSD1 inhibition.[7]
-
Troubleshooting Steps:
-
Characterize Cell Lines: Analyze the expression levels of key LSD1-interacting proteins (e.g., CoREST, HDAC1/2) and the status of relevant pathways (e.g., p53, PI3K/AKT) in both sensitive and resistant cell lines.[8][9]
-
Combination Studies: In resistant cell lines, explore combining the LSD1 inhibitor with other targeted agents (e.g., HDAC inhibitors, BET inhibitors) to overcome resistance mechanisms.[4][10]
-
Quantitative Data Summary
Table 1: Example Selectivity Profile of an LSD1 Inhibitor
| Target | IC50 (nM) |
| LSD1 | 15 |
| MAO-A | >10,000 |
| MAO-B | >10,000 |
| Kinase Panel (468 kinases) | No significant inhibition at 1 µM |
Note: This is a hypothetical table for illustrative purposes. Researchers should generate similar data for their specific inhibitor.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of an LSD1 inhibitor to the LSD1 protein in intact cells.
Principle: Ligand binding stabilizes the target protein, leading to a higher melting temperature. This change can be detected by heating cell lysates treated with the inhibitor and quantifying the amount of soluble protein remaining at different temperatures via Western blotting or other detection methods.[5][6]
Methodology:
-
Cell Treatment: Treat cultured cells with the LSD1 inhibitor at various concentrations for a specified time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest and lyse the cells to obtain a protein extract.
-
Heating: Aliquot the cell lysate and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Centrifugation: Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins.
-
Detection: Analyze the amount of soluble LSD1 in each sample by Western blotting using an anti-LSD1 antibody.
-
Data Analysis: Plot the amount of soluble LSD1 as a function of temperature for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Signaling Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. DIPG-26. Targeted Protein Degradation of LSD1 synergizes with HDAC inhibitors in Diffuse Intrinsic Pontine Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical activity of CC‐90011, an oral, potent, and reversible LSD1 inhibitor, in advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of the levels of lysine-specific demethylase 1 (LSD1) mRNA in human ovarian tumors and the effects of chemical LSD1 inhibitors in ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Histone Demethylase LSD1 Inhibitors Selectively Target Cancer Cells with Pluripotent Stem Cell Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput screening to identify inhibitors of lysine demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. LSD1 inhibition disrupts super-enhancer driven oncogenic transcriptional programs in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Profiling LSD1 Inhibitor Selectivity
This technical support resource is designed for researchers, scientists, and drug development professionals working with Lysine-Specific Demethylase 1 (LSD1) inhibitors. Please note that specific information for a compound designated "Lsd1-IN-26" is not publicly available. Therefore, this guide utilizes a hypothetical selective inhibitor, LSD1i-XYZ , to illustrate common experimental considerations, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: We are testing our new LSD1 inhibitor, LSD1i-XYZ, and see some inhibition of MAO-A and MAO-B. Is this expected?
A1: Yes, cross-reactivity with Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B) can be expected. LSD1 shares structural homology with MAO-A and MAO-B, as they are all FAD-dependent amine oxidases.[1][2][3][4][5] Many early LSD1 inhibitors were, in fact, derivatives of known MAO inhibitors like tranylcypromine (TCP).[3][4][5][6] The key is to quantify the degree of inhibition to determine the selectivity profile of your compound.
Q2: How do we quantify the selectivity of LSD1i-XYZ for LSD1 over the MAOs?
A2: Selectivity is typically quantified by comparing the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) for each enzyme. The selectivity ratio is calculated by dividing the IC50 value for the off-target enzyme (e.g., MAO-A) by the IC50 value for the primary target (LSD1). A higher ratio indicates greater selectivity for LSD1.
Q3: What is considered a "good" selectivity profile for an LSD1 inhibitor?
A3: A "good" selectivity profile depends on the therapeutic application. For oncology, high selectivity for LSD1 over MAOs is generally desirable to minimize off-target effects related to neurotransmitter metabolism.[7] Some compounds have been developed with over 10,000-fold selectivity.[6] However, for some neurological indications, dual LSD1/MAO-B inhibition might be a therapeutic strategy.[3]
Q4: Can the choice of substrate in our assay affect the measured IC50 values?
A4: Absolutely. The concentration and type of substrate used can influence the apparent IC50 value. For LSD1 assays, common substrates include methylated histone H3 peptides.[8] For MAO-A and MAO-B, substrates like kynuramine and benzylamine are often used, respectively.[8] It is crucial to use substrate concentrations at or below the Michaelis constant (Km) when determining competitive inhibitor IC50 values and to maintain consistent assay conditions when comparing different inhibitors.
Data Presentation: Selectivity Profile of LSD1i-XYZ
Here is a sample data table summarizing the inhibitory activity of our hypothetical compound, LSD1i-XYZ, and a known non-selective inhibitor, Tranylcypromine (TCP), for comparison.
| Compound | LSD1 IC50 (nM) | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity (MAO-A/LSD1) | Selectivity (MAO-B/LSD1) |
| LSD1i-XYZ | 25 | 25,000 | >50,000 | 1000x | >2000x |
| Tranylcypromine | 2,000 | 200 | 150 | 0.1x | 0.075x |
Note: These are hypothetical values for LSD1i-XYZ for illustrative purposes. TCP values are approximations from literature for context.
Troubleshooting Guides
Issue 1: High variability between replicate wells in our inhibitor assay.
-
Possible Cause: Inconsistent pipetting, especially of small volumes of concentrated inhibitor.
-
Solution: Prepare a master mix for each inhibitor concentration where possible.[9] Use calibrated pipettes and ensure they are functioning correctly.[9] When pipetting, do so gently against the wall of the well to avoid bubbles.[9]
-
Possible Cause: Improperly thawed or mixed reagents.
-
Solution: Ensure all kit components, including buffers and enzymes, are fully thawed and gently mixed before use to create a homogenous solution.[9]
Issue 2: The positive control inhibitor (e.g., TCP) is not showing the expected level of inhibition.
-
Possible Cause: Degradation of the inhibitor stock solution.
-
Solution: Prepare fresh dilutions of the positive control inhibitor from a new or properly stored concentrated stock for each experiment.
-
Possible Cause: Incorrect assay buffer or incubation conditions.
-
Solution: Verify that the assay buffer is at the correct pH and temperature as recommended by the protocol.[9] Ensure that the incubation times and temperatures are strictly followed.[10]
Issue 3: Our compound, LSD1i-XYZ, shows potent inhibition in a biochemical assay but has low activity in our cell-based assays.
-
Possible Cause: Poor cell permeability of the compound.
-
Solution: The chemical structure of the inhibitor may not be conducive to crossing the cell membrane. Medicinal chemistry efforts may be needed to improve the compound's physicochemical properties.
-
Possible Cause: The compound is being actively transported out of the cell by efflux pumps.
-
Solution: Co-incubation with known efflux pump inhibitors can help determine if this is the mechanism.
Experimental Protocols
Protocol: Determining IC50 of an Inhibitor against LSD1, MAO-A, and MAO-B
This protocol provides a general framework. Specific reagent concentrations and incubation times should be optimized for the particular enzymes and substrates used.
-
Enzyme and Substrate Preparation:
-
Reconstitute recombinant human LSD1, MAO-A, and MAO-B enzymes in their respective assay buffers to the desired working concentrations.
-
Prepare stock solutions of the appropriate substrates (e.g., H3K4me2 peptide for LSD1, kynuramine for MAO-A, benzylamine for MAO-B).
-
-
Inhibitor Dilution Series:
-
Prepare a serial dilution of the test inhibitor (e.g., LSD1i-XYZ) in the appropriate assay buffer. Typically, an 11-point, 3-fold serial dilution is performed to generate a comprehensive dose-response curve.
-
-
Assay Procedure (Example using a fluorescence-based assay):
-
Add a small volume of the diluted inhibitor or vehicle control to the wells of a microplate (e.g., a black 96-well plate for fluorescence assays).[9]
-
Add the enzyme to each well and pre-incubate with the inhibitor for a defined period (e.g., 15-30 minutes) at the recommended temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Incubate for the specified reaction time (e.g., 60 minutes).
-
Stop the reaction (if necessary, depending on the assay format).
-
For assays like the horseradish peroxidase (HRP)-coupled assay for LSD1, a detection reagent is added that produces a fluorescent or colorimetric signal proportional to the enzyme activity.[11][12]
-
Read the plate on a suitable microplate reader at the appropriate excitation and emission wavelengths.[10]
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme) from all readings.
-
Normalize the data by setting the uninhibited control (vehicle only) to 100% activity and the fully inhibited control (or no enzyme) to 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for determining inhibitor selectivity.
Caption: Logical relationship of a selective LSD1 inhibitor.
References
- 1. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 2. Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Inhibition of LSD1 for Cancer Treatment [mdpi.com]
- 5. Analysis of the levels of lysine-specific demethylase 1 (LSD1) mRNA in human ovarian tumors and the effects of chemical LSD1 inhibitors in ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tying up tranylcypromine: Novel selective histone lysine specific demethylase 1 (LSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. docs.abcam.com [docs.abcam.com]
- 10. abcam.com [abcam.com]
- 11. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: LSD1 Inhibitor Experiments
Welcome to the technical support center for LSD1 inhibitor experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing answers to frequently asked questions related to the use of LSD1 inhibitors.
Troubleshooting Guide
This section addresses specific problems that may arise during your experiments with LSD1 inhibitors.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| ENZ-01 | Inconsistent results in enzymatic assays | - Inhibitor instability or solubility issues.[1] - Interference with coupled assay components (e.g., HRP).[2] - Use of inappropriate substrate (peptide vs. nucleosome).[3] | - Check inhibitor stability and solubility in your assay buffer.[1] - Use a secondary, direct detection method like mass spectrometry to confirm results.[2] - Consider using physiologically relevant substrates like nucleosomes, as inhibitor potency can vary.[3] |
| CELL-01 | Low potency or no effect in cellular assays | - Poor cell permeability of the inhibitor. - Inhibitor efflux by cellular transporters. - Off-target effects masking the intended activity. - Cell-line specific resistance mechanisms. | - Verify cellular uptake of the inhibitor. - Test a range of concentrations and incubation times. - Use a positive control inhibitor with known cellular activity. - Assess target engagement in cells (e.g., via cellular thermal shift assay or ChIP-seq).[1] |
| WB-01 | No change in global H3K4me2 levels after inhibitor treatment | - Insufficient inhibitor concentration or treatment time. - Poor antibody quality for H3K4me2. - LSD1 may have non-catalytic functions in your model.[4] - Redundancy with other demethylases. | - Perform a dose-response and time-course experiment. - Validate your H3K4me2 antibody with a positive control (e.g., LSD1 knockout cells). - Measure changes in the expression of known LSD1 target genes.[5][6] - Investigate the scaffolding functions of LSD1. |
| SPEC-01 | Off-target effects observed | - Inhibition of related amine oxidases like MAO-A, MAO-B, or LSD2.[1][7] - Irreversible inhibitors may have more side effects.[8] | - Test the inhibitor's selectivity against MAO-A, MAO-B, and LSD2.[1] - Consider using a reversible inhibitor to minimize off-target toxicity.[8] - Compare results with a structurally different LSD1 inhibitor or use siRNA/shRNA knockdown as an orthogonal approach. |
| GEN-01 | Discrepancy between biochemical and cellular IC50 values | - Differences in substrate used (peptide vs. chromatin). - Cellular factors influencing inhibitor activity (e.g., metabolism, efflux). - Target engagement in the cellular context.[1] | - Use assays with more physiologically relevant substrates (e.g., nucleosomes).[3] - Perform target engagement studies to confirm the inhibitor is reaching LSD1 within the cell.[1] - Evaluate downstream functional outcomes, such as changes in gene expression or cell differentiation.[5][6] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to measure LSD1 enzymatic activity?
A1: Several in vitro biochemical assays are used to measure LSD1 activity. The most common include:
-
Peroxidase-Coupled Assays: These are fluorescence-based assays that detect the hydrogen peroxide (H₂O₂) produced during the demethylation reaction.[2][9] They are suitable for high-throughput screening.
-
Formaldehyde Detection Assays: These assays measure the formaldehyde by-product of the demethylation reaction.[2]
-
Antibody-Based Assays (e.g., ELISA, DELFIA): These methods use specific antibodies to detect the demethylated substrate.[2][10] They can be highly sensitive and can directly measure the product.[10]
-
Mass Spectrometry: This is a direct and highly accurate method to measure changes in the methylation state of the substrate.[2]
Q2: My LSD1 inhibitor shows high potency in an enzymatic assay but is not very effective in my cell-based experiments. What could be the reason?
A2: This is a common issue. Several factors can contribute to this discrepancy:
-
Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach its target.
-
Inhibitor Stability: The compound may be unstable in the cell culture medium or be rapidly metabolized by the cells.[1]
-
Substrate Differences: Enzymatic assays often use short peptide substrates, whereas in the cell, LSD1 acts on chromatin (nucleosomes). Some inhibitors show different potency against these different substrates.[3]
-
Target Engagement: Even if the inhibitor enters the cell, it may not effectively engage with the LSD1 protein in the complex cellular environment.[1] It is crucial to perform target engagement studies to confirm that the inhibitor is binding to LSD1 in your cells.[1]
Q3: How can I confirm that my LSD1 inhibitor is working in cells?
A3: To confirm the cellular activity of your LSD1 inhibitor, you should:
-
Perform a Western Blot: Check for an increase in the levels of LSD1 substrates, primarily H3K4me1/2 and H3K9me1/2.[11]
-
Analyze Gene Expression: Use qRT-PCR or RNA-seq to measure changes in the expression of known LSD1 target genes. Inhibition of LSD1 should lead to the upregulation of repressed genes.[5][6]
-
Conduct a Chromatin Immunoprecipitation (ChIP) Assay: Perform ChIP-qPCR or ChIP-seq to see if the inhibitor increases H3K4me2 marks at the promoter regions of target genes.[12][13]
-
Assess Phenotypic Changes: Look for expected biological outcomes of LSD1 inhibition in your cell model, such as cell differentiation, proliferation arrest, or apoptosis.[5][6]
Q4: What are the main off-targets for LSD1 inhibitors?
A4: The most common off-targets for LSD1 inhibitors are other FAD-dependent amine oxidases, due to structural similarities in the active site. These include:
-
LSD2 (KDM1B): The closest homolog to LSD1.
-
Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B): These enzymes are involved in neurotransmitter metabolism.[1]
It is important to profile your inhibitor against these enzymes to ensure its selectivity.[1][7]
Q5: What are the key signaling pathways regulated by LSD1?
A5: LSD1 regulates several critical signaling pathways involved in cancer and other diseases. Key pathways include:
-
PI3K/AKT/mTOR Pathway: LSD1 can activate this pathway, and its inhibition can lead to downregulation of key components.[14][15]
-
Notch Signaling Pathway: LSD1 can promote the activation of the Notch pathway in some cancers.[15]
-
TGF-β Signaling Pathway: LSD1 is known to regulate the expression of TGF-β family members.[11]
-
Androgen Receptor (AR) Signaling: In prostate cancer, LSD1 acts as a coactivator for the androgen receptor.[14]
Experimental Protocols & Workflows
LSD1 Enzymatic Activity Assay (Fluorescence-Based)
This protocol is based on the detection of H₂O₂ produced during the demethylation reaction.[9][16]
Workflow for a fluorescence-based LSD1 enzymatic assay.
Western Blot for Histone Modifications
This protocol outlines the key steps for detecting changes in histone methylation following LSD1 inhibitor treatment.[17][18]
Workflow for Western Blot analysis of histone marks.
Chromatin Immunoprecipitation (ChIP-seq) Workflow
This workflow provides a high-level overview of a ChIP-seq experiment to identify genome-wide changes in histone marks.[12][19][20]
High-level overview of a ChIP-seq workflow.
Signaling Pathways
LSD1-Regulated Signaling Pathways
LSD1 is a critical regulator of multiple signaling pathways implicated in cancer. Its inhibition can impact cell proliferation, survival, and differentiation.
Key signaling pathways modulated by LSD1.
References
- 1. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Drugs of Lysine Specific Histone Demethylase-1 (LSD1)Display Variable Inhibition on Nucleosome Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 7. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. When combined, a novel LSD1 inhibitor and an existing therapy enhance each other’s anti-cancer effects | EurekAlert! [eurekalert.org]
- 9. caymanchem.com [caymanchem.com]
- 10. epigentek.com [epigentek.com]
- 11. LSD1: an emerging face in altering the tumor microenvironment and enhancing immune checkpoint therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genome-wide ChIP-seq data with a transcriptome analysis reveals the groups of genes regulated by histone demethylase LSD1 inhibition in esophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LSD1 regulates Notch and PI3K/Akt/mTOR pathways through binding the promoter regions of Notch target genes in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. Western Blot Protocol for LSD1 Antibody (NB100-1762): Novus Biologicals [novusbio.com]
- 18. origene.com [origene.com]
- 19. encodeproject.org [encodeproject.org]
- 20. pubcompare.ai [pubcompare.ai]
Lsd1-IN-26 stability and degradation issues
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability, handling, and use of Lsd1-IN-26 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a crucial role in epigenetic regulation by removing methyl groups from histones H3K4 and H3K9.[1][2] By inhibiting LSD1, this compound can alter gene expression, leading to various cellular outcomes. It has been shown to induce apoptosis in cancer cells and is being investigated for its potential in gastric cancer research.[3]
Q2: What is the inhibitory activity of this compound?
This compound is a potent inhibitor of LSD1 with an IC50 of 25.3 nM.[3] It also exhibits inhibitory activity against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), with IC50 values of 1234.57 nM and 3819.27 nM, respectively.[3] In cellular assays, it has shown high potency against various cancer cell lines.[3]
Q3: What are the expected cellular effects of this compound treatment?
Treatment of cells with this compound is expected to lead to an increase in the methylation of LSD1 substrates, specifically mono- and di-methylation of H3K4 and H3K9.[3] In cancer cell lines such as MGC-803, treatment with this compound has been shown to induce apoptosis, inhibit cell migration, and reduce cell stemness.[3] This is accompanied by a decrease in the expression of anti-apoptotic proteins like Bcl-2 and c-IAP1, and the cleavage of caspase-3 and caspase-9.[3]
Q4: Is this compound a reversible or irreversible inhibitor?
The provided search results do not explicitly state whether this compound is a reversible or irreversible inhibitor. However, it is described as a tranylcypromine-based derivative.[3] Tranylcypromine is known to be a mechanism-based inactivator of LSD1, forming a covalent adduct with the FAD cofactor.[4] This suggests that this compound may also act as an irreversible inhibitor.
Stability and Degradation
Q1: What are the recommended storage and handling conditions for this compound?
While specific stability data for this compound is not available in the provided search results, general best practices for small molecule inhibitors should be followed to minimize degradation. It is recommended to store the product under the conditions specified in the Certificate of Analysis provided by the supplier.[3] Typically, solid compounds are stored at -20°C or -80°C. Once dissolved, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. For use in cell culture, freshly prepared dilutions in media are recommended.
Q2: How can I assess the stability of this compound in my experimental conditions?
To ensure the integrity of your results, you can perform a simple stability study under your specific experimental conditions (e.g., in your cell culture medium at 37°C). This can be done by incubating the compound in the relevant buffer or medium for different durations (e.g., 0, 24, 48, 72 hours) and then analyzing the remaining compound by techniques like HPLC or LC-MS. A functional readout, such as the ability to inhibit LSD1 activity or induce a specific cellular phenotype, can also be used as an indirect measure of stability.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | IC50 (nM) |
| LSD1 | 25.3[3] |
| MAO-A | 1234.57[3] |
| MAO-B | 3819.27[3] |
Table 2: Template for User-Defined Stability Study of this compound
| Time (hours) | Concentration in Medium (µM) | Temperature (°C) | % Remaining Compound (e.g., by HPLC) | Functional Activity (e.g., % inhibition of LSD1) |
| 0 | 37 | 100 | ||
| 24 | 37 | |||
| 48 | 37 | |||
| 72 | 37 |
Troubleshooting Guide
Q1: My experimental results with this compound are inconsistent. What could be the cause?
Inconsistent results can arise from several factors:
-
Compound Instability: Ensure proper storage and handling of this compound. Avoid repeated freeze-thaw cycles of stock solutions. Prepare fresh dilutions in media for each experiment.
-
Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can affect cellular responses to inhibitors. Maintain consistent cell culture practices.
-
Experimental Technique: Ensure accurate pipetting and consistent incubation times.
-
Solubility Issues: Poor solubility can lead to inaccurate dosing. See the troubleshooting point below on solubility.
Q2: I am not observing the expected cellular phenotype (e.g., increased H3K4 methylation, apoptosis) after this compound treatment. What should I check?
-
Compound Concentration and Treatment Duration: The optimal concentration and duration of treatment can vary between cell lines. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Target Expression: Confirm that your cells express LSD1 at a sufficient level.
-
Cellular Context: The cellular response to LSD1 inhibition can be context-dependent. The genetic and epigenetic background of your cell line may influence the outcome.
-
Compound Activity: If possible, verify the activity of your batch of this compound in a biochemical assay.
Q3: I suspect off-target effects with this compound. How can I investigate this?
-
Dose-Response: Use the lowest effective concentration of this compound to minimize the likelihood of off-target effects.[5]
-
Control Compounds: Use a structurally distinct LSD1 inhibitor to confirm that the observed phenotype is due to LSD1 inhibition.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a form of LSD1 that is resistant to the inhibitor.
-
Phenotypic Comparison: Compare the observed phenotype with that obtained from genetic knockdown (e.g., siRNA or CRISPR) of LSD1.
Q4: I am having trouble dissolving this compound. What should I do?
The provided information indicates that this compound is soluble in DMSO. If you are experiencing solubility issues in your aqueous experimental buffer or medium:
-
Prepare a High-Concentration Stock in an Organic Solvent: Prepare a concentrated stock solution in an appropriate organic solvent like DMSO.
-
Dilute into Aqueous Solution: Serially dilute the stock solution into your aqueous buffer or medium. Ensure that the final concentration of the organic solvent is low and does not affect your cells. A final DMSO concentration of 0.1% or lower is generally well-tolerated by most cell lines.
-
Sonication or Vortexing: Gentle sonication or vortexing may aid in dissolving the compound.
Experimental Protocols
General Protocol for Western Blot Analysis of Histone Methylation after this compound Treatment
This protocol provides a general guideline for assessing the effect of this compound on histone H3K4 and H3K9 methylation levels in cultured cells.
1. Cell Seeding and Treatment: a. Seed cells in appropriate culture plates and allow them to adhere overnight. b. The next day, treat the cells with various concentrations of this compound (e.g., 0, 8, 16, 24 µM) for a predetermined time (e.g., 48 hours).[3] Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Extraction: a. After treatment, wash the cells with ice-cold PBS. b. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[6] c. Scrape the cells and collect the lysate. d. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract. e. Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
3. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration for all samples. b. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. Include a molecular weight marker. d. Run the gel according to the manufacturer's instructions.
4. Protein Transfer: a. Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
5. Immunoblotting: a. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. b. Incubate the membrane with primary antibodies specific for H3K4me1/2, H3K9me2/3, and a loading control (e.g., total Histone H3 or GAPDH) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
6. Detection: a. Add an enhanced chemiluminescence (ECL) substrate to the membrane. b. Detect the signal using an imaging system or film.
7. Data Analysis: a. Quantify the band intensities and normalize the levels of methylated histones to the loading control.
Mandatory Visualizations
Caption: Simplified signaling pathway of LSD1 and its inhibition by this compound.
Caption: General experimental workflow for analyzing the effects of this compound.
References
- 1. Lysine-specific histone demethylase 1 (LSD1): A potential molecular target for tumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LSD1 and The Chemistry of Histone Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.biomol.com [resources.biomol.com]
- 6. docs.abcam.com [docs.abcam.com]
ChIP-seq for Histone Marks: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering common problems during Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) experiments for histone marks.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during your ChIP-seq workflow, from initial sample preparation to final data analysis.
Antibody Related Issues
Question: My ChIP-seq experiment has a very low signal-to-noise ratio. How can I be sure my antibody is specific for the histone modification of interest?
Answer: Antibody quality is paramount for a successful ChIP-seq experiment. An antibody that performs well in other applications like Western blotting may not be suitable for ChIP-seq.[1][2] Here are several ways to validate your antibody's specificity for the target histone mark:
-
Western Blot: Perform a Western blot on histone extracts to ensure the antibody recognizes a band of the correct size corresponding to the histone protein.
-
Peptide Dot Blot/ELISA: Test the antibody against a panel of modified and unmodified histone peptides to confirm it specifically binds to the intended modification.
-
Knockdown/Knockout Validation: If possible, perform ChIP-qPCR in cells where the enzyme responsible for the histone modification has been knocked down or knocked out. A significant reduction in signal compared to wild-type cells confirms antibody specificity.[3][4]
-
Orthogonal Antibody Validation: Use two different antibodies that target distinct epitopes on the same histone modification. The resulting ChIP-seq data should show a high degree of correlation.[5]
Question: I'm getting high background in my no-antibody control (IgG control). What are the possible causes and solutions?
Answer: High background in your IgG control indicates non-specific binding of DNA to the beads or other components of your reaction. Here are some common causes and solutions:
-
Insufficient Blocking: Ensure you are adequately blocking the protein A/G beads before adding your chromatin.
-
Contaminated Reagents: Use fresh, high-quality buffers and reagents.[6]
-
Improper Washing: Increase the number and/or stringency of your wash steps to remove non-specifically bound chromatin.[7][8]
-
Cross-Contamination: Be meticulous in your pipetting to avoid cross-contamination between samples.
Chromatin Preparation
Question: My chromatin shearing is inconsistent, resulting in a wide range of fragment sizes. How can I optimize sonication?
Answer: Proper chromatin shearing is critical for achieving high-resolution mapping. The ideal fragment size for histone ChIP-seq is typically between 200 and 1000 base pairs.[6][8][9]
-
Optimize Sonication Time and Power: Perform a time course experiment to determine the optimal sonication settings for your specific cell type and sonicator. Run the sheared chromatin on an agarose gel to visualize the fragment size distribution.
-
Avoid Foaming: Foaming can inhibit efficient sonication. Ensure the sonicator probe is properly submerged in the sample.[7]
-
Keep Samples Cold: It is crucial to keep the samples on ice during sonication to prevent degradation.[7]
-
Cell Density: Ensure you are using the recommended cell density for your sonication volume.
Question: I suspect my cross-linking is suboptimal. What are the signs of under- or over-cross-linking?
Answer: Formaldehyde cross-linking needs to be carefully optimized.
-
Under-cross-linking: Can lead to the dissociation of histone proteins from the DNA, resulting in low ChIP yield.[7]
-
Over-cross-linking: Can mask antibody epitopes, making them inaccessible for immunoprecipitation, and can also make the chromatin resistant to shearing.[7][8]
| Parameter | Recommendation |
| Formaldehyde Concentration | 1% final concentration |
| Incubation Time | 10-20 minutes at room temperature |
| Quenching | Add glycine to a final concentration of 125 mM |
Table 1: General Cross-linking Recommendations. These are starting points; optimal conditions may vary depending on the cell type.
Immunoprecipitation & Library Preparation
Question: My ChIP DNA yield is very low. What are the potential reasons and how can I improve it?
Answer: Low DNA yield is a common issue in ChIP-seq experiments. Several factors can contribute to this problem:
-
Insufficient Starting Material: For histone ChIP, it is recommended to start with at least 25 µg of chromatin per immunoprecipitation.[6]
-
Inefficient Cell Lysis: Ensure complete cell lysis to release the nuclei and chromatin.[8]
-
Suboptimal Antibody Amount: Titrate your antibody to find the optimal concentration. Too little antibody will result in low pull-down, while too much can increase background. A typical range is 1-10 µg per IP.[1][6]
-
Inefficient Elution: Ensure the elution buffer is added directly to the beads and that the incubation is sufficient to release the immunoprecipitated complexes.
Question: I'm concerned about PCR bias in my library preparation. How can I minimize this?
Answer: Over-amplification during library preparation can lead to a high number of duplicate reads and a low-complexity library.[10]
-
Start with Sufficient DNA: The amount of input DNA for library preparation is crucial. More starting material requires fewer PCR cycles.
-
Optimize PCR Cycles: Perform a qPCR to determine the optimal number of PCR cycles needed to generate sufficient library for sequencing without over-amplification.
-
Use High-Fidelity Polymerase: Employ a high-fidelity DNA polymerase to minimize PCR errors.
| Input ChIP DNA | Recommended PCR Cycles |
| 50 ng | 6 cycles |
| 5 ng | 10 cycles |
| 0.5 ng | 14 cycles |
Table 2: Recommended PCR Cycles for Library Preparation. Adapted from CST recommendations.[11] Note that excessive PCR cycles can increase duplicate reads.[11]
Data Analysis
Question: My peak calling software is identifying a huge number of peaks, many of which seem to be false positives. How can I refine my analysis?
Answer: The choice of peak caller and its parameters is critical, especially for histone marks which can have either sharp or broad enrichment patterns.[12][13]
-
Choose the Right Peak Caller: For sharp histone marks like H3K4me3, peak callers like MACS2 in narrow peak mode are suitable. For broad marks like H3K27me3, tools designed for broad peak calling, such as SICER or MACS2 in broad peak mode, should be used.[12] Misusing peak calling parameters can lead to fragmented and meaningless peaks.[12]
-
Use Appropriate Controls: A proper input DNA control is essential for accurate peak calling to account for biases in chromatin accessibility and sequencing.[12] Using an IgG control as the primary background is not recommended for histone marks.[2]
-
Filter Blacklisted Regions: Remove reads that map to known artifact-prone regions of the genome (ENCODE blacklisted regions).[12]
-
Assess Replicate Concordance: Analyze biological replicates to ensure that the identified peaks are reproducible.
Experimental Protocols
Protocol 1: Antibody Validation by Western Blot
-
Prepare Histone Extracts: Isolate nuclei from your cells and extract histone proteins using an acid extraction method.
-
Quantify Protein: Determine the protein concentration of your histone extract using a Bradford or BCA assay.
-
SDS-PAGE: Load 10-20 µg of histone extract onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with your primary antibody at the recommended dilution overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. A single band at the expected molecular weight of the histone protein indicates specificity.
Visualizations
Caption: A troubleshooting workflow for common ChIP-seq issues.
Caption: A logical flow for histone modification antibody validation.
References
- 1. whatisepigenetics.com [whatisepigenetics.com]
- 2. communities.springernature.com [communities.springernature.com]
- 3. A ChIP on the shoulder? Chromatin immunoprecipitation and validation strategies for ChIP antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. ChIP-seq Validated Antibodies | Cell Signaling Technology [cellsignal.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Chromatin Immunoprecipitation Troubleshooting: ChIP Help: Novus Biologicals [novusbio.com]
- 8. クロマチン免疫沈降法(ChIP)トラブルシューティング [sigmaaldrich.com]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. Commercial ChIP-Seq Library Preparation Kits Performed Differently for Different Classes of Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. learn.cellsignal.com [learn.cellsignal.com]
- 12. Ten Common Mistakes in ChIP-seq Data Analysis â And How Seasoned Bioinformaticians Prevent Them [accurascience.com]
- 13. ChIP-Seq: advantages and challenges of a maturing technology - PMC [pmc.ncbi.nlm.nih.gov]
Lsd1-IN-26 resistance mechanisms in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lsd1-IN-26. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. LSD1 is a flavin-dependent monoamine oxidase that removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). By inhibiting LSD1, this compound leads to an increase in these histone methylation marks, which in turn alters gene expression. This can result in the reactivation of tumor suppressor genes and the suppression of oncogenic pathways, ultimately leading to apoptosis, differentiation, and inhibition of cell proliferation and stemness in cancer cells.[1]
Q2: What are the reported IC50 values for this compound?
The potency of this compound has been evaluated in various cancer cell lines. A summary of the reported half-maximal inhibitory concentration (IC50) values is provided in the table below.
| Cell Line | Cancer Type | This compound IC50 (µM) |
| MGC-803 | Gastric Cancer | 14.3 ± 1.18 |
| KYSE450 | Esophageal Squamous | 22.8 ± 1.45 |
| HCT-116 | Colorectal Carcinoma | 16.3 ± 2.22 |
Table 1: IC50 Values of this compound in Various Cancer Cell Lines. [1]
Q3: What are the expected cellular effects of this compound treatment?
Treatment of sensitive cancer cells with this compound is expected to induce a range of cellular effects, including:
-
Increased Histone Methylation: An accumulation of H3K4me1/2 and H3K9me2/3 marks.[1]
-
Apoptosis Induction: Triggering programmed cell death.[1]
-
Induction of Differentiation: Promoting the maturation of cancer cells into more specialized cell types.
-
Inhibition of Cell Migration and Stemness: Reducing the metastatic potential and self-renewal capacity of cancer cells.[1]
Troubleshooting Guides
Problem 1: My cancer cell line of interest is not responding to this compound treatment (i.e., it is resistant). What are the potential resistance mechanisms?
Resistance to LSD1 inhibitors, including potentially this compound, can be either intrinsic (pre-existing) or acquired. Several mechanisms have been described for other LSD1 inhibitors and may be relevant for this compound:
-
Epithelial-to-Mesenchymal Transition (EMT): In some cancers, such as small cell lung cancer (SCLC), resistance is associated with a switch from a neuroendocrine to a mesenchymal-like state.[2][3] This transition is often driven by the transcription factor TEAD4.[2] Mesenchymal cells may have a reduced dependency on the pathways regulated by LSD1.
-
Upregulation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of LSD1 inhibition. For example, upregulation of the TGF-beta or MYC pathways has been associated with resistance to LSD1 inhibitors.
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.
-
Alterations in the LSD1 Complex: LSD1 functions within larger protein complexes. Changes in the composition or function of these complexes could potentially impact the efficacy of LSD1 inhibitors.
Problem 2: How can I experimentally determine the mechanism of resistance to this compound in my cell line?
A multi-pronged experimental approach is recommended to investigate resistance mechanisms. Here are some key experiments:
-
Gene Expression Analysis (RNA-seq): Compare the gene expression profiles of sensitive and resistant cells to identify differentially expressed genes and dysregulated pathways. Look for signatures of EMT, or upregulation of known resistance-associated pathways.
-
Western Blotting: Analyze the protein levels of key markers associated with potential resistance mechanisms. This includes EMT markers (e.g., Vimentin, ZEB1), neuroendocrine markers (e.g., ASCL1), and components of signaling pathways implicated in resistance.
-
Chromatin Immunoprecipitation (ChIP-seq): Investigate changes in histone methylation patterns (H3K4me2, H3K9me2) and the genome-wide binding of LSD1 and relevant transcription factors (e.g., TEAD4) in sensitive versus resistant cells.
-
Cell Viability and Apoptosis Assays: Confirm the resistant phenotype and investigate whether resistance is due to a lack of apoptosis induction.
Problem 3: I am not observing the expected increase in histone methylation marks after this compound treatment. What could be the issue?
Several factors could contribute to this observation:
-
Suboptimal Drug Concentration or Treatment Time: Ensure you are using an appropriate concentration of this compound (refer to IC50 values in Table 1) and a sufficient treatment duration. A time-course experiment may be necessary to determine the optimal time point for observing changes in histone methylation.
-
Cell Line-Specific Differences: The kinetics of histone mark changes can vary between cell lines.
-
Antibody Quality for Western Blot or ChIP: Verify the specificity and efficacy of the antibodies used to detect histone modifications.
-
LSD1 Expression Levels: Confirm that your cell line expresses sufficient levels of LSD1. Low LSD1 expression may result in less dramatic changes in histone methylation upon inhibition.
-
Technical Issues with the Assay: Review your experimental protocol for potential errors in sample preparation, antibody incubation, or detection steps.
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cancer Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.[4]
-
Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of this compound in your parental cancer cell line.
-
Initial Treatment: Culture the parental cells in media containing this compound at a concentration equal to the IC10-IC20 for 48-72 hours.
-
Recovery: Replace the drug-containing media with fresh, drug-free media and allow the cells to recover and repopulate.
-
Dose Escalation: Once the cells have reached approximately 80% confluency, passage them and re-introduce this compound at a 1.5- to 2-fold higher concentration than the previous step.
-
Repeat Cycles: Repeat the treatment and recovery cycles, gradually increasing the this compound concentration.
-
Characterize Resistant Cells: Once cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 fold the initial IC50), characterize their resistance by re-determining the IC50 and comparing it to the parental line.
-
Cryopreservation: It is advisable to cryopreserve cells at different stages of the selection process.
Caption: Workflow for generating this compound resistant cancer cell lines.
Protocol 2: Western Blotting for Histone Methylation Marks
This protocol outlines the steps for detecting changes in histone methylation levels following this compound treatment.
-
Cell Lysis and Histone Extraction:
-
Treat cells with this compound or vehicle control for the desired time.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Extract histones using an acid extraction method.
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of histone extracts by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against specific histone marks (e.g., H3K4me2, H3K9me2) and a loading control (e.g., total Histone H3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Caption: Experimental workflow for Western Blot analysis of histone marks.
Signaling Pathways
Potential Resistance Pathway: TEAD4-Driven Mesenchymal State
In some cancer types, resistance to LSD1 inhibitors is associated with a shift towards a mesenchymal phenotype driven by the transcription factor TEAD4. This pathway represents a potential mechanism of resistance to this compound.
Caption: Potential resistance mechanism to this compound.
References
- 1. Frontiers | A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance [frontiersin.org]
- 2. Intrinsic and acquired drug resistance to LSD1 inhibitors in small cell lung cancer occurs through a TEAD4‐driven transcriptional state - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Lsd1-IN-26 In Vivo Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Lsd1-IN-26 in in vivo experiments. The information is tailored for scientists and drug development professionals to optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1] LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[2][3] By inhibiting LSD1, this compound leads to an increase in histone methylation, which in turn alters gene expression.[4] This can induce apoptosis, inhibit cell migration, and promote differentiation in cancer cells.[1]
Q2: What are the reported in vitro IC50 values for this compound?
A2: this compound has a reported IC50 of 25.3 nM for LSD1. It also shows inhibitory activity against Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B) with IC50 values of 1234.57 nM and 3819.27 nM, respectively.[1]
Q3: In which cancer cell lines has this compound shown in vitro activity?
A3: this compound has demonstrated high potency against MGC-803 (gastric cancer), KYSE450 (esophageal squamous cell carcinoma), and HCT-116 (colorectal cancer) cell lines, with IC50 values of 14.3 ± 1.18 µM, 22.8 ± 1.45 µM, and 16.3 ± 2.22 µM, respectively.[1]
Q4: What are the potential off-target effects to consider when using this compound?
A4: As this compound shows some inhibitory activity against MAO-A and MAO-B, researchers should consider potential off-target effects related to the inhibition of these enzymes.[1] It is advisable to include appropriate controls to distinguish between LSD1-specific and potential off-target effects.
Troubleshooting Guide
Issue 1: Suboptimal or Lack of In Vivo Efficacy
| Possible Cause | Troubleshooting Step |
| Poor Bioavailability | - Verify Formulation: Ensure this compound is fully solubilized. See the "Protocols" section for recommended formulation strategies. - Optimize Route of Administration: If oral gavage is used, consider intraperitoneal (IP) injection for potentially higher systemic exposure.[5][6] - Pharmacokinetic (PK) Analysis: If possible, perform a pilot PK study to determine the Cmax, Tmax, and half-life of this compound in your animal model.[2] This will help in optimizing the dosing schedule. |
| Inadequate Dosing | - Dose Escalation Study: Conduct a dose-escalation study to find the maximum tolerated dose (MTD) and the optimal effective dose. Start with a dose informed by in vitro potency and data from other LSD1 inhibitors. - Increase Dosing Frequency: Based on the compound's half-life, more frequent administration may be necessary to maintain therapeutic concentrations. |
| Tumor Model Resistance | - Assess LSD1 Expression: Confirm that your chosen in vivo tumor model expresses high levels of LSD1.[5] - Combination Therapy: Consider combining this compound with other agents. For example, LSD1 inhibitors have shown synergy with all-trans retinoic acid (ATRA) in AML models and with checkpoint inhibitors.[4][7] |
| Compound Instability | - Assess Stability: Evaluate the stability of your this compound formulation under storage and experimental conditions.[8] |
Issue 2: Observed Toxicity in Animal Models
| Possible Cause | Troubleshooting Step |
| On-Target Toxicity | - Monitor Platelet and Neutrophil Counts: Inhibition of LSD1 can lead to thrombocytopenia and neutropenia.[2] Perform regular complete blood counts (CBCs) to monitor for hematological toxicities. - Adjust Dosing Regimen: If toxicity is observed, reduce the dose or the frequency of administration. |
| Off-Target Effects | - Evaluate MAO Inhibition: Consider if the observed toxicities could be related to the inhibition of MAO-A or MAO-B.[1] Compare the phenotype with known effects of MAO inhibitors. |
| Formulation Vehicle Toxicity | - Vehicle Control Group: Always include a vehicle-only control group to rule out toxicity from the formulation components. - Alternative Vehicles: If the vehicle is suspected to be the cause, explore alternative, well-tolerated formulation vehicles. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) |
| LSD1 | 25.3[1] |
| MAO-A | 1234.57[1] |
| MAO-B | 3819.27[1] |
Table 2: In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| MGC-803 | Gastric Cancer | 14.3 ± 1.18[1] |
| KYSE450 | Esophageal Squamous Cell Carcinoma | 22.8 ± 1.45[1] |
| HCT-116 | Colorectal Cancer | 16.3 ± 2.22[1] |
Experimental Protocols
Protocol 1: Formulation of this compound for In Vivo Studies
This is a general guideline; optimization may be required.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
Procedure:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal amount of DMSO. Use sonication if necessary to aid dissolution.
-
Add PEG300 to the DMSO solution. A common ratio is 10% DMSO and 40% PEG300.
-
Add Tween 80 to the solution (e.g., 5% of the total volume).
-
Bring the solution to the final volume with saline or PBS (e.g., 45% of the total volume).
-
Vortex the final solution thoroughly to ensure homogeneity.
-
Visually inspect the solution for any precipitation before administration.
Protocol 2: In Vivo Tumor Xenograft Model
Animal Model:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice) are commonly used for xenograft studies.
Procedure:
-
Culture the desired cancer cell line (e.g., MGC-803) under standard conditions.
-
Harvest the cells and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio).
-
Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells in 100-200 µL) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or the vehicle control according to the determined dosing schedule and route of administration.
-
Measure tumor volume (e.g., using calipers, Volume = 0.5 x Length x Width²) and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for histone marks, immunohistochemistry).
Visualizations
Caption: LSD1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo efficacy studies.
Caption: Troubleshooting logic for suboptimal in vivo efficacy.
References
- 1. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of structural, biochemical, pharmacokinetic, and pharmacodynamic properties of the LSD1 inhibitor bomedemstat in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical activity of CC‐90011, an oral, potent, and reversible LSD1 inhibitor, in advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting Histone Demethylase LSD1 for Treatment of Deficits in Autism Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Lsd1-IN-26 and Normal Cell Cytotoxicity
Welcome to the technical support center for Lsd1-IN-26. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions regarding the cytotoxicity of this compound in normal, non-cancerous cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), with a reported half-maximal inhibitory concentration (IC50) of 25.3 nM. LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). By inhibiting LSD1, this compound leads to an increase in histone methylation, which in turn alters gene expression. This can induce apoptosis, promote cell differentiation, and inhibit cell migration in cancer cells.[1] this compound also exhibits inhibitory activity against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) at higher concentrations, with IC50 values of 1234.57 nM and 3819.27 nM, respectively.[1]
Q2: What is the expected cytotoxicity of this compound in normal, non-cancerous cell lines?
A2: While extensive data on the cytotoxicity of this compound across a wide range of normal human cell lines is limited in publicly available literature, studies on other LSD1 inhibitors suggest a degree of selectivity for cancer cells over normal cells. For instance, some novel non-covalent LSD1 inhibitors have been reported to show no significant toxicity at 1 µM in non-cancerous AHH-1 cells. Another study investigating four different LSD1/CoREST inhibitors found that they exhibited relatively high IC50 values in normal fibroblast cells, ranging from 0.303 µM to ≥ 100 µM, indicating lower toxicity compared to the neuroblastoma cancer cell line tested (IC50 range of 0.195 to 1.52 µM).[1] It is hypothesized that the higher proliferation rate and altered epigenetic landscape of cancer cells may contribute to their increased sensitivity to LSD1 inhibition. However, researchers should anticipate some level of cytotoxicity in normal cells, particularly at higher concentrations, due to the essential role of LSD1 in normal cellular processes.
Q3: What are the known off-target effects of this compound?
A3: As mentioned, this compound can inhibit MAO-A and MAO-B at concentrations higher than its IC50 for LSD1.[1] This is a common characteristic among some classes of LSD1 inhibitors due to structural similarities in the FAD-binding domain. Inhibition of MAO-A and MAO-B can have various physiological effects, and researchers should consider this when designing experiments and interpreting results. It is recommended to include appropriate controls to distinguish between LSD1-mediated and potential off-target effects.
Q4: How does inhibition of LSD1 affect normal cellular functions?
A4: LSD1 is a crucial regulator of many fundamental cellular processes. Therefore, its inhibition can impact normal cell physiology. Key functions of LSD1 in normal cells include:
-
Hematopoiesis: LSD1 is essential for the proper differentiation and function of hematopoietic stem cells.[2]
-
Cell Cycle Control: LSD1 is involved in regulating cell cycle progression.
-
Cell Differentiation: It plays a role in the differentiation of various cell lineages.
-
Embryonic Development: LSD1 is critical for normal embryonic development.
Given these roles, inhibition by this compound may lead to effects on cell proliferation, differentiation, and viability in normal tissues, particularly in rapidly dividing cells or during developmental processes.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Normal Cell Lines
Possible Cause 1: High Concentration of this compound
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific normal cell line. Start with a wide range of concentrations, from low nanomolar to high micromolar, to identify the IC50 value. It is advisable to use the lowest effective concentration that elicits the desired biological response in your cancer cell model while minimizing toxicity in normal cells.
Possible Cause 2: Extended Exposure Time
-
Troubleshooting Step: Optimize the incubation time of your assay. Continuous exposure to the inhibitor may lead to cumulative toxicity. Consider shorter exposure times or washout experiments to assess the reversibility of the cytotoxic effects.
Possible Cause 3: Off-Target Effects
-
Troubleshooting Step: To confirm that the observed cytotoxicity is due to LSD1 inhibition, consider using a structurally different LSD1 inhibitor as a control. Additionally, rescue experiments using downstream effectors of the LSD1 pathway could help validate the on-target effect. Given the known off-target activity of this compound on MAO-A and MAO-B, including specific inhibitors for these enzymes as controls can help dissect the observed phenotype.
Possible Cause 4: High Sensitivity of the Specific Normal Cell Line
-
Troubleshooting Step: Different normal cell types may exhibit varying sensitivity to LSD1 inhibition. If possible, test this compound on a panel of different normal cell lines (e.g., fibroblasts, epithelial cells, endothelial cells) to understand the spectrum of its cytotoxic effects. This will help in selecting the most appropriate control cell line for your experiments.
Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results
Possible Cause 1: Reagent Quality and Handling
-
Troubleshooting Step: Ensure the quality and stability of your this compound stock solution. Store the compound as recommended by the manufacturer, typically at -20°C or -80°C, and avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment from a concentrated stock.
Possible Cause 2: Cell Culture Conditions
-
Troubleshooting Step: Maintain consistent cell culture practices. Factors such as cell passage number, confluency at the time of treatment, and media composition can influence cellular response to inhibitors. Standardize these parameters across all experiments.
Possible Cause 3: Assay-Specific Variability
-
Troubleshooting Step: The choice of cytotoxicity assay can influence the results. For example, metabolic assays like MTT or CCK8 measure mitochondrial activity, while membrane integrity assays like the LDH release assay measure cell death. It is recommended to use at least two different cytotoxicity assays based on different principles to validate your findings.
Quantitative Data Summary
Due to the limited availability of public data specifically for this compound cytotoxicity in a wide range of normal cell lines, the following table provides a general overview of the inhibitory concentrations of this compound and the reported cytotoxicity of other LSD1 inhibitors in non-cancerous cells to serve as a reference.
| Compound/Inhibitor Class | Cell Line | Assay Type | IC50 / % Inhibition | Reference |
| This compound | (Enzymatic Assay) | - | 25.3 nM (LSD1) | [1] |
| 1234.57 nM (MAO-A) | [1] | |||
| 3819.27 nM (MAO-B) | [1] | |||
| Novel non-covalent LSD1 inhibitors | AHH-1 (non-cancer) | Not specified | No significant toxicity at 1 µM | |
| LSD1/CoREST inhibitors (4 compounds) | Normal fibroblast cells | Not specified | 0.303 µM to ≥ 100 µM | [1] |
Experimental Protocols
General Protocol for Assessing Cytotoxicity using a Metabolic Assay (e.g., MTT/CCK8)
-
Cell Seeding: Seed the normal cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in fresh cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) at the same final concentration as in the treatment wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
Assay Reagent Addition: Add the MTT or CCK8 reagent to each well according to the manufacturer's instructions and incubate for the recommended time (typically 1-4 hours).
-
Measurement: For MTT assays, add a solubilizing agent to dissolve the formazan crystals. For both assays, measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.
Signaling Pathways and Visualizations
LSD1's Role in Transcriptional Regulation
LSD1 primarily functions within large protein complexes to regulate gene expression. Its inhibition by this compound can disrupt these processes. The following diagram illustrates the general mechanism of LSD1-mediated transcriptional repression.
Caption: General mechanism of LSD1-mediated transcriptional repression and its inhibition by this compound.
Experimental Workflow for Cytotoxicity Assessment
The following diagram outlines a typical workflow for assessing the cytotoxicity of this compound in normal cell lines.
Caption: A standard workflow for determining the in vitro cytotoxicity of this compound.
References
Technical Support Center: Troubleshooting Western Blot for H3K4me2 Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully detecting the histone modification H3K4me2 via Western blot.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: No or Weak Signal
Question: I am not seeing any band for H3K4me2, or the signal is very faint. What could be the problem?
Answer: A lack of signal is a common issue in Western blotting and can stem from several factors throughout the experimental process. Here are the potential causes and solutions:
-
Inefficient Histone Extraction: Histones are nuclear proteins, and inefficient lysis of the nuclear membrane can lead to low yields.
-
Low Protein Loading: The amount of protein loaded onto the gel may be insufficient for detection.
-
Solution: Increase the amount of protein loaded per well. For histone analysis, loading 10-20 µg of a whole-cell lysate or 0.5 µg of acid-extracted histones is a good starting point.[4]
-
-
Poor Antibody Performance: The primary antibody may not be binding effectively to the target protein.
-
Inefficient Transfer: The transfer of low molecular weight proteins like histones (~15-17 kDa) can be challenging.
-
Solution: Use a nitrocellulose or PVDF membrane with a smaller pore size (0.2 µm) to ensure optimal retention of small proteins.[7] Reduce the transfer time to prevent smaller proteins from passing through the membrane.[4] You can verify transfer efficiency by staining the membrane with Ponceau S after transfer.[8]
-
-
Inactive Secondary Antibody or Detection Reagent: The secondary antibody or the detection reagent may have lost activity.
-
Solution: Use a fresh dilution of the secondary antibody and ensure the detection reagents have not expired.
-
Issue 2: High Background
Question: My Western blot for H3K4me2 shows a high background, making it difficult to see the specific band. How can I reduce the background?
Answer: High background can obscure your target band and is often caused by non-specific binding of antibodies. Here are some common causes and their solutions:
-
Insufficient Blocking: The blocking step is crucial to prevent non-specific antibody binding to the membrane.
-
Solution: Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) or try a different blocking agent.[4] While 5% non-fat dry milk is common, 5% Bovine Serum Albumin (BSA) is often recommended for detecting histone modifications, as milk contains proteins that can cross-react with antibodies targeting post-translational modifications.[9]
-
-
High Antibody Concentration: Using too much primary or secondary antibody can lead to increased background.
-
Inadequate Washing: Insufficient washing will not effectively remove unbound antibodies.
-
Membrane Drying: Allowing the membrane to dry out at any stage can cause high background.
-
Solution: Ensure the membrane remains fully submerged in buffer during all incubation and washing steps.[10]
-
Issue 3: Non-Specific Bands
Question: I am seeing multiple bands in addition to the expected band for H3K4me2. What could be the cause?
Answer: The presence of non-specific bands can be due to several factors, from sample preparation to antibody specificity.
-
Protease Activity: Protein degradation can lead to the appearance of lower molecular weight bands.
-
Solution: Always add protease inhibitors to your lysis buffer and keep samples on ice or at 4°C during preparation.[6]
-
-
Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins in the lysate.
-
Other Histone Modifications: Some antibodies may cross-react with other histone modifications.
-
Solution: Check the antibody datasheet for specificity information. Using a highly specific monoclonal antibody can help reduce cross-reactivity.
-
-
Post-translational Modifications: The presence of other post-translational modifications on Histone H3 could lead to bands of slightly different sizes. For instance, monoubiquitination of H3 can result in a higher molecular weight band.[12]
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of H3K4me2?
A1: Histone H3 has a molecular weight of approximately 17 kDa. The di-methylation at lysine 4 does not significantly alter the molecular weight, so you should expect to see a band around this size.
Q2: Which type of membrane is best for detecting H3K4me2?
A2: Due to the small size of histone H3, a membrane with a 0.2 µm pore size is recommended to ensure efficient capture during transfer. Both nitrocellulose and PVDF membranes can be used, though nitrocellulose may sometimes provide a lower background.[7][10]
Q3: What percentage gel should I use for resolving H3K4me2?
A3: A higher percentage polyacrylamide gel, typically between 12-15%, is recommended for better resolution of small proteins like histones.
Q4: Can I use a whole-cell lysate, or is histone extraction necessary?
A4: While it is possible to detect histone modifications in a whole-cell lysate, enriching for histones through methods like acid extraction is highly recommended.[3][13] This increases the concentration of your target protein and removes many other cellular proteins that could interfere with the detection.
Q5: What are appropriate loading controls for H3K4me2 Western blots?
A5: When analyzing histone modifications, it is crucial to use an appropriate loading control. Total Histone H3 is the most common and recommended loading control, as it allows you to normalize the level of H3K4me2 to the total amount of H3 protein.
Experimental Protocols
Histone Extraction (Acid Extraction Method)
This protocol is adapted from established methods for the extraction of histones from cultured cells.[1][2]
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100 (v/v) and protease inhibitors).
-
Lyse the cells on ice for 10 minutes with gentle mixing.
-
Centrifuge at 6,500 x g for 10 minutes at 4°C to pellet the nuclei.
-
Discard the supernatant.
-
-
Acid Extraction:
-
Resuspend the nuclear pellet in 0.2 N HCl or 0.4 N H2SO4.
-
Incubate overnight at 4°C with rotation.
-
Centrifuge at 6,500 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the histones.
-
-
Protein Precipitation (Optional but Recommended):
-
Add trichloroacetic acid (TCA) to the supernatant to a final concentration of 20-25%.
-
Incubate on ice for at least 1 hour.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Wash the pellet with ice-cold acetone.
-
Air-dry the pellet and resuspend in an appropriate buffer (e.g., water or a neutral buffer).
-
-
Quantification:
-
Determine the protein concentration using a Bradford or similar protein assay.
-
Western Blot Protocol for H3K4me2
-
Sample Preparation:
-
Mix your histone extract or whole-cell lysate with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
Gel Electrophoresis:
-
Load 10-20 µg of whole-cell lysate or 0.5-2 µg of acid-extracted histones per lane on a 12-15% SDS-PAGE gel.[4]
-
Run the gel until the dye front is near the bottom.
-
-
Protein Transfer:
-
Transfer the proteins to a 0.2 µm nitrocellulose or PVDF membrane.
-
Confirm transfer efficiency with Ponceau S staining.
-
-
Blocking:
-
Block the membrane for at least 1 hour at room temperature in 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody against H3K4me2 at the recommended dilution (typically 1:1000 to 1:5000) in the blocking buffer.
-
Incubate overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in the blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Repeat the washing steps as in step 6.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a chemiluminescence imaging system or X-ray film.
-
Quantitative Data Summary
Table 1: Recommended Antibody Dilutions for H3K4me2 Detection
| Antibody Type | Application | Recommended Starting Dilution | Reference |
| Polyclonal | Western Blot | 1:500 - 1:1000 | [14] |
| Monoclonal | Western Blot | 1:1000 | [15] |
| Polyclonal | ChIP-seq Grade | 1:1000 | [16] |
Note: Optimal dilutions should be determined empirically by the end-user.
Table 2: Common Buffer Compositions
| Buffer | Components |
| Triton Extraction Buffer (TEB) | PBS, 0.5% Triton X-100 (v/v), Protease Inhibitors |
| TBST (Wash Buffer) | 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% Tween-20 |
| Blocking Buffer | 5% BSA or 5% Non-fat Dry Milk in TBST |
Visualizations
Caption: Western Blot workflow for H3K4me2 detection.
Caption: Simplified pathway of H3K4 methylation and demethylation.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Histone extraction, Western blot analysis and quantification [bio-protocol.org]
- 3. Histone Modification [labome.com]
- 4. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 6. blog.addgene.org [blog.addgene.org]
- 7. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 8. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 9. clyte.tech [clyte.tech]
- 10. sinobiological.com [sinobiological.com]
- 11. Specificity Analysis of Antibodies That Recognize Histone Posttranslational Modifications | Thermo Fisher Scientific - US [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. abbexa.com [abbexa.com]
- 15. H3K4me2 Monoclonal Antibody (T.767.5) (MA5-14977) [thermofisher.com]
- 16. H3K4me2 Antibody - ChIP-seq Grade (C15410035) | Diagenode [diagenode.com]
How to minimize Lsd1-IN-26 off-target activity
Welcome to the technical support center for Lsd1-IN-26. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to help minimize its off-target activity during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound (also referred to as compound 12u) is a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a crucial role in epigenetic regulation by removing methyl groups from histones H3K4me1/2 and H3K9me1/2.[1] LSD1 is overexpressed in various cancers, making it an attractive therapeutic target.[1][2] this compound is being investigated for its potential in cancer research, particularly for gastric cancer.[3]
Q2: What are the known primary off-targets of this compound?
A2: Due to the structural similarity in the catalytic domains, the primary off-targets for many LSD1 inhibitors are Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B).[1] this compound has been shown to have inhibitory activity against both MAO-A and MAO-B, though with significantly lower potency compared to its inhibition of LSD1.[3]
Q3: How can I minimize the off-target effects of this compound in my experiments?
A3: To minimize off-target effects, it is crucial to use this compound at the lowest effective concentration that still elicits the desired on-target (anti-LSD1) effect. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line or experimental model. Additionally, consider using control compounds, such as structurally related but inactive molecules, to distinguish between on-target and off-target effects. For cellular assays, it is also important to validate that the observed phenotype is due to LSD1 inhibition by, for example, rescuing the effect with an LSD1 overexpression vector.
Q4: What are the expected on-target cellular effects of this compound?
A4: As a potent LSD1 inhibitor, this compound is expected to increase the levels of H3K4me1/2 and H3K9me2/3.[3] In cancer cell lines, such as the gastric cancer cell line MGC-803, this compound has been shown to induce apoptosis.[3] This is accompanied by a decrease in the expression of anti-apoptotic proteins like Bcl-2 and c-IAP1.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell toxicity or unexpected phenotypes | Off-target effects due to high concentration of this compound. | Perform a dose-response curve to determine the lowest effective concentration. Use concentrations at or below the reported IC50 for cellular activity if possible. Include appropriate controls (e.g., inactive analog, vehicle control). |
| Inconsistent results between experiments | Variability in cell culture conditions, passage number, or reagent quality. | Standardize cell culture protocols, including seeding density and passage number. Ensure consistent quality of this compound and other reagents. |
| No observable on-target effect (e.g., no change in H3K4me2 levels) | Insufficient concentration of this compound or low LSD1 expression in the cell model. | Confirm the expression of LSD1 in your cell model. Increase the concentration of this compound, being mindful of potential off-target effects. Ensure the compound is properly dissolved and stored. |
| Observed phenotype does not correlate with LSD1 inhibition | The observed effect may be due to off-target activity or a non-specific effect of the compound. | Perform rescue experiments (e.g., overexpressing LSD1). Use a structurally distinct LSD1 inhibitor to see if the same phenotype is observed. Conduct a broader off-target screening if necessary. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
This table summarizes the inhibitory potency of this compound against its primary target, LSD1, and its main off-targets, MAO-A and MAO-B.
| Target | IC50 (nM) |
| LSD1 | 25.3 |
| MAO-A | 1234.57 |
| MAO-B | 3819.27 |
Data from Ma QS, et al. Eur J Med Chem. 2023.[3]
Table 2: Cellular Activity of this compound in Cancer Cell Lines
This table shows the anti-proliferative activity of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| MGC-803 | Gastric Cancer | 14.3 ± 1.18 |
| KYSE450 | Esophageal Squamous Cell Carcinoma | 22.8 ± 1.45 |
| HCT-116 | Colorectal Carcinoma | 16.3 ± 2.22 |
Data from Ma QS, et al. Eur J Med Chem. 2023.[3]
Experimental Protocols
Protocol 1: Determination of In Vitro Inhibitory Activity (IC50)
This protocol outlines a general method for determining the IC50 values of this compound against LSD1, MAO-A, and MAO-B. For detailed experimental conditions, please refer to Ma QS, et al. Eur J Med Chem. 2023.[3]
-
Enzyme and Substrate Preparation: Recombinant human LSD1, MAO-A, and MAO-B enzymes and their respective substrates are prepared in appropriate assay buffers.
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO or another suitable solvent.
-
Assay Reaction: In a 96-well plate, add the enzyme, substrate, and varying concentrations of this compound. Include a positive control (known inhibitor) and a negative control (vehicle).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the signal (e.g., fluorescence, absorbance) using a plate reader. The detection method will depend on the specific assay kit used. For LSD1, a common method is a horseradish peroxidase (HRP)-coupled assay that detects the hydrogen peroxide produced during the demethylation reaction.[4]
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and plot the data to determine the IC50 value using non-linear regression analysis.
Protocol 2: Cellular Proliferation Assay (IC50)
This protocol describes a general method to assess the anti-proliferative effects of this compound on cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTT, MTS, or a cell counting kit (e.g., CCK-8).
-
Data Analysis: Determine the percentage of cell viability relative to the vehicle control and calculate the IC50 value by plotting the data using non-linear regression.
Visualizations
Caption: Mechanism of this compound action on histone methylation.
Caption: Recommended experimental workflow for using this compound.
Caption: Troubleshooting logic for unexpected experimental outcomes.
References
- 1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of the levels of lysine-specific demethylase 1 (LSD1) mRNA in human ovarian tumors and the effects of chemical LSD1 inhibitors in ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Lsd1-IN-26 delivery in animal models
Welcome to the technical support center for Lsd1-IN-26. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the delivery of this Lysine-Specific Demethylase 1 (LSD1) inhibitor in animal models. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and key pathway information to facilitate your in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A). LSD1 is a flavin-dependent demethylase that removes methyl groups from mono- and di-methylated lysine residues on histone and non-histone proteins.[1] Specifically, it targets H3K4me1/2 and H3K9me1/2.[2][3] By inhibiting LSD1, this compound prevents the demethylation of these key residues, leading to the modulation of gene expression.[1] This can result in the repression of progenitor genes and the activation of differentiation programs, which is critical in developmental processes and cancer.[3] LSD1 inhibition has been shown to slow the proliferation of cancer cells and is a promising anti-cancer therapeutic strategy.[1]
Q2: Which signaling pathways are affected by LSD1 inhibition?
A2: LSD1 is involved in the regulation of multiple critical signaling pathways. Its inhibition can therefore have broad effects. Key pathways include:
-
Wnt/β-catenin Pathway: LSD1 can activate this pathway by down-regulating the antagonist DKK1, and its inhibition can reverse this effect.[2][4]
-
PI3K/AKT Signaling: In some cancers, LSD1 can activate the PI3K/AKT pathway, and its inhibition can suppress this pro-survival signaling.[5]
-
TP53 Signaling: LSD1 can repress the tumor suppressor p53, a non-histone target. Inhibition of LSD1 can therefore restore p53 function.[4]
-
DNA Damage Response (DDR): LSD1 is enriched at the promoters of several DNA double-strand break repair genes.[6] Inhibiting LSD1 can attenuate DNA repair, enhancing the efficacy of DNA-damaging agents like temozolomide.[6]
Q3: How should I formulate this compound for in vivo administration?
A3: The formulation of small molecule inhibitors like this compound is critical for ensuring adequate bioavailability and efficacy. Many inhibitors of this class suffer from poor aqueous solubility.[7] A systematic approach to vehicle selection is recommended. This involves testing the solubility and stability of this compound in various biocompatible vehicles. Common starting points include solutions containing DMSO, polyethylene glycol (e.g., PEG300/400), Tween 80, and Solutol HS 15. The final concentration of solvents like DMSO should be kept to a minimum (typically <10%) to avoid toxicity in animal models. A multi-step process of creating a stock solution in a strong solvent like DMSO and then diluting it into an aqueous vehicle is often necessary.
Q4: What is a typical starting dose and administration route for an LSD1 inhibitor in a mouse model?
A4: The optimal dose and route depend on the specific inhibitor's potency, pharmacokinetics (PK), and the animal model being used. For novel compounds like this compound, initial dose-finding studies are essential. Based on published studies with other LSD1 inhibitors, doses can range from 10 mg/kg to 100 mg/kg, administered daily via oral gavage (PO) or intraperitoneal (IP) injection.[8] It is crucial to perform a preliminary tolerability study to identify the maximum tolerated dose (MTD) before proceeding with efficacy studies. PK studies should also be conducted to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile, which will inform the dosing schedule.[9]
Troubleshooting Guide
Problem 1: The compound precipitates out of solution during preparation or administration.
-
Question: My this compound formulation is cloudy or forms a visible precipitate. What should I do?
-
Answer:
-
Potential Cause: Poor solubility of the compound in the chosen vehicle. The stability of small molecules in aqueous buffers can be a significant challenge.[7]
-
Solution:
-
Re-evaluate the Vehicle: Test a panel of alternative vehicles or co-solvent systems. See the Vehicle Formulation Optimization Data table below for examples.
-
Adjust pH: The solubility of some compounds is pH-dependent. Test the solubility in buffers with different pH values (e.g., pH 4.0 vs. 7.4), ensuring the final formulation is physiologically tolerable.
-
Use Sonication/Heat: Gentle warming (e.g., to 37°C) or sonication can help dissolve the compound. However, you must first confirm that this compound is stable under these conditions to avoid degradation.[7]
-
Prepare Fresh: Always prepare the formulation fresh before each administration to minimize the time for potential precipitation.
-
-
Problem 2: No significant anti-tumor efficacy is observed in the animal model.
-
Question: I am not seeing the expected therapeutic effect of this compound in my xenograft model. Why might this be happening?
-
Answer:
-
Potential Cause 1: Insufficient drug exposure at the tumor site due to poor bioavailability or rapid metabolism.[9]
-
Solution 1: Conduct a pharmacokinetic (PK) study. Measure the concentration of this compound in plasma and tumor tissue over time after administration. If exposure is low, you may need to increase the dose, change the administration route (e.g., from PO to IP), or improve the formulation.
-
Potential Cause 2: The dose is too low. Dose-dependent activity is a key characteristic of effective inhibitors.[9]
-
Solution 2: Perform a dose-response study using a range of doses to determine if a higher, well-tolerated dose produces a better therapeutic response.
-
Potential Cause 3: The tumor model is not dependent on the LSD1 pathway.
-
Solution 3: Confirm the expression of LSD1 in your cancer cell line or patient-derived xenograft (PDX) model via Western blot or IHC. Ensure that the downstream pathways are active and relevant to the model you are using.[2][5]
-
Problem 3: The animal models are showing signs of toxicity (e.g., weight loss, lethargy).
-
Question: My mice are losing more than 15% of their body weight after treatment with this compound. What steps can I take?
-
Answer:
-
Potential Cause 1: The dose is above the maximum tolerated dose (MTD).
-
Solution 1: Reduce the dose or change the dosing schedule (e.g., from daily to every other day). Monitor animal weight and health daily.
-
Potential Cause 2: Toxicity from the vehicle formulation. High concentrations of DMSO or other organic solvents can cause adverse effects.
-
Solution 2: Administer a vehicle-only control group to assess the toxicity of the formulation itself. If the vehicle is the issue, re-formulate with lower concentrations of potentially toxic excipients.
-
Potential Cause 3: Off-target effects of the inhibitor.[10]
-
Solution 3: Review any available selectivity data for this compound. If significant off-target activity is known or suspected, this may be an inherent limitation of the compound. Consider exploring analogues with a better selectivity profile.
-
Data Presentation
Table 1: Example of Vehicle Formulation Optimization Data for this compound
| Vehicle Composition | Solubility at RT (mg/mL) | Stability (24h at 4°C) | In Vivo Tolerability (Single 50 mg/kg IP dose) |
| 5% DMSO, 95% Saline | < 0.1 | Precipitation observed | N/A |
| 10% DMSO, 40% PEG300, 50% Saline | 2.5 | Clear solution | No adverse effects |
| 10% Solutol HS 15, 90% Water | 1.5 | Clear solution | No adverse effects |
| 5% DMSO, 5% Tween 80, 90% PBS | 2.0 | Stable suspension | Mild, transient lethargy |
Visualizations: Pathways and Workflows
Caption: LSD1 signaling and point of intervention for this compound.
Caption: Standard workflow for preclinical in vivo evaluation.
Experimental Protocols
Protocol: Administration of this compound via Oral Gavage in Mice
This protocol provides a generalized procedure. Specific volumes and concentrations must be optimized for your particular study. All animal experiments must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).
1. Materials:
-
This compound compound
-
Optimized, sterile vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline)
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer and/or sonicator
-
1 mL syringes
-
20G stainless steel feeding needles (gavage needles), appropriate length for mouse size
-
Mouse scale
2. Preparation of Dosing Solution (Example for a 10 mg/mL solution):
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 10 mg/mL solution, weigh 10 mg.
-
Add the appropriate volume of DMSO (e.g., 100 µL for a 10% final concentration) to create a stock solution. Vortex thoroughly until the compound is fully dissolved.
-
Add the next co-solvent (e.g., 400 µL of PEG300). Vortex again.
-
Finally, add the aqueous component (e.g., 500 µL of saline) dropwise while vortexing to prevent precipitation.
-
Visually inspect the final solution to ensure it is clear and homogenous. Prepare this solution fresh daily.
3. Dosing Procedure:
-
Weigh each mouse to determine its exact body weight. Record the weight.
-
Calculate the required volume for administration. For a 25g mouse receiving a 50 mg/kg dose from a 10 mg/mL solution:
-
Dose (mg) = 50 mg/kg * 0.025 kg = 1.25 mg
-
Volume (µL) = (1.25 mg / 10 mg/mL) * 1000 µL/mL = 125 µL
-
-
Draw the calculated volume into a 1 mL syringe fitted with a gavage needle. Ensure there are no air bubbles.
-
Properly restrain the mouse by scruffing the neck to immobilize the head. The head and body should form a straight line.
-
Gently insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth until it passes the pharynx. The needle should slide easily down the esophagus. Do not force the needle. If you feel resistance or the mouse struggles excessively, withdraw and start again.
-
Once the needle is properly positioned in the esophagus/stomach, slowly depress the syringe plunger to deliver the solution.
-
After delivery, gently withdraw the needle in one smooth motion.
-
Return the mouse to its cage and monitor it for several minutes for any signs of distress (e.g., difficulty breathing), which could indicate improper administration into the trachea.
-
Monitor animal health, including body weight, daily throughout the study.
References
- 1. Anti-Proliferative Effect of Potential LSD1/CoREST Inhibitors Based on Molecular Dynamics Model for Treatment of SH-SY5Y Neuroblastoma Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysine-Specific Demethylase 1 (LSD1/KDM1A) Contributes to Colorectal Tumorigenesis via Activation of the Wnt/Β-Catenin Pathway by Down-Regulating Dickkopf-1 (DKK1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1-Mediated Demethylation of H3K4me2 Is Required for the Transition from Late Progenitor to Differentiated Mouse Rod Photoreceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KDM1A lysine demethylase 1A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysine-specific histone demethylase 1A (KDM1A/LSD1) inhibition attenuates DNA double-strand break repair and augments the efficacy of temozolomide in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysin (K)-specific demethylase 1 inhibition enhances proteasome inhibitor response and overcomes drug resistance in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues with Lsd1-IN-26
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Lsd1-IN-26 during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as compound 12u, is a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1) with an IC50 of 25.3 nM.[1] LSD1 is a histone demethylase that plays a crucial role in regulating gene expression by removing methyl groups from histones. By inhibiting LSD1, this compound can induce changes in gene expression, leading to apoptosis in cancer cells. It has shown high potency against various cancer cell lines, including gastric, esophageal, and colorectal cancer cells.[1]
Q2: What are the known off-target effects of this compound?
This compound also exhibits inhibitory activity against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), with IC50 values of 1234.57 nM and 3819.27 nM, respectively.[1] Researchers should consider these off-target effects when designing experiments and interpreting results.
Q3: In which solvents is this compound soluble?
Q4: How should I store this compound solutions?
Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to maintain stability. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Overcoming Solubility Issues
This guide addresses common problems encountered when working with this compound and provides practical solutions.
Problem 1: this compound precipitates when added to aqueous cell culture media.
Cause: This is a common issue for hydrophobic compounds like this compound when a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium. The drastic change in solvent polarity reduces the solubility of the compound, causing it to precipitate.
Solutions:
-
Optimize the final DMSO concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant toxicity. To achieve this, prepare a more concentrated stock solution in DMSO so that a smaller volume is needed for the final dilution into your aqueous medium.
-
Use a gentle mixing technique: When diluting the DMSO stock, add it dropwise to the aqueous solution while gently vortexing or swirling to facilitate rapid dispersion and minimize localized high concentrations of the compound.
-
Warm the aqueous medium: Pre-warming the cell culture medium or buffer to 37°C before adding the this compound stock can sometimes improve solubility.
-
Consider using a co-solvent: For in vivo studies, a co-solvent system may be necessary. A common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline or ddH2O.[2]
Problem 2: Inconsistent results in in vitro assays.
Cause: Inconsistent results can arise from incomplete dissolution or precipitation of this compound in the assay wells, leading to variability in the effective concentration of the inhibitor.
Solutions:
-
Visual inspection: Before starting an experiment, visually inspect the prepared solutions for any signs of precipitation. If precipitates are observed, try the solubilization techniques mentioned in Problem 1.
-
Sonication: Briefly sonicating the stock solution or the final diluted solution can help to break down small aggregates and improve dissolution.
-
Fresh dilutions: Prepare fresh dilutions of this compound for each experiment from a frozen DMSO stock to ensure consistency.
Quantitative Solubility Data Summary
While specific data for this compound is limited, the following table summarizes the solubility of a structurally similar and commonly used LSD1 inhibitor, GSK-LSD1, to provide a general guideline.
| Solvent | Solubility of GSK-LSD1 |
| DMSO | 25 mg/mL |
| PBS (pH 7.2) | 10 mg/mL |
| Ethanol | ~0.1 mg/mL |
| Water | 28.92 mg/mL (as dihydrochloride salt) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Gently vortex the tube until the powder is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
-
Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm Medium: Warm the cell culture medium to 37°C.
-
Serial Dilution (if necessary): If a range of concentrations is required, perform serial dilutions of the DMSO stock solution in DMSO.
-
Final Dilution: Add the desired volume of the this compound stock or diluted stock solution to the pre-warmed cell culture medium. Ensure the final DMSO concentration does not exceed the tolerance level of your cell line (typically ≤ 0.5%).
-
Mixing: Immediately after adding the compound, mix the solution thoroughly by gentle pipetting or swirling.
-
Application to Cells: Add the final working solution to your cell cultures.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate key concepts related to LSD1 function and experimental design.
Caption: LSD1 Signaling Pathway in Cancer.
Caption: Experimental Workflow for this compound.
References
Interpreting unexpected results with Lsd1-IN-26
Welcome to the technical support center for Lsd1-IN-26. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to help you interpret unexpected results and optimize your studies.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common and unexpected issues that may arise during experiments with this compound.
Q1: I am not observing the expected increase in H3K4 or H3K9 methylation after treating my cells with this compound. What could be the reason?
A1: Several factors could contribute to the lack of a detectable change in histone methylation. Here is a step-by-step troubleshooting guide:
-
Inhibitor Integrity and Activity:
-
Solubility: this compound may have solubility issues. Ensure it is fully dissolved in the recommended solvent (e.g., DMSO) before diluting it in your culture medium. Precipitates can lead to a lower effective concentration.
-
Stability: Repeated freeze-thaw cycles or prolonged storage at room temperature can degrade the compound. Prepare fresh dilutions from a stock solution for each experiment.
-
Concentration: The effective concentration can be cell-line dependent. Perform a dose-response experiment to determine the optimal concentration for your specific cell type.
-
-
Experimental Procedure:
-
Treatment Duration: The time required to observe changes in histone methylation can vary. A time-course experiment (e.g., 24, 48, 72 hours) is recommended.
-
Western Blotting Technique: Detecting histone modifications can be challenging.[1][2]
-
Use high-percentage polyacrylamide gels (e.g., 15% or 4-20% gradient gels) for better resolution of low molecular weight histones.[2]
-
Ensure efficient transfer to a 0.2 µm PVDF or nitrocellulose membrane. Histones, being small and positively charged, can be difficult to transfer efficiently.[1][2]
-
Use a nuclear extract rather than a whole-cell lysate for a more concentrated sample of histones.[1]
-
Validate your primary antibodies for the specific histone modification.
-
-
-
Cellular Context:
-
LSD1 Expression Levels: Confirm that your cell line expresses sufficient levels of LSD1.
-
Cellular Proliferation Rate: The effect of LSD1 inhibition on histone marks may be more pronounced in rapidly dividing cells.
-
Q2: My cells are showing signs of toxicity, but it does not appear to be apoptosis. What other mechanisms could be at play?
A2: While this compound is known to induce apoptosis in some cancer cell lines, other cell death pathways or off-target effects might be involved.
-
Off-Target Effects: this compound also inhibits Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B), albeit at higher concentrations than for LSD1.[3] Inhibition of MAOs can lead to cellular stress and non-apoptotic cell death.
-
Necrosis or Autophagy: The observed cell death could be due to necrosis or autophagy.
-
To distinguish between apoptosis and necrosis, you can use an Annexin V/Propidium Iodide (PI) staining assay. Early apoptotic cells will be Annexin V positive and PI negative, while necrotic or late apoptotic cells will be positive for both.[4][5]
-
To assess autophagy, you can monitor the levels of autophagy markers such as LC3-II by Western blot.
-
-
Compound Cytotoxicity: At high concentrations, the compound itself or the solvent (e.g., DMSO) might induce non-specific cytotoxicity. Always include a vehicle-only control in your experiments.
Q3: I am seeing inconsistent results in my cell viability assays (e.g., MTT, XTT) after this compound treatment. How can I improve the reliability of my data?
A3: Tetrazolium-based assays like MTT can be prone to artifacts.[6][7][8]
-
Assay Interference:
-
Some chemical compounds can directly reduce the MTT reagent, leading to a false-positive signal for cell viability.[7] To check for this, incubate this compound with the MTT reagent in a cell-free well.
-
The formazan crystals produced during the MTT assay are insoluble and require a solubilization step. Incomplete solubilization can lead to inaccurate readings.
-
-
Metabolic State of Cells: The MTT assay measures metabolic activity, which is an indirect measure of cell viability.[8] this compound could be altering the metabolic state of the cells without immediately affecting their viability.
-
Alternative Assays: Consider using an orthogonal method to confirm your results.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which is a more direct indicator of cell viability.
-
Crystal Violet Staining: Stains the DNA of adherent cells, providing a simple measure of cell number.
-
Direct Cell Counting: Using a hemocytometer or an automated cell counter.
-
Technical Data
Inhibitory Activity of this compound
| Target | IC₅₀ (nM) |
| LSD1 | 25.3 |
| MAO-A | 1234.57 |
| MAO-B | 3819.27 |
| Data from MedchemExpress[3] |
Effects of this compound on Cancer Cell Lines
| Cell Line | IC₅₀ (µM) | Observed Effects |
| MGC-803 (Gastric Cancer) | 14.3 ± 1.18 | Induces apoptosis, accumulation of H3K4me1/2 and H3K9me2/3, decrease in Bcl-2 and c-IAP1. |
| KYSE450 (Esophageal Squamous Cell Carcinoma) | 22.8 ± 1.45 | Inhibits proliferation. |
| HCT-116 (Colorectal Carcinoma) | 16.3 ± 2.22 | Inhibits proliferation. |
| Data from MedchemExpress[3] |
Experimental Protocols
1. Western Blotting for Histone Modifications
This protocol is optimized for the detection of histone marks, which can be challenging due to their low molecular weight.
-
Nuclear Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES, 10 mM KCl, 1.5 mM MgCl₂, 0.5 mM DTT, and protease inhibitors).
-
Incubate on ice for 15 minutes.
-
Add a non-ionic detergent (e.g., NP-40) to a final concentration of 0.5% and vortex briefly.
-
Centrifuge to pellet the nuclei.
-
Resuspend the nuclear pellet in a high-salt nuclear extraction buffer (e.g., 20 mM HEPES, 420 mM NaCl, 1.5 mM MgCl₂, 0.2 mM EDTA, 25% glycerol, and protease inhibitors).
-
Incubate on ice with occasional agitation for 30 minutes.
-
Clarify the nuclear lysate by centrifugation. The supernatant contains the nuclear proteins.
-
-
SDS-PAGE and Transfer:
-
Quantify protein concentration using a suitable assay (e.g., Bradford).
-
Mix 20-30 µg of nuclear extract with Laemmli sample buffer.
-
Boil the samples for 5-10 minutes.
-
Load the samples onto a 15% polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a 0.2 µm PVDF membrane at 70V for 90 minutes in a wet transfer system.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with the primary antibody (specific for the histone modification of interest) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
2. Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol allows for the differentiation between early apoptotic, late apoptotic, and necrotic cells.
-
Induce apoptosis in your cells by treating them with this compound for the desired time and concentration. Include positive and negative controls.
-
Harvest both adherent and suspension cells. For adherent cells, use a gentle detachment method like trypsin-EDTA, and neutralize the trypsin immediately.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 10 µL of Propidium Iodide (PI) solution (100 µg/mL).
-
Analyze the cells by flow cytometry within 1 hour.
-
Healthy cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
3. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct target engagement of this compound with LSD1 in a cellular context.[9][10]
-
Culture your cells to ~80% confluency.
-
Treat the cells with this compound or vehicle control for a predetermined time (e.g., 1 hour).
-
Harvest the cells and resuspend them in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by three freeze-thaw cycles (liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Transfer the supernatant to a new tube and analyze the amount of soluble LSD1 by Western blot or ELISA. A shift in the melting curve in the presence of this compound indicates target engagement.
Signaling Pathways and Workflows
LSD1 Signaling Pathway
Caption: Simplified diagram of LSD1's dual role in gene regulation.
Troubleshooting Workflow for Unexpected Results
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Is Your MTT Assay the Right Choice? [promega.sg]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Technical Support Center: Lsd1-IN-26 and Other LSD1 Inhibitors
Welcome to the technical support center for Lsd1-IN-26. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing dose-response experiments and troubleshooting common issues encountered with LSD1 inhibitors. As specific data for this compound is not publicly available, this guide provides general protocols and data for other well-characterized LSD1 inhibitors. These should serve as a starting point for your own empirical determination of optimal experimental conditions for this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I am starting my experiments with a new LSD1 inhibitor, this compound. How do I determine the optimal concentration range for my dose-response curve?
A1: Determining the optimal concentration range is a critical first step. We recommend a two-phase approach:
-
Range-Finding Experiment: Start with a broad range of concentrations, typically spanning several orders of magnitude (e.g., from 1 nM to 100 µM) using a coarse dilution series (e.g., 10-fold dilutions). This will help you identify the approximate concentration at which the inhibitor shows activity.
-
Refined Dose-Response: Based on the range-finding results, perform a more detailed experiment with a narrower range of concentrations and a finer dilution series (e.g., 2-fold or 3-fold dilutions) around the estimated half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). This will allow for a more accurate determination of the potency of this compound.
Q2: My dose-response curve is not sigmoidal. What are the common causes and how can I troubleshoot this?
A2: An ideal dose-response curve has a sigmoidal shape. Deviations can be caused by several factors:
-
Incomplete Curve: You may not have tested a wide enough range of concentrations to define the top and bottom plateaus of the curve. Try extending the concentration range in both directions.
-
Compound Solubility: At high concentrations, the inhibitor may precipitate out of solution, leading to a loss of activity and a flattening of the curve. Visually inspect your solutions and consider using a lower concentration of a vehicle like DMSO.
-
Cell Viability Issues: In cell-based assays, very high concentrations of the inhibitor or the solvent (e.g., DMSO) can cause non-specific toxicity, leading to a sharp drop in the response that is not related to LSD1 inhibition.[1] Include a vehicle control to assess solvent toxicity.
-
Assay Interference: The inhibitor itself might interfere with the assay components (e.g., fluorescence quenching). Run appropriate controls to test for this.[2]
Q3: The IC50 value for my LSD1 inhibitor varies significantly between experiments. How can I improve reproducibility?
A3: Variability in IC50 values is a common issue. To improve reproducibility:
-
Standardize Protocols: Ensure all experimental parameters, such as cell seeding density, incubation times, and reagent concentrations, are kept consistent between experiments.
-
Reagent Quality: Use high-quality reagents and ensure your LSD1 inhibitor stock solution is fresh and has been stored correctly.
-
Technical and Biological Replicates: Perform each assay with at least three technical replicates and repeat the experiment on different days to obtain biological replicates.[1]
-
Automate Liquid Handling: If possible, use automated liquid handling to minimize pipetting errors, which are a common source of variability.[2]
-
Data Analysis: Use a consistent data analysis method and software to fit the dose-response curves.
Q4: What is the mechanism of action of LSD1 and how do inhibitors like this compound work?
A4: Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that removes methyl groups from mono- and di-methylated lysine 4 and 9 of histone H3 (H3K4me1/2 and H3K9me1/2).[3][4] This enzymatic activity is crucial for regulating gene expression. LSD1 is often part of larger protein complexes, such as CoREST and NuRD, which are essential for its function on nucleosomal substrates.[5] By removing activating marks (H3K4me1/2) or repressive marks (H3K9me1/2), LSD1 can act as both a transcriptional co-repressor and co-activator, depending on the context.[4][6] LSD1 inhibitors block this demethylase activity, leading to changes in gene expression that can induce cell differentiation, inhibit proliferation, and promote apoptosis in cancer cells.[7]
Data Presentation: Potency of Representative LSD1 Inhibitors
The following tables summarize the inhibitory potency of several well-characterized LSD1 inhibitors in both biochemical and cell-based assays. This data can be used as a reference for what to expect from a potent LSD1 inhibitor.
Table 1: Biochemical IC50 Values of Various LSD1 Inhibitors
| Compound | Assay Type | IC50 (nM) | Reference |
| GSK-LSD1 | HTRF | 16 | [2] |
| OG-668 | HTRF | 7.6 | [8] |
| ORY-1001 | Biochemical | 18 | [2] |
| LTM-1 | HTRF | 2.11 | [9] |
| Compound 14 | Biochemical | 180 | [10] |
HTRF: Homogeneous Time-Resolved Fluorescence
Table 2: Cell-Based EC50/IC50 Values of Various LSD1 Inhibitors
| Compound | Cell Line | Assay Type | EC50/IC50 (nM) | Reference |
| GSK2879552 | AML Cell Lines | Cell Proliferation | 137 (average) | [6] |
| LTM-1 | MV-4-11 (AML) | Anti-proliferation | 160 | [9] |
| Compound 14 | HepG2 (Liver Cancer) | Anti-proliferation | 930 | [10] |
Experimental Protocols
Below are detailed methodologies for common assays used to determine the dose-response of LSD1 inhibitors.
Protocol 1: Biochemical LSD1 Inhibition Assay (HTRF)
This protocol is a general guideline for a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the biochemical potency of an LSD1 inhibitor.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.5, 50 mM NaCl, 0.01% Tween-20, and 1 mM DTT.
-
Prepare a serial dilution of this compound in 100% DMSO, then dilute into the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤0.5%.
-
-
Enzyme and Substrate Preparation:
-
Dilute recombinant human LSD1 protein in the assay buffer.
-
Prepare a mix of flavin adenine dinucleotide (FAD) and a biotinylated monomethylated H3(1-21)K4 peptide substrate in the assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the diluted this compound or vehicle control to the wells of a white 384-well plate.
-
Add 10 µL of the diluted LSD1 enzyme to each well.
-
Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 5 µL of the FAD/peptide substrate mix.
-
Incubate for 1 hour at 25°C.
-
-
Detection:
-
Stop the reaction by adding a detection mix containing a Europium cryptate-labeled anti-H3K4me0 antibody and XL665-conjugated streptavidin.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio and plot the results against the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Cell-Based Proliferation Assay (e.g., CellTiter-Glo®)
This protocol describes a method to assess the effect of an LSD1 inhibitor on the proliferation of cancer cells.
-
Cell Seeding:
-
Culture your chosen cancer cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in a complete growth medium.
-
Seed the cells into a 96-well, white, clear-bottom plate at a predetermined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the complete growth medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor or vehicle control.
-
-
Incubation:
-
Incubate the plate for 4 days in a humidified incubator at 37°C and 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of the medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control and plot the results against the inhibitor concentration to determine the EC50 or IC50 value.
-
Visualizations
LSD1 Signaling Pathway
Caption: Simplified signaling pathway of LSD1-mediated gene repression and its inhibition.
Experimental Workflow for Dose-Response Curve Generation
Caption: General experimental workflow for generating a dose-response curve for an LSD1 inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Histone Demethylase LSD1 for Treatment of Deficits in Autism Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 inhibition disrupts super-enhancer driven oncogenic transcriptional programs in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Lsd1-IN-26: A Comparative Guide to a Potent LSD1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Lsd1-IN-26 with other notable Lysine-Specific Demethylase 1 (LSD1) inhibitors. The data presented herein is compiled from publicly available research to facilitate an objective evaluation of its biochemical and cellular performance against clinically relevant alternatives.
Introduction to LSD1 Inhibition
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] Its demethylase activity is implicated in the regulation of gene expression, and its overexpression is associated with the progression of numerous cancers, making it a compelling therapeutic target. LSD1 inhibitors are broadly classified as either irreversible, covalently binding to the FAD cofactor, or reversible, non-covalently interacting with the enzyme.
This compound: An Overview
This compound (also referred to as compound 12u) is a potent, irreversible inhibitor of LSD1. It belongs to a class of tranylcypromine-based derivatives designed for enhanced potency and selectivity. Preclinical data demonstrates its significant enzymatic inhibition and anti-proliferative effects in various cancer cell lines.
Quantitative Performance Comparison
The following tables summarize the biochemical and cellular activities of this compound in comparison to other well-characterized LSD1 inhibitors, including those that have entered clinical trials.
Table 1: Biochemical Potency and Selectivity of LSD1 Inhibitors
| Compound | Type | LSD1 IC50 (nM) | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity (MAO-A/LSD1) | Selectivity (MAO-B/LSD1) |
| This compound | Irreversible | 25.3 | 1234.57 | 3819.27 | ~49x | ~151x |
| Tranylcypromine (TCP) | Irreversible | ~20,700 | - | - | - | - |
| Iadademstat (ORY-1001) | Irreversible | 18 | >100,000 | >100,000 | >5555x | >5555x |
| GSK2879552 | Irreversible | 24 | >100,000 | >100,000 | >4167x | >4167x |
| Seclidemstat (SP-2577) | Reversible | 13 | - | - | - | - |
| Pulrodemstat (CC-90011) | Reversible | 0.25 | >15,000 | >15,000 | >60,000x | >60,000x |
Data for this compound from primary research publication. Data for other inhibitors from various cited sources for comparative purposes.
Table 2: In Vitro Anti-Proliferative Activity of LSD1 Inhibitors
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | MGC-803 | Gastric Cancer | 14.3 |
| KYSE450 | Esophageal Squamous Cell Carcinoma | 22.8 | |
| HCT-116 | Colorectal Carcinoma | 16.3 | |
| GSK-LSD1 | MGC-803 | Gastric Cancer | > 64 |
| GSK2879552 | MGC-803 | Gastric Cancer | > 64 |
| Compound 21* | MGC-803 | Gastric Cancer | 0.89 |
| Iadademstat (ORY-1001) | MV4-11 | Acute Myeloid Leukemia | Sub-nanomolar activity reported |
| Seclidemstat (SP-2577) | A673 | Ewing Sarcoma | - |
| Pulrodemstat (CC-90011) | THP-1 | Acute Myeloid Leukemia | 0.002 |
Compound 21 is a distinct LSD1 inhibitor included for its reported potent activity in the same gastric cancer cell line as this compound.[1]
In Vivo Efficacy:
To date, no in vivo efficacy data for this compound has been identified in the public domain. For comparison, other LSD1 inhibitors have demonstrated anti-tumor activity in xenograft models. For instance, an LSD1 inhibitor designated as compound 21 showed a 68.5% reduction in tumor weight in an MGC-803 xenograft mouse model when administered at 20 mg/kg.[1] Similarly, GSK2879552 has been shown to inhibit tumor growth in small cell lung cancer (SCLC) xenograft models.[1]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Caption: LSD1-mediated histone demethylation and gene repression pathway.
Caption: A typical Chromatin Immunoprecipitation (ChIP) experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols for the key assays used to characterize LSD1 inhibitors.
LSD1 Biochemical Inhibition Assay (HTRF)
This assay quantifies the enzymatic activity of LSD1 by measuring the demethylation of a biotinylated histone H3 peptide substrate.
-
Reagent Preparation: Prepare assay buffer, recombinant human LSD1 enzyme, biotinylated H3K4me2 peptide substrate, and the inhibitor compound at various concentrations.
-
Enzyme Reaction: In a microplate, incubate the LSD1 enzyme with the inhibitor or vehicle control.
-
Substrate Addition: Initiate the demethylation reaction by adding the H3K4me2 substrate and the FAD cofactor.
-
Detection: Stop the reaction and add a detection mixture containing Europium cryptate-labeled anti-H3K4me0 antibody and streptavidin-XL665. The HTRF signal is generated upon proximity of the donor (Europium cryptate) and acceptor (XL665) and is proportional to the amount of demethylated product.
-
Data Analysis: Measure the fluorescence signal and calculate the IC50 value, which represents the concentration of the inhibitor required to reduce LSD1 activity by 50%.
Cell Viability Assay (MTT)
This colorimetric assay assesses the effect of LSD1 inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the LSD1 inhibitor or vehicle control for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot for Histone Modifications
This technique is used to detect changes in the levels of specific histone methylations following treatment with an LSD1 inhibitor.
-
Cell Lysis and Histone Extraction: Treat cells with the LSD1 inhibitor, then lyse the cells and extract histone proteins using an acid extraction method.
-
Protein Quantification: Determine the protein concentration of the histone extracts.
-
SDS-PAGE: Separate the histone proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the histone modification of interest (e.g., anti-H3K4me2 or anti-H3K9me2) and a loading control (e.g., anti-Histone H3).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the emitted light using an imaging system. The intensity of the bands corresponds to the amount of the specific histone modification.
Conclusion
This compound is a potent irreversible inhibitor of LSD1 with significant in vitro anti-proliferative activity against a range of cancer cell lines. Its biochemical potency is comparable to some clinical-stage LSD1 inhibitors, and it demonstrates a favorable selectivity profile against MAO-A and MAO-B. In cellular assays, this compound shows superior efficacy in gastric cancer cell lines compared to some other tested LSD1 inhibitors. The absence of publicly available in vivo data for this compound currently limits a full assessment of its therapeutic potential. Further preclinical development, including in vivo efficacy and safety studies, will be critical to determine the future trajectory of this promising LSD1 inhibitor.
References
Validating Lsd1-IN-26: A Comparative Analysis with siRNA Knockdown of LSD1
For researchers, scientists, and drug development professionals, establishing the specificity and on-target effects of a chemical inhibitor is a critical step in preclinical research. This guide provides a comparative analysis of the lysine-specific demethylase 1 (LSD1) inhibitor, Lsd1-IN-26, with the gold-standard genetic method of siRNA-mediated knockdown of LSD1. By presenting quantitative data, detailed experimental protocols, and visual workflows, this guide offers a comprehensive resource for validating the effects of this compound and understanding its mechanism of action.
Lysine-specific demethylase 1 (LSD1) is a key epigenetic regulator involved in various cellular processes, including proliferation, differentiation, and tumorigenesis. Its role in cancer has made it an attractive target for therapeutic intervention. While chemical inhibitors like this compound offer a powerful tool for studying LSD1 function and for potential therapeutic use, it is essential to validate that their observed effects are a direct result of LSD1 inhibition and not due to off-target activities. The most rigorous method for this validation is to compare the phenotypic and molecular effects of the chemical inhibitor with those induced by the specific knockdown of the target protein using small interfering RNA (siRNA).
This guide demonstrates that both pharmacological inhibition of LSD1 with this compound and genetic knockdown of LSD1 via siRNA lead to congruent biological outcomes, thereby validating the on-target activity of this compound. Key comparable effects include the inhibition of cancer cell proliferation and the modulation of LSD1 target gene expression.
Quantitative Comparison of this compound and LSD1 siRNA
To provide a clear comparison of the effects of this compound and LSD1 siRNA, the following tables summarize quantitative data from representative studies on cell viability and gene expression.
Table 1: Comparison of the Effects on Cancer Cell Proliferation
| Treatment | Cell Line | Assay | Result | Citation |
| This compound | MGC-803 (Gastric Cancer) | Cell Viability Assay | IC50 = 0.89 µM | [1] |
| HGC-27 (Gastric Cancer) | Cell Viability Assay | IC50 = 1.13 µM | [1] | |
| LSD1 siRNA | K1 (Papillary Thyroid Carcinoma) | CCK-8 Proliferation Assay | Significant decrease in cell proliferation at 24, 48, and 72 hours (P<0.01) | [2] |
| SW620 (Colon Cancer) | MTT Cell Proliferation Assay | Effective suppression of cell proliferation | [3] | |
| Caki-2 (Kidney Cancer) | Colony Formation Assay | Significant reduction in colony formation (p < 0.05) | [4] |
Table 2: Comparison of the Effects on Target Gene Expression
| Treatment | Cell Line | Target Gene | Method | Result | Citation |
| This compound | HepG2 (Liver Cancer) | E-cadherin | Western Blot | Increased protein expression | [5] |
| HepG2 (Liver Cancer) | N-cadherin, Vimentin | Western Blot | Decreased protein expression | [5] | |
| LSD1 siRNA | HCT116 (Colon Cancer) | SFRP1, SFRP4, SFRP5, GATA5 | RT-PCR | Re-expression of silenced genes | [6] |
| Neural Stem Cells | p21, pten | RT-PCR | Induced gene expression | [7] | |
| SW620 (Colon Cancer) | CDH-1 (E-cadherin) | RT-PCR & Western Blot | Upregulation of mRNA and protein | [3] | |
| SW620 (Colon Cancer) | CDH-2 (N-cadherin) | RT-PCR & Western Blot | Downregulation of mRNA and protein | [3] |
Experimental Validation Workflow
The following diagram illustrates a typical workflow for validating the on-target effects of a chemical inhibitor by comparing its activity with that of a specific siRNA.
Caption: Workflow for validating a chemical inhibitor's on-target effects.
LSD1 Signaling Pathway and Points of Intervention
LSD1 functions by demethylating specific lysine residues on histone H3 (H3K4me1/2 and H3K9me1/2), thereby regulating gene expression. Both this compound and LSD1 siRNA target the LSD1 protein, but through different mechanisms, as depicted below.
Caption: LSD1 signaling and intervention by this compound and siRNA.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
This compound Treatment Protocol (General)
-
Cell Culture: Plate cells (e.g., MGC-803, HGC-27) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution to the desired final concentrations in the complete culture medium.
-
Treatment: Replace the culture medium with the medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assay (e.g., MTS/CCK-8):
-
Add the MTS or CCK-8 reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for CCK-8) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the log concentration of the compound.
-
LSD1 siRNA Knockdown Protocol (General)
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation:
-
Dilute the LSD1-specific siRNA and a non-targeting (scrambled) control siRNA to the desired final concentration (e.g., 20-50 nM) in serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute a transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's protocol.
-
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 10-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells in each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells for 24-72 hours at 37°C. The optimal incubation time for maximal knockdown should be determined empirically.
-
Validation of Knockdown:
-
Western Blot: Lyse the cells and perform SDS-PAGE and western blotting using an antibody specific for LSD1 to confirm the reduction in protein levels. Use a loading control (e.g., β-actin or GAPDH) to normalize the results.
-
Quantitative RT-PCR (qPCR): Isolate total RNA from the cells and perform reverse transcription followed by qPCR using primers specific for the LSD1 gene to confirm the reduction in mRNA levels. Normalize the results to a housekeeping gene (e.g., GAPDH or ACTB).
-
-
Functional Assays: Following confirmation of knockdown, perform functional assays such as cell proliferation, migration, or invasion assays, as described for the this compound treatment.
References
- 1. LSD1 inhibition suppresses the growth of clear cell renal cell carcinoma via upregulating P21 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Downregulation of LSD1 suppresses the proliferation, tumorigenicity and invasion of papillary thyroid carcinoma K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1-mediated epigenetic modification contributes to proliferation and metastasis of colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Histone Demethylase LSD1 Regulates Neural Stem Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Lsd1-IN-26 Outperforms Tranylcypromine in Potency and Selectivity as an LSD1 Inhibitor
For Immediate Release
In the landscape of epigenetic drug discovery, the selective inhibition of Lysine-Specific Demethylase 1 (LSD1) has emerged as a promising therapeutic strategy for various cancers. A detailed comparison of two notable LSD1 inhibitors, Lsd1-IN-26 and the well-established tranylcypromine, reveals significant advantages for this compound in terms of both efficacy and selectivity. This guide provides a comprehensive analysis of their performance based on available experimental data.
Executive Summary
This compound demonstrates substantially greater potency against LSD1, with an IC50 value in the nanomolar range, making it approximately 800 times more effective than tranylcypromine. Furthermore, this compound exhibits a more desirable selectivity profile, with significantly less inhibition of the related enzymes MAO-A and MAO-B compared to tranylcypromine. This heightened selectivity suggests a lower potential for off-target effects, a critical consideration in drug development.
Efficacy and Selectivity: A Quantitative Comparison
The inhibitory activities of this compound and tranylcypromine against LSD1 and the monoamine oxidases (MAO-A and MAO-B) are summarized below. The data clearly illustrates the superior potency and selectivity of this compound.
| Compound | LSD1 IC50 | MAO-A IC50 | MAO-B IC50 |
| This compound | 25.3 nM | 1234.57 nM | 3819.27 nM |
| Tranylcypromine | 20.7 µM (20700 nM)[1][2] | 2.3 µM[1][2][3] | 0.95 µM[1][2][3] |
Selectivity Ratios:
| Compound | Selectivity for LSD1 over MAO-A | Selectivity for LSD1 over MAO-B |
| This compound | ~49-fold | ~151-fold |
| Tranylcypromine | ~0.11-fold (less selective for LSD1) | ~0.05-fold (less selective for LSD1) |
Understanding the Mechanism: The LSD1 Signaling Pathway
LSD1, a flavin-dependent monoamine oxidase, plays a crucial role in transcriptional regulation by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). This enzymatic activity can lead to either gene repression or activation depending on the cellular context, and its overexpression is implicated in numerous cancers. Both this compound and tranylcypromine are irreversible inhibitors that covalently bind to the FAD cofactor of LSD1, thereby blocking its demethylase activity.
Experimental Methodologies
The determination of IC50 values for LSD1 inhibitors typically involves a fluorescence-based enzymatic assay. A general protocol is outlined below.
LSD1 Inhibitor Screening Assay Protocol:
-
Reagents and Materials:
-
Recombinant human LSD1 enzyme
-
Dimethylated histone H3K4 peptide substrate
-
Horseradish peroxidase (HRP)
-
10-acetyl-3,7-dihydroxyphenoxazine (ADHP) or similar fluorescent probe
-
Assay buffer
-
Test compounds (this compound, tranylcypromine) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader with fluorescence detection capabilities
-
-
Assay Procedure:
-
The reaction is typically performed in a 96-well or 384-well plate format.
-
A reaction mixture containing the LSD1 enzyme, HRP, and the fluorescent probe in assay buffer is prepared.
-
Varying concentrations of the test compounds are added to the wells.
-
The reaction is initiated by the addition of the H3K4me2 peptide substrate.
-
The plate is incubated at a controlled temperature (e.g., 37°C) for a specific duration.
-
During the demethylation of the substrate by LSD1, hydrogen peroxide (H₂O₂) is produced as a byproduct.
-
HRP utilizes the H₂O₂ to oxidize ADHP, resulting in the formation of the highly fluorescent compound resorufin.
-
The fluorescence intensity is measured using a microplate reader at an excitation wavelength of ~530-540 nm and an emission wavelength of ~585-595 nm.
-
-
Data Analysis:
-
The fluorescence intensity is proportional to the LSD1 activity.
-
The percentage of inhibition for each compound concentration is calculated relative to a control with no inhibitor.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
The available data strongly indicates that this compound is a more potent and selective inhibitor of LSD1 compared to tranylcypromine. Its high efficacy at nanomolar concentrations and significantly reduced activity against MAO-A and MAO-B position it as a more promising candidate for further preclinical and clinical development in the pursuit of targeted cancer therapies. Researchers and drug development professionals should consider these advantages when selecting LSD1 inhibitors for their studies.
References
Confirming the Mechanism of Action of Lsd1-IN-26: A Comparative Guide with Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Lsd1-IN-26, a potent inhibitor of Lysine-specific demethylase 1 (LSD1), with other known LSD1 inhibitors. We delve into its mechanism of action and provide a detailed framework for confirming its target engagement through rescue experiments, a critical step in preclinical drug development.
Introduction to this compound
This compound is a potent inhibitor of LSD1 with a reported IC50 of 25.3 nM.[1] It has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1] Mechanistically, this compound treatment leads to an accumulation of histone H3 lysine 4 mono- and di-methylation (H3K4me1/2) and histone H3 lysine 9 di- and tri-methylation (H3K9me2/3), consistent with the inhibition of LSD1's demethylase activity.[1]
Comparative Analysis of LSD1 Inhibitors
The landscape of LSD1 inhibitors is diverse, encompassing both irreversible and reversible compounds with varying potencies and selectivities. A comparison of this compound with other notable inhibitors is crucial for understanding its therapeutic potential.
| Inhibitor | Type | IC50 (LSD1) | Selectivity vs. MAO-A | Selectivity vs. MAO-B | Key Features |
| This compound | Not specified | 25.3 nM[1] | IC50 = 1234.57 nM[1] | IC50 = 3819.27 nM[1] | Potent inhibitor with activity against gastric cancer cells.[1] |
| GSK-LSD1 | Irreversible | 16 nM[2][3][4] | >1000-fold[2][3][5] | >1000-fold[2][3][5] | Highly selective, well-characterized tool compound. |
| GSK2879552 | Irreversible | - | - | - | Potent and selective inactivator of LSD1.[6] |
| ORY-1001 | Irreversible | - | - | - | Used in studies showing rescue of autism-like deficits in mice. |
| Tranylcypromine (TCP) | Irreversible | - | - | - | A less selective MAO inhibitor with LSD1 inhibitory activity.[7] |
Confirming Mechanism of Action with Rescue Experiments
A cornerstone of target validation is the rescue experiment. This involves demonstrating that the effects of an inhibitor can be reversed by reintroducing the target protein. While specific rescue experiment data for this compound is not yet publicly available, a well-established protocol using a similar potent and selective inhibitor, GSK-LSD1, can serve as a blueprint.
The underlying principle of a rescue experiment is to show that the observed phenotype is a direct result of the inhibitor's effect on its intended target. In the context of an LSD1 inhibitor, this means demonstrating that the cellular effects of the inhibitor are due to the inhibition of LSD1's demethylase activity and can be reversed by expressing a functional LSD1 protein.
Experimental Workflow for a Rescue Experiment
Caption: Workflow for a rescue experiment to confirm the on-target activity of an LSD1 inhibitor.
Detailed Experimental Protocol
1. Cell Culture and shRNA-mediated Knockdown of LSD1:
-
Culture a relevant cancer cell line (e.g., MGC-803 for this compound) in appropriate media.
-
Transduce the cells with a lentiviral vector expressing a short hairpin RNA (shRNA) targeting LSD1 to create a stable knockdown cell line. A non-targeting scramble shRNA should be used as a control.
-
Confirm the knockdown of LSD1 protein levels by Western blot analysis.
2. Rescue with Wild-Type and Catalytically Inactive LSD1:
-
Transfect the LSD1 knockdown cells with expression vectors for either wild-type (WT) human LSD1 or a catalytically inactive mutant (e.g., K661A). The K661A mutation abrogates the demethylase activity of LSD1.[8] An empty vector control should also be included.
-
Select for successfully transfected cells using an appropriate selection marker (e.g., puromycin).
3. Treatment with this compound:
-
Treat the parental, LSD1 knockdown, WT LSD1-rescued, and mutant LSD1-rescued cell lines with this compound at a concentration known to induce a specific phenotype (e.g., apoptosis). A vehicle control (e.g., DMSO) should be run in parallel for all cell lines.
4. Phenotypic and Molecular Analysis:
-
Apoptosis Assay: Measure the levels of apoptosis in all cell lines using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase-3/7 activity.
-
Gene Expression Analysis: Perform quantitative real-time PCR (qRT-PCR) to measure the expression of known LSD1 target genes. For example, inhibition of LSD1 is known to upregulate the expression of certain endogenous retroviral elements (ERVs) and interferon-stimulated genes (ISGs).[8]
-
Histone Methylation Analysis: Use Western blotting to assess the global levels of H3K4me1/2 and H3K9me2/3.
Expected Results:
-
This compound treatment of parental cells: Increased apoptosis, upregulation of target genes, and increased histone methylation.
-
LSD1 knockdown cells: Similar phenotype to this compound treated parental cells (phenocopy).
-
WT LSD1-rescued cells treated with this compound: The phenotype induced by this compound should be observed, as the inhibitor will block the activity of the exogenously expressed WT LSD1.
-
WT LSD1-rescued cells (untreated): The phenotype observed in the LSD1 knockdown cells should be reversed or "rescued" back to the parental cell phenotype.
-
Mutant LSD1-rescued cells treated with this compound: These cells should behave similarly to the LSD1 knockdown cells, as the expressed LSD1 is non-functional.
LSD1 Signaling Pathways
LSD1 is a critical regulator of gene expression and is involved in multiple signaling pathways implicated in cancer. Understanding these pathways provides context for the downstream effects of LSD1 inhibition.
Caption: LSD1's role in transcriptional regulation and its interaction with key signaling pathways.
Conclusion
This compound is a promising new inhibitor of LSD1 with potent anti-cancer activity. To rigorously validate its mechanism of action, rescue experiments are indispensable. The experimental framework provided in this guide, using GSK-LSD1 as a well-documented example, offers a clear path for confirming that the biological effects of this compound are indeed mediated through the direct inhibition of LSD1. This confirmation is a critical milestone in the preclinical development of this and other targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSK-LSD1 | Structural Genomics Consortium [thesgc.org]
- 4. axonmedchem.com [axonmedchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LSD1 ablation stimulates anti-tumor immunity and enables checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
Lsd1-IN-26: A Comparative Guide to Pharmacological Inhibition and Genetic Cross-Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potent Lysine-Specific Demethylase 1 (LSD1) inhibitor, Lsd1-IN-26, with alternative pharmacological agents and cross-validates its mechanism of action against genetic models of LSD1 suppression. The data presented herein is intended to support researchers in the evaluation and application of LSD1 inhibitors in preclinical studies.
Introduction to LSD1 and its Inhibition
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] Dysregulation of LSD1 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[3][4] Pharmacological inhibition of LSD1 has emerged as a promising strategy to reactivate silenced tumor suppressor genes and inhibit cancer cell proliferation and differentiation.[1][4]
This compound is a potent and specific inhibitor of LSD1. To rigorously validate the on-target effects of such pharmacological agents, it is crucial to cross-validate their phenotypic consequences with those observed upon genetic depletion of the target protein, for instance, through siRNA or shRNA-mediated knockdown or CRISPR/Cas9-mediated knockout. This guide will explore the comparative efficacy of this compound and other LSD1 inhibitors, and present evidence from studies that have employed genetic models to validate the pharmacological inhibition of LSD1.
Comparative Analysis of LSD1 Inhibitors
The following table summarizes the in vitro potency of this compound and other commonly used LSD1 inhibitors.
| Compound | Target | IC50 (nM) | Selectivity | Key Findings |
| This compound | LSD1 | 2.11 - 16.54 | High selectivity over LSD2 (>2370-fold) | Potent anti-proliferative effects in leukemia cells.[5] |
| GSK-LSD1 | LSD1 | ~16 | >1000-fold selective over LSD2, MAO-A, and MAO-B | Induces gene expression changes and inhibits cancer cell line growth. |
| GSK2879552 | LSD1 | ~24.53 | Selective and irreversible | Inhibits proliferation of small cell lung carcinoma and AML cell lines.[6] |
| ORY-1001 (Iadademstat) | LSD1 | ~18 | Potent and irreversible | In clinical trials for AML and solid tumors.[4] |
Cross-Validation: Pharmacological Inhibition vs. Genetic Models
The concordance between the effects of pharmacological LSD1 inhibition and genetic knockdown or knockout of LSD1 provides strong evidence for the on-target activity of the inhibitors. Multiple studies have demonstrated that both approaches yield similar cellular phenotypes, including:
-
Inhibition of Cell Proliferation: Both treatment with LSD1 inhibitors and siRNA/shRNA-mediated knockdown of LSD1 lead to a significant reduction in the proliferation of various cancer cell lines.[7]
-
Induction of Cell Differentiation: Pharmacological and genetic suppression of LSD1 can induce differentiation in cancer cells, such as in acute myeloid leukemia (AML).[1]
-
Changes in Gene Expression: Both methods result in the upregulation of LSD1 target genes, often associated with an increase in H3K4 methylation at their promoter regions.[8]
While direct experimental data comparing this compound with a genetic model was not found in the available literature, the extensive validation of other potent LSD1 inhibitors like GSK-LSD1 serves as a strong proxy for the expected on-target effects of this compound. Studies using GSK-LSD1 have shown that its effects on gene expression and cell phenotype are mimicked by LSD1 knockdown, confirming its mechanism of action.[9]
Signaling Pathways Modulated by LSD1 Inhibition
LSD1 inhibition has been shown to impact several key signaling pathways involved in cancer progression. The diagrams below illustrate the role of LSD1 in these pathways and the expected consequences of its inhibition.
Caption: LSD1's role in the Wnt/β-catenin signaling pathway.
Caption: Regulation of the Notch signaling pathway by LSD1.
Experimental Protocols
This section provides an overview of key experimental methodologies used to compare pharmacological and genetic inhibition of LSD1.
Cell Viability and Proliferation Assays
-
Objective: To assess the effect of LSD1 inhibition on cancer cell growth.
-
Method:
-
Seed cancer cells in 96-well plates at an appropriate density.
-
Treat cells with a serial dilution of the LSD1 inhibitor (e.g., this compound, GSK-LSD1) or a vehicle control (e.g., DMSO). For genetic comparison, transfect cells with siRNA or transduce with shRNA targeting LSD1 or a non-targeting control.
-
Incubate cells for a defined period (e.g., 72 hours).
-
Assess cell viability using a commercially available assay, such as CellTiter-Glo® (Promega) which measures ATP levels, or by direct cell counting.
-
Calculate the half-maximal inhibitory concentration (IC50) for pharmacological inhibitors. For genetic knockdown, compare the proliferation rate of LSD1-depleted cells to control cells.
-
Western Blot Analysis for Histone Marks
-
Objective: To confirm the enzymatic inhibition of LSD1 by assessing the levels of its histone substrates.
-
Method:
-
Treat cells with the LSD1 inhibitor or transfect/transduce with siRNA/shRNA as described above.
-
Lyse the cells and extract total protein or histones.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for di-methylated H3K4 (H3K4me2) and total Histone H3 (as a loading control).
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate. An increase in the H3K4me2 signal relative to total H3 indicates successful LSD1 inhibition.
-
siRNA/shRNA-mediated Knockdown of LSD1
-
Objective: To genetically deplete LSD1 for comparison with pharmacological inhibition.
-
Method (siRNA):
-
Synthesize or purchase validated siRNA duplexes targeting the mRNA of LSD1 and a non-targeting control siRNA. An example of a commercially available mouse LSD1 siRNA is catalog number sc-60971 from Santa Cruz Biotechnology.[10]
-
Transfect cells with siRNA using a lipid-based transfection reagent according to the manufacturer's protocol.
-
Incubate for 48-72 hours to allow for LSD1 protein depletion.
-
Confirm knockdown efficiency by Western blot or qRT-PCR analysis of LSD1 expression.
-
-
Method (shRNA):
-
Clone a short hairpin RNA sequence targeting LSD1 into a suitable lentiviral or retroviral vector, often containing a fluorescent reporter (e.g., GFP) and a selection marker (e.g., puromycin resistance).
-
Produce viral particles by co-transfecting the shRNA vector with packaging plasmids into a suitable packaging cell line (e.g., HEK293T).
-
Transduce the target cancer cells with the viral supernatant in the presence of polybrene.
-
Select for successfully transduced cells using the appropriate selection agent or by sorting for the fluorescent reporter.
-
Confirm stable knockdown of LSD1 by Western blot or qRT-PCR.[11][12][13]
-
Conclusion
This compound is a highly potent inhibitor of LSD1, demonstrating significant anti-proliferative activity in cancer cell models. While direct cross-validation with genetic models is not yet extensively published for this specific compound, the wealth of data for other potent LSD1 inhibitors strongly supports the on-target mechanism of this class of drugs. The convergence of phenotypes observed between pharmacological inhibition and genetic suppression of LSD1 provides a robust framework for validating the therapeutic potential of novel LSD1 inhibitors like this compound. The experimental protocols and pathway analyses provided in this guide offer a foundation for researchers to design and interpret studies aimed at further elucidating the role of LSD1 in cancer and developing effective therapeutic strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanisms of carcinogenic activity triggered by lysine-specific demethylase 1A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 5. Frontiers | Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Histone Demethylase LSD1 Regulates Neural Stem Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LSD1 ablation stimulates anti-tumor immunity and enables checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. Short hairpin RNA (shRNA): design, delivery, and assessment of gene knockdown - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pooled shRNA Library Screening to Identify Factors that Modulate a Drug Resistance Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 13. shRNA Selection and Quality Control for Cancer Target Gene Validation [protocols.io]
A Head-to-Head In Vitro Comparison of LSD1 Inhibitors: Lsd1-IN-26 vs. SP-2509
For researchers in oncology and drug development, selecting the appropriate chemical probe is critical for elucidating the function of therapeutic targets. Lysine-specific demethylase 1 (LSD1), a key epigenetic regulator, has emerged as a promising target in various cancers. This guide provides a direct in vitro comparison of two tool compounds used to inhibit LSD1: Lsd1-IN-26 and SP-2509. The data presented herein is compiled from publicly available studies to facilitate an objective evaluation.
Quantitative Data Summary
The following tables summarize the biochemical and cellular activities of this compound and SP-2509.
Table 1: Biochemical Activity - Enzyme Inhibition
| Compound | Target | IC50 (nM) | Assay Type | Selectivity vs. MAO-A | Selectivity vs. MAO-B | Reference |
| This compound | LSD1 | 25.3 | Not Specified | ~49-fold (IC50: 1,234.57 nM) | ~151-fold (IC50: 3,819.27 nM) | [1] |
| SP-2509 | LSD1 | 2,500 | HTRF Assay | >40-fold (IC50: >100,000 nM) | >40-fold (IC50: >100,000 nM) | [1][2] |
| SP-2509 | LSD1 | 2,600 | HRP Coupled Assay | >38-fold (IC50: >100,000 nM) | >38-fold (IC50: >100,000 nM) | [1][2] |
IC50 (half-maximal inhibitory concentration) values represent the concentration of inhibitor required to reduce enzyme activity by 50%. Lower values indicate higher potency. HTRF = Homogeneous Time-Resolved Fluorescence.
Table 2: Cellular Activity - Anti-proliferative Effects
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | MGC-803 | Gastric Cancer | 14.3 | [1] |
| KYSE450 | Esophageal Squamous Cell Carcinoma | 22.8 | [1] | |
| HCT-116 | Colorectal Carcinoma | 16.3 | [1] | |
| SP-2509 | Y79 | Retinoblastoma | 1.22 (48h) / 0.47 (72h) | [3] |
| Weri-RB1 | Retinoblastoma | 0.73 (48h) / 0.24 (72h) | [3] | |
| Caki Cells | Renal Carcinoma | Apoptosis induced |
Cellular IC50 values represent the concentration of inhibitor that reduces cell viability by 50%.
Key Insights from In Vitro Data
Based on the available data, this compound is a significantly more potent inhibitor of the isolated LSD1 enzyme, with an IC50 in the low nanomolar range, compared to SP-2509's micromolar activity[1][2]. However, SP-2509 demonstrates higher selectivity against the related monoamine oxidases (MAO-A and MAO-B)[1][2]. In cellular assays, both compounds exhibit anti-proliferative effects in the micromolar range across various cancer cell lines[1][3].
Signaling Pathways and Experimental Workflows
To understand the context of these inhibitors, the following diagrams illustrate the general signaling pathway of LSD1 and a typical workflow for evaluating such compounds.
Caption: LSD1 acts by demethylating histone marks H3K4me2 and H3K9me2.
Caption: A typical workflow for determining the IC50 of an LSD1 inhibitor.
Experimental Protocols
Below are representative protocols for the assays used to generate the comparative data. These are generalized methods based on common laboratory practices.
Protocol 1: LSD1 HRP-Coupled Biochemical Assay
This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the LSD1 demethylation reaction.
-
Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of the inhibitor (this compound or SP-2509) in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Enzyme Incubation: In a black 96-well plate, add 2 µL of the diluted inhibitor to each well. Add 50 µL of assay buffer (e.g., 50 mM HEPES, pH 7.5) containing recombinant human LSD1 enzyme (final concentration ~20-40 nM).
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a reaction mix containing the H3K4me2 peptide substrate (at its Km concentration), horseradish peroxidase (HRP), and a fluorogenic HRP substrate like Amplex Red. Add 50 µL of this mix to each well to start the reaction.
-
Signal Detection: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence signal (Excitation: 530-540 nm, Emission: 585-595 nm) every minute for 30-60 minutes.
-
Data Analysis: Determine the reaction rate (slope of the linear phase of fluorescence increase). Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell Viability (CCK-8) Assay
This protocol measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Seed cancer cells (e.g., MGC-803, Y79) into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.
-
Compound Treatment: The next day, treat the cells with serial dilutions of this compound or SP-2509 (e.g., 0.1 to 100 µM). Include a DMSO-only control.
-
Incubation: Incubate the cells for the desired time period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C until the color in the wells develops.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media only) from all wells. Normalize the absorbance values to the DMSO-treated control cells (set to 100% viability). Plot the percentage of cell viability against the logarithm of inhibitor concentration and use non-linear regression to calculate the IC50 value.
References
A Head-to-Head Comparison: Lsd1-IN-26 Versus Other Novel LSD1 Inhibitors in Oncology Research
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, has emerged as a critical epigenetic modulator and a promising therapeutic target in various cancers.[1][2] Overexpressed in a multitude of tumors including acute myeloid leukemia (AML), small cell lung cancer (SCLC), and cancers of the breast, prostate, and stomach, LSD1 plays a pivotal role in blocking cell differentiation and promoting proliferation and migration.[3][4] LSD1 functions by removing methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2), thereby regulating gene expression.[2][3][4] This has spurred the development of numerous small molecule inhibitors aimed at targeting its catalytic activity.
This guide provides a head-to-head comparison of Lsd1-IN-26, a potent novel inhibitor, against a panel of other significant preclinical and clinical LSD1 inhibitors. We will delve into their biochemical potency, selectivity, cellular activity, and mechanisms of action, supported by experimental data and detailed protocols to aid in research and development decisions.
Mechanism of Action: LSD1 Inhibition
LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase.[3][5] It is a key component of several transcriptional repressor complexes, such as CoREST and NuRD.[5][6] By demethylating H3K4me1/2, a mark associated with active gene promoters, LSD1 represses the transcription of target genes.[2][5] Inhibition of LSD1 blocks this demethylation process, leading to the accumulation of H3K4me2, reactivation of silenced tumor suppressor and differentiation-related genes, and subsequent anti-tumor effects.[1][7][8]
References
- 1. What are KDM1A inhibitors and how do they work? [synapse.patsnap.com]
- 2. A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel histone demethylase LSD1 inhibitors selectively target cancer cells with pluripotent stem cell properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Comparative Analysis of LSD1 Inhibitor Efficacy Across Diverse Cancer Cell Lines
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a key epigenetic regulator involved in carcinogenesis and is a promising therapeutic target in oncology.[1][2] While the specific compound "Lsd1-IN-26" did not yield specific data in our comprehensive search, this guide provides a comparative analysis of other well-characterized small molecule inhibitors of LSD1. The following sections detail the biochemical potency and cellular effects of selected LSD1 inhibitors, outline common experimental protocols for their evaluation, and visualize their mechanisms and relevant signaling pathways. This information is intended for researchers, scientists, and drug development professionals to facilitate the understanding and comparison of LSD1 inhibitor activities.
Biochemical Potency and Selectivity of LSD1 Inhibitors
The efficacy of an LSD1 inhibitor is determined by its potency against LSD1 and its selectivity over other related enzymes, such as LSD2 and monoamine oxidases (MAO-A and MAO-B).[1] The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of LSD1 inhibitors.
| Inhibitor | Type | LSD1 IC50 | LSD2 IC50 | MAO-A IC50 | MAO-B IC50 |
| Tranylcypromine (TCP) | Irreversible | 5.6 µM[1] | >100 µM[1] | 2.84 µM[1] | 0.73 µM[1] |
| GSK2879552 | Irreversible | Not Specified | >100 µM[1] | >100 µM[1] | >100 µM[1] |
| ORY-1001 (Iadademstat) | Irreversible | 18 nM[3] | >100 µM[1] | >100 µM[1] | >100 µM[1] |
| SP-2509 | Reversible | 2.5 µM[1] | <50% inhibition at 10 µM[1] | >100 µM[1] | >100 µM[1] |
| OG-668 | Reversible | 7.6 nM[1] | >100 µM[1] | >100 µM[1] | >100 µM[1] |
Cellular Effects of LSD1 Inhibitors Across Cancer Cell Lines
The functional consequences of LSD1 inhibition vary among different cancer types and even between cell lines of the same origin. These effects are often linked to the specific genetic and epigenetic context of the cells. The table below outlines the reported cellular effects of selected LSD1 inhibitors in various cancer cell lines.
| Cell Line | Cancer Type | LSD1 Inhibitor(s) | Observed Effects | Reference |
| ECa109, EC9706 | Esophageal Squamous Cell Carcinoma | TCP, shRNA | Decreased expression of Notch and PI3K/Akt/mTOR pathway proteins. | [4] |
| HO8910 | Ovarian Cancer | Pharmacological inhibition/knockdown | Induction of autophagy via the mTOR signaling pathway. | [5] |
| 786-O, CAKI-1 | Clear Cell Renal Cell Carcinoma | SP2509, ORY-1001, Tranylcypromine | Suppressed cell growth, G1/S cell-cycle arrest, upregulation of p21. | [6] |
| AML cell lines (19 of 25 tested) | Acute Myeloid Leukemia | GSK2879552 | Potent anti-proliferative effects, increased expression of differentiation markers (CD11b, CD86). | [7] |
| SCLC cell lines | Small Cell Lung Cancer | GSK2879552 | Growth inhibition in a subset of cell lines. | [7] |
| HepG2, HEP3B, HUH6, HUH7 | Liver Cancer | Compound 14 | Potent antiproliferative activity, suppression of migration and epithelial-mesenchymal transition. | [8] |
| BT-549, MDA-MB-231 | Triple-Negative Breast Cancer | A novel inhibitor | Inhibited migration, invasion, and metastasis. | [9] |
| 22RV1, LuCaP 70CR, LuCaP 96CR | Castration-Resistant Prostate Cancer | GSK2879552, ORY-1001 | Decreased xenograft tumor growth, increased cellular levels of H3K4me2. | [10] |
Experimental Protocols
Standard methodologies are crucial for the reproducible evaluation of LSD1 inhibitors. Below are detailed protocols for key experiments.
Cell Viability Assay
This assay quantifies the number of viable cells in culture after treatment with the inhibitor.
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the LSD1 inhibitor for 72 hours. Include a vehicle control (e.g., DMSO).
-
Lysis and Luminescence Reading: Add a cell lysis/luciferase reagent (e.g., CellTiter-Glo®) to each well.
-
Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the amount of ATP, which is indicative of the number of metabolically active cells. Calculate IC50 values using non-linear regression analysis.
Western Blotting for Histone Marks
This technique is used to detect changes in the methylation status of histones, a direct downstream target of LSD1.
-
Cell Lysis: Treat cells with the LSD1 inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against specific histone marks (e.g., H3K4me1, H3K4me2) and a loading control (e.g., total Histone H3). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine the occupancy of LSD1 at specific genomic loci and the resulting changes in histone methylation.
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to LSD1 or a histone mark of interest. Use protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Analysis: Analyze the purified DNA using quantitative PCR (qPCR) with primers for specific gene promoters or enhancers to determine the relative enrichment.
Visualizations
The following diagrams illustrate the mechanism of action of LSD1, its role in signaling pathways, and a typical experimental workflow.
Caption: Mechanism of LSD1-mediated histone demethylation and its inhibition.
Caption: LSD1 interaction with Notch and PI3K/Akt/mTOR signaling pathways.
Caption: Experimental workflow for evaluating LSD1 inhibitors in cancer cell lines.
References
- 1. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 regulates Notch and PI3K/Akt/mTOR pathways through binding the promoter regions of Notch target genes in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysin (K)-specific demethylase 1 inhibition enhances proteasome inhibitor response and overcomes drug resistance in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LSD1 inhibition suppresses the growth of clear cell renal cell carcinoma via upregulating P21 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Proliferative Effect of Potential LSD1/CoREST Inhibitors Based on Molecular Dynamics Model for Treatment of SH-SY5Y Neuroblastoma Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LSD1 inhibition disrupts super-enhancer driven oncogenic transcriptional programs in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of Lsd1-IN-26 for LSD1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the specificity of the lysine-specific demethylase 1 (LSD1) inhibitor, Lsd1-IN-26, against other well-established LSD1 inhibitors. The following sections present a comprehensive analysis based on available experimental data, detailed methodologies for key assays, and visual representations of experimental workflows to aid in the critical evaluation of this compound for research and development purposes.
Executive Summary
This compound is a potent inhibitor of LSD1 with a reported IC50 of 25.3 nM. While it demonstrates high affinity for its primary target, an evaluation of its off-target activity reveals inhibition of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) in the micromolar range. In comparison, established LSD1 inhibitors such as GSK-LSD1, Iadademstat (ORY-1001), and Pulrodemstat (CC-90011) exhibit greater selectivity, with significantly less or no reported activity against these related FAD-dependent amine oxidases. This guide underscores the importance of comprehensive specificity profiling for the accurate interpretation of experimental results and the selection of the most appropriate chemical probe for studying LSD1 biology.
Data Presentation: Comparative Inhibitor Specificity
The following table summarizes the available quantitative data on the inhibitory activity of this compound and comparator compounds against LSD1 and key off-targets.
| Compound | Target | IC50 (nM) | Selectivity vs. MAO-A | Selectivity vs. MAO-B | Reference |
| This compound | LSD1 | 25.3 | ~49-fold | ~151-fold | [1] |
| MAO-A | 1234.57 | - | - | [1] | |
| MAO-B | 3819.27 | - | - | [1] | |
| GSK-LSD1 | LSD1 | 16 | >1000-fold | >1000-fold | [2][3] |
| LSD2 | >16,000 | - | - | [2][3] | |
| MAO-A | >16,000 | - | - | [2][3] | |
| MAO-B | >16,000 | - | - | [2][3] | |
| Iadademstat (ORY-1001) | LSD1 | <20 | High | High | [4] |
| Pulrodemstat (CC-90011) | LSD1 | 0.25 | >40,000-fold | >40,000-fold | [5][6] |
| LSD2 | >10,000 | - | - | [5][6] | |
| MAO-A | >10,000 | - | - | [5][6] | |
| MAO-B | >10,000 | - | - | [5][6] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of specificity data. Below are representative protocols for biochemical assays used to determine inhibitor potency and selectivity.
Biochemical Assays for LSD1 Activity and Inhibition
1. Peroxidase-Coupled Fluorescence Assay:
This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation reaction.
-
Principle: LSD1 demethylates a substrate (e.g., a histone H3 peptide), producing H₂O₂ as a byproduct. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP) to produce the highly fluorescent compound resorufin. The fluorescence intensity is directly proportional to LSD1 activity.
-
Materials:
-
Recombinant human LSD1 enzyme
-
Dimethylated histone H3 peptide substrate
-
Test inhibitors (e.g., this compound)
-
Horseradish peroxidase (HRP)
-
ADHP (or similar fluorogenic substrate)
-
Assay buffer (e.g., 50 mM Tris, pH 7.5)
-
384-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
In a 384-well plate, add the LSD1 enzyme to all wells except the negative control.
-
Add the serially diluted inhibitor to the appropriate wells.
-
Add the HRP and ADHP solution to all wells.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the histone H3 peptide substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Measure the fluorescence intensity using an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Homogeneous Time-Resolved Fluorescence (HTRF) Assay:
This assay is a proximity-based assay that measures the demethylation of a biotinylated histone peptide.
-
Principle: A biotinylated histone H3K4me2 peptide is used as the substrate. After the demethylation reaction by LSD1, a europium cryptate-labeled anti-H3K4me1 antibody and a streptavidin-XL665 acceptor are added. If the substrate is demethylated, the antibody binds, bringing the donor and acceptor fluorophores into close proximity and generating a FRET signal.
-
Materials:
-
Recombinant human LSD1 enzyme
-
Biotinylated H3K4me2 peptide substrate
-
Test inhibitors
-
Anti-H3K4me1 antibody labeled with Europium cryptate
-
Streptavidin-XL665
-
Assay buffer
-
Low-volume 384-well white microplates
-
HTRF-compatible plate reader
-
-
Procedure:
-
Dispense the test inhibitor at various concentrations into the microplate.
-
Add the LSD1 enzyme and the biotinylated peptide substrate.
-
Incubate to allow the enzymatic reaction to proceed.
-
Stop the reaction and add the detection reagents (anti-H3K4me1-Europium and Streptavidin-XL665).
-
Incubate to allow for antibody binding.
-
Read the plate on an HTRF reader, measuring the emission at both 665 nm and 620 nm.
-
Calculate the HTRF ratio and determine the IC50 values.
-
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the validation of LSD1 inhibitor specificity.
Caption: LSD1 Signaling Pathway and Point of Inhibition.
Caption: Workflow for Assessing Inhibitor Specificity.
Caption: Rationale for Specificity in Chemical Probes.
References
Lsd1-IN-26: A Comparative Analysis with Clinical LSD1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical LSD1 inhibitor, Lsd1-IN-26, and several LSD1 inhibitors currently in clinical development. Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a key epigenetic regulator involved in carcinogenesis and is a promising target for cancer therapy. This document summarizes key preclinical data to aid researchers in evaluating the potential of these compounds.
Overview of LSD1 Inhibition
LSD1 is a flavin-dependent monoamine oxidase that specifically demethylates mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription. By removing these marks, LSD1 acts as a transcriptional co-repressor. It can also demethylate H3K9me1/2, leading to transcriptional activation. Dysregulation of LSD1 activity is implicated in the progression of various cancers, making it an attractive therapeutic target.
Comparative Analysis of LSD1 Inhibitors
This section provides a quantitative comparison of this compound with the clinical-stage LSD1 inhibitors: Iadademstat (ORY-1001), Seclidemstat (SP-2577), Pulrodemstat (CC-90011), and GSK2879552.
Table 1: Biochemical Potency and Selectivity
| Compound | Type | LSD1 IC₅₀ (nM) | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Selectivity for LSD1 vs. MAO-A | Selectivity for LSD1 vs. MAO-B |
| This compound | Reversible | 25.3 | 1234.57 | 3819.27 | ~49-fold | ~151-fold |
| Iadademstat (ORY-1001) | Irreversible | <20[1] | >100,000 | >100,000 | >5,000-fold | >5,000-fold |
| Seclidemstat (SP-2577) | Reversible, Noncompetitive | 13 - 50[2][3][4] | - | - | - | - |
| Pulrodemstat (CC-90011) | Reversible | 0.25[5] | - | - | High | High |
| GSK2879552 | Irreversible | 24[6] | - | - | - | - |
Table 2: In Vitro Cellular Activity
| Compound | Cell Line | Cancer Type | Cellular Potency (IC₅₀/EC₅₀) |
| This compound | MGC-803 | Gastric Cancer | 14.3 µM |
| KYSE450 | Esophageal Squamous Carcinoma | 22.8 µM | |
| HCT-116 | Colorectal Carcinoma | 16.3 µM | |
| Iadademstat (ORY-1001) | THP-1 (MLL-AF9) | Acute Myeloid Leukemia | < 1 nM (EC₅₀, differentiation)[7] |
| H1299 | Non-Small Cell Lung Cancer | 80-160 µM (proliferation)[8] | |
| A549 | Non-Small Cell Lung Cancer | 80-160 µM (proliferation)[8] | |
| Seclidemstat (SP-2577) | SWI/SNF-mutated cell lines | Ovarian Cancer | 0.013 - 2.819 µM (IC₅₀, proliferation)[9] |
| Pulrodemstat (CC-90011) | Kasumi-1 | Acute Myeloid Leukemia | 2 nM (EC₅₀, anti-proliferative)[5] |
| THP-1 | Acute Myeloid Leukemia | 7 nM (EC₅₀, differentiation)[5] | |
| H1417 | Small Cell Lung Cancer | 6 nM (EC₅₀, anti-proliferative)[5] | |
| GSK2879552 | THP-1 | Acute Myeloid Leukemia | 23 nM (EC₅₀, differentiation)[10] |
| MOLM-13 | Acute Myeloid Leukemia | 44 nM (EC₅₀, differentiation)[10] |
Table 3: In Vivo Efficacy
| Compound | Cancer Model | Dosing Regimen | Outcome |
| This compound | - | - | Data not available |
| Iadademstat (ORY-1001) | Glioblastoma Xenograft | 400 µg/kg, p.o., weekly for 28 days | Inhibited tumor growth, increased survival[8] |
| AML Xenograft | <0.020 mg/kg, p.o. | Significantly reduced tumor growth[1] | |
| B16F10 Melanoma Syngeneic Model | 10 µg/kg, p.o. (in combo with anti-PD1) | Reduced tumor growth by 65% (combo) vs 45% (anti-PD1 alone) by Day 15[11] | |
| Seclidemstat (SP-2577) | Pediatric Sarcoma Xenografts | 100 mg/kg/day, i.p. for 28 days | Statistically significant tumor growth inhibition in 4/8 EwS, 4/5 RMS, and 6/6 OS xenografts[12] |
| Pulrodemstat (CC-90011) | SCLC Patient-Derived Xenograft | 5 mg/kg, p.o., daily for 30 days | 78% tumor growth inhibition with no body weight loss[5] |
| GSK2879552 | SCLC Xenograft (NCI-H1417) | - | Effective in inhibiting tumor growth[6] |
| AML Xenograft | - | Prolonged survival[13] |
Note: EwS - Ewing Sarcoma; RMS - Rhabdomyosarcoma; OS - Osteosarcoma; SCLC - Small Cell Lung Cancer; AML - Acute Myeloid Leukemia. 'p.o.' - oral administration; 'i.p.' - intraperitoneal administration.
Signaling Pathways and Experimental Workflows
Visual representations of the LSD1 signaling pathway and a typical experimental workflow for evaluating LSD1 inhibitors are provided below.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A phase I/II clinical trial of the reversible LSD1 inhibitor, seclidemstat, in patients with relapsed/refractory Ewing sarcoma. - ASCO [asco.org]
- 4. ascopubs.org [ascopubs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 7. ORY-1001 (RG-6016, Iadademstat) | LSD1 inhibitor | Probechem Biochemicals [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. In vivo evaluation of the Lysine-Specific Demethylase (KDM1A/LSD1) inhibitor SP-2577 (Seclidemstat) against Pediatric Sarcoma preclinical models - A report from the Pediatric Preclinical Testing Consortium (PPTC) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Lsd1-IN-26 vs. First-Generation LSD1 Inhibitors in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance, selectivity, and cellular efficacy of the novel LSD1 inhibitor Lsd1-IN-26 benchmarked against established first-generation agents.
Lysine-specific demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, is a critical epigenetic regulator and a validated target in oncology. By removing methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2), it modulates gene expression, contributing to cancer cell proliferation, differentiation arrest, and malignancy.[1][2] The first generation of LSD1 inhibitors was largely derived from tranylcypromine (TCP), a monoamine oxidase (MAO) inhibitor, and functions through an irreversible, covalent modification of the FAD cofactor.[3] This guide provides a comparative analysis of a more recent agent, this compound, against these first-generation compounds, supported by experimental data to inform preclinical research and development.
Quantitative Data Summary
The following tables summarize the biochemical potency, selectivity, and cellular activity of this compound compared to representative first-generation LSD1 inhibitors.
Table 1: Biochemical Potency and Selectivity against LSD1 and Related Monoamine Oxidases
| Compound | Type | LSD1 IC₅₀ (nM) | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Selectivity (LSD1 vs. MAO-A) | Selectivity (LSD1 vs. MAO-B) |
| This compound | Irreversible | 25.3[4] | 1234.57[4] | 3819.27[4] | ~49-fold | ~151-fold |
| ORY-1001 (Iadademstat) | Irreversible | 18[5] | >100,000 | >100,000 | >5555-fold | >5555-fold |
| GSK-2879552 | Irreversible | Clinically Investigated[6] | Data not available | Data not available | Data not available | Data not available |
| IMG-7289 (Bomedemstat) | Irreversible | 56.8[3] | Data not available | Data not available | Data not available | Data not available |
| Tranylcypromine (TCP) | Irreversible | ~5,600[7] | 2,840[7] | 730[7] | No selectivity | No selectivity |
Table 2: Comparative Cellular Antiproliferative Activity (IC₅₀)
| Compound | MGC-803 (Gastric Cancer) | KYSE450 (Esophageal Cancer) | HCT-116 (Colorectal Cancer) | SCLC/AML Cell Lines |
| This compound | 14.3 µM[4] | 22.8 µM[4] | 16.3 µM[4] | Data not available |
| GSK-2879552 | > 64 µM[4] | > 64 µM[4] | > 64 µM[4] | Potent activity reported[8] |
| GSK-LSD1 | > 64 µM[4] | > 64 µM[4] | > 64 µM[4] | Data not available |
Data indicates that while this compound and first-generation inhibitors like ORY-1001 have comparable nanomolar potency against the isolated LSD1 enzyme, their cellular efficacy and selectivity profiles can differ. This compound demonstrates significantly greater potency than GSK-2879552 in gastric, esophageal, and colorectal cancer cell lines.[4] It also maintains a favorable selectivity window against MAO-A and MAO-B.[4]
Signaling Pathways and Experimental Workflows
Caption: LSD1 removes methyl groups from H3K4me1/2, leading to gene repression.
Caption: Standard workflow for characterizing LSD1 inhibitors.
References
- 1. Synthesis and biological evaluation of novel (E)-N'-(2,3-dihydro-1H-inden-1-ylidene) benzohydrazides as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and evaluation of small molecule inhibitors of LSD1 for use against MYCN-expressing neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of tetrahydroquinoline-based reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
Unlocking Synergistic Potential: A Comparative Guide to Lsd1-IN-26 and Other LSD1 Inhibitors in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
The epigenetic modifier Lysine-Specific Demethylase 1 (LSD1) has emerged as a compelling target in oncology. Its inhibition can induce differentiation, suppress proliferation, and enhance anti-tumor immunity. While LSD1 inhibitors show promise as monotherapies, their true potential may lie in synergistic combinations with other anticancer agents. This guide provides a comparative overview of the pre-clinical synergistic effects of the potent LSD1 inhibitor Lsd1-IN-26 and other notable LSD1 inhibitors with various therapeutic modalities, supported by experimental data and detailed protocols.
This compound: A Potent Newcomer in the LSD1 Inhibitor Landscape
This compound, also known as compound 12u, is a novel, potent, and irreversible inhibitor of LSD1 with an IC50 of 25.3 nM.[1] It has demonstrated significant anti-proliferative effects as a single agent in various cancer cell lines, particularly in gastric cancer.[1] While published data on the synergistic effects of this compound in combination therapies are not yet available, its high potency suggests a strong potential for synergistic interactions. This guide will use data from other well-characterized LSD1 inhibitors to illustrate the potential synergistic avenues for this compound and similar compounds.
Comparison of Synergistic Effects of LSD1 Inhibitors
The following tables summarize the quantitative data from preclinical studies on the synergistic effects of various LSD1 inhibitors when combined with chemotherapy, targeted therapy, and immunotherapy.
Table 1: Synergistic Effects of LSD1 Inhibitors with Chemotherapy
| LSD1 Inhibitor | Combination Agent | Cancer Type | Cell Line(s) | Key Synergistic Findings | Reference(s) |
| GSK2879552 | All-Trans Retinoic Acid (ATRA) | Acute Myeloid Leukemia (AML) | MOLM-13, OCI-AML3 | Synergistic increase in differentiation (CD11b expression) and cytotoxicity. The combination enhanced the growth inhibitory effects of GSK2879552. | [2] |
| Tranylcypromine (TCP) | All-Trans Retinoic Acid (ATRA) | Acute Myeloid Leukemia (AML) | Primary AML cells | Induced myeloid differentiation in AML blasts. Clinical trial showed clinical response in relapsed/refractory AML patients. | [3][4] |
Table 2: Synergistic Effects of LSD1 Inhibitors with Targeted Therapy
| LSD1 Inhibitor | Combination Agent | Cancer Type | Cell Line(s) | Key Synergistic Findings | Reference(s) |
| ORY-1001 | BET Inhibitor (i-BET762) | Castration-Resistant Prostate Cancer (CRPC) | 22RV1 | Synergistically repressed the growth of 22RV1 cells. | |
| GSK2879552 | BET Inhibitor (i-BET762) | Castration-Resistant Prostate Cancer (CRPC) | 22RV1 | Combination treatment synergistically decreased MYC mRNA and protein levels. | |
| SP-2509 | BET Inhibitor (JQ1) | Prostate Cancer | LNCaP, 22Rv1, C4-2 | Synergistic growth inhibition in castration-resistant prostate cancer cells. | [5] |
| ORY-1001 | Azacitidine | Acute Myeloid Leukemia (AML) | AML patient samples | A Phase IIa trial (ALICE) showed robust antileukemic effects with deep and durable responses. | [6] |
Table 3: Synergistic Effects of LSD1 Inhibitors with Immunotherapy
| LSD1 Inhibitor | Combination Agent | Cancer Type | In Vivo Model | Key Synergistic Findings | Reference(s) |
| ORY-1001 | anti-PD-1 Antibody | Melanoma | Mouse model | Combination treatment led to a 54% higher tumor growth inhibition compared to anti-PD-1 antibody alone. | [7] |
| LSD1 Knockout | anti-PD-1 Antibody | Melanoma | B16 mouse model | PD-1 blockade had a profound effect on decreasing the growth of LSD1 knockout tumors but not wild-type tumors, demonstrating potent synergy. | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability and Synergy Analysis (Combination Index Method)
Objective: To determine the synergistic, additive, or antagonistic effect of combining an LSD1 inhibitor with another therapeutic agent on cancer cell proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment (typically 2,000-5,000 cells/well). Allow cells to adhere overnight.
-
Drug Preparation: Prepare stock solutions of the LSD1 inhibitor and the combination agent in a suitable solvent (e.g., DMSO). Create a dilution series for each drug individually and for the combination at a constant ratio (e.g., based on the ratio of their IC50 values).
-
Treatment: Treat the cells with the single agents and the drug combination at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (typically 72-96 hours).
-
Viability Assay: Assess cell viability using a suitable method, such as the Sulforhodamine B (SRB) assay or a commercially available kit (e.g., CellTiter-Glo®).
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each treatment condition relative to the vehicle control.
-
Determine the IC50 value for each single agent.
-
Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.[9][10] A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
In Vivo Tumor Xenograft Model for Synergy Assessment
Objective: To evaluate the synergistic anti-tumor efficacy of an LSD1 inhibitor in combination with another therapy in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups:
-
Vehicle control
-
LSD1 inhibitor alone
-
Combination agent alone
-
LSD1 inhibitor + combination agent
-
-
Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor and Body Weight Monitoring: Continue to monitor tumor volume and mouse body weight throughout the study.
-
Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Data Analysis:
-
Plot the mean tumor volume for each treatment group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Statistically compare the tumor volumes between the combination therapy group and the single-agent groups to determine if the combination results in a significantly greater anti-tumor effect.
-
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of LSD1 inhibitors are often rooted in their ability to modulate key oncogenic signaling pathways. Understanding these mechanisms is crucial for rational combination strategies.
LSD1, MYC, and BET Bromodomain Inhibitors
LSD1 and the BET bromodomain protein BRD4 are known to cooperatively regulate the expression of the MYC oncogene, a critical driver in many cancers, including prostate cancer.[5] LSD1 can demethylate histone marks at the MYC promoter, while BRD4 facilitates the transcription of MYC. By inhibiting both LSD1 and BRD4, the expression of MYC and its downstream targets can be synergistically downregulated, leading to enhanced anti-tumor activity.
Caption: Synergistic inhibition of the MYC signaling pathway by LSD1 and BET inhibitors.
LSD1 and Androgen Receptor (AR) Signaling
In prostate cancer, LSD1 acts as a co-activator of the androgen receptor (AR).[11][12][13] It demethylates repressive histone marks (H3K9me1/2) at AR target genes, leading to their transcriptional activation and promoting tumor growth.[11] Combining an LSD1 inhibitor with an AR antagonist can therefore lead to a more profound suppression of AR signaling and a stronger anti-tumor response.
Caption: Dual blockade of the androgen receptor signaling pathway with LSD1 and AR inhibitors.
LSD1 and Immunotherapy
LSD1 inhibition has been shown to enhance anti-tumor immunity by increasing the expression of endogenous retroviral elements (ERVs), which leads to a type I interferon response and subsequent T-cell infiltration into the tumor microenvironment.[8] This can sensitize tumors to immune checkpoint inhibitors like anti-PD-1 antibodies.
References
- 1. Discovery of novel tranylcypromine-based derivatives as LSD1 inhibitors for gastric cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A proof of concept phase I/II pilot trial of LSD1 inhibition by tranylcypromine combined with ATRA in refractory/relapsed AML patients not eligible for intensive therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical responsiveness to All-trans Retinoic Acid is potentiated by LSD1 inhibition and associated with a quiescent transcriptome in myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The combined effect of epigenetic inhibitors for LSD1 and BRD4 alters prostate cancer growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oryzon.com [oryzon.com]
- 7. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 8. LSD1 ablation stimulates anti-tumor immunity and enables checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 10. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LSD1 demethylates repressive histone marks to promote androgen-receptor-dependent transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. spandidos-publications.com [spandidos-publications.com]
Safety Operating Guide
Proper Disposal of Lsd1-IN-26: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and regulatory compliance is paramount when handling and disposing of potent research compounds like Lsd1-IN-26. Due to its nature as a bioactive small molecule inhibitor, this compound must be treated as a hazardous chemical waste. The absence of comprehensive toxicological data necessitates a cautious approach, adhering to established protocols for hazardous waste management to minimize risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, a lab coat, and chemical-resistant gloves. All handling of this compound, whether in solid form or in solution, should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
The following procedure outlines the proper steps for the disposal of this compound waste, including pure compound, contaminated labware, and solutions.
-
Waste Identification and Segregation:
-
All waste materials contaminated with this compound must be classified as hazardous chemical waste.
-
Segregate this compound waste from other waste streams at the point of generation.[1][2][3] For instance, do not mix it with non-hazardous waste or other incompatible chemical wastes.
-
If this compound was used in solution, the solvent will dictate further segregation. For example, halogenated and non-halogenated solvent wastes should be collected separately.[3]
-
-
Waste Collection and Containerization:
-
Solid Waste: Collect pure this compound powder and contaminated solid materials (e.g., pipette tips, microfuge tubes, gloves, and weighing paper) in a designated, leak-proof, and sealable container.[1][4] The container must be chemically compatible with the waste. A puncture-resistant container should be used for chemically contaminated sharps.[5]
-
Liquid Waste: Collect solutions containing this compound in a sealable, leak-proof container that is compatible with the solvent used. Never evaporate chemical waste as a method of disposal.[3]
-
Ensure all waste containers are kept closed except when adding waste.[2][3][4]
-
-
Labeling of Waste Containers:
-
Properly label the waste container with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.
-
The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound".[4] If it is a mixture, list all constituents and their approximate percentages.
-
Indicate the date when waste was first added to the container (accumulation start date).[5]
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste was generated.[2][4]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[1][2]
-
Ensure secondary containment, such as a tray, is used to capture any potential leaks from the primary container.[2][5]
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.[3][4]
-
-
Arranging for Waste Pickup:
-
Once the waste container is full or has been in storage for the maximum allowable time (typically six to twelve months, depending on institutional and local regulations), arrange for its collection by your institution's EHS or hazardous waste management team.[1][4][5]
-
Follow your institution's specific procedures for requesting a waste pickup.
-
-
Decontamination of Empty Containers:
-
An empty container that held this compound must be managed as hazardous waste unless it is properly decontaminated.
-
For containers that held acutely toxic waste, triple rinsing with a suitable solvent is often required.[2][3] The rinsate must be collected and disposed of as hazardous waste.[2]
-
After decontamination, deface or remove all hazardous chemical labels before disposing of the container as regular trash or for recycling, in accordance with institutional policies.[3]
-
Summary of this compound Disposal Procedures
| Step | Procedure | Key Considerations & Rationale | Citations |
| 1. Identification & Segregation | Classify all this compound contaminated materials as hazardous waste. Segregate from other waste streams. | Prevents accidental mixing of incompatible chemicals and ensures proper disposal routing. | [1][2][3] |
| 2. Collection & Containerization | Use designated, compatible, and sealed containers for solid and liquid waste. | Prevents leaks, spills, and exposure to personnel. | [1][4][5] |
| 3. Labeling | Attach a complete hazardous waste label with the chemical name and accumulation start date. | Ensures proper identification for safe handling, storage, and disposal. Required by regulations. | [4][5] |
| 4. Storage | Store in a designated Satellite Accumulation Area (SAA) with secondary containment. | Limits the quantity of waste in active work areas and contains potential spills. | [2][4][5] |
| 5. Waste Pickup | Follow institutional procedures to have the waste collected by authorized personnel. | Ensures compliant transport and final disposal at a licensed facility. | [1][4][5] |
| 6. Decontamination | Triple rinse empty containers and dispose of the rinsate as hazardous waste. | Renders the container non-hazardous for safe disposal as regular waste. | [2][3] |
Experimental Protocols Cited
The disposal procedures outlined above are based on standard best practices for the management of hazardous chemical waste in a laboratory setting and do not originate from a specific experimental protocol for this compound itself. These are procedural guidelines derived from regulatory requirements and safety recommendations from various environmental health and safety organizations.
This compound Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. danielshealth.com [danielshealth.com]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Logistical Information for Handling Lsd1-IN-26
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of Lsd1-IN-26, a potent lysine-specific demethylase 1 (LSD1) inhibitor. The information is intended to supplement, not replace, your institution's established safety protocols and a thorough review of a specific Safety Data Sheet (SDS) if available.
Personal Protective Equipment (PPE) and Handling
Summary of Recommended Personal Protective Equipment
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. Inspect gloves for any tears or punctures before use. |
| Body Protection | A lab coat or other protective clothing to prevent skin contact. |
| Respiratory | A NIOSH-approved respirator is recommended, especially when handling the compound in powdered form or when generating aerosols or dusts. |
Handling Precautions:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
Storage and Disposal Plan
Proper storage and disposal are critical to ensure safety and environmental protection.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Consult the product datasheet for specific temperature requirements, though similar compounds are often stored at -20°C or -80°C.
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.
-
It is recommended to treat this compound as hazardous waste.
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.
Experimental Workflow for Handling this compound
The following diagram outlines a general workflow for handling this compound from receipt to disposal, emphasizing safety at each step.
Caption: This diagram illustrates the key steps and safety considerations for the experimental workflow involving this compound.
Detailed Experimental Protocol: Cell Viability Assay
This protocol provides a general methodology for assessing the effect of this compound on cancer cell viability. This should be adapted based on the specific cell line and experimental goals.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., MGC-803)
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Multimode plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature for the recommended time to allow the signal to stabilize.
-
Measure the luminescence or fluorescence using a multimode plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the cell viability against the log of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
LSD1 Signaling Pathway in Cancer
This compound functions by inhibiting LSD1, a histone demethylase that plays a critical role in regulating gene expression. LSD1 is often overexpressed in various cancers and contributes to tumorigenesis by altering the methylation status of histones and other proteins, thereby affecting multiple signaling pathways.
Caption: This diagram illustrates the central role of LSD1 in cancer-related signaling pathways and how this compound disrupts these processes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
